2-(4-methoxyphenyl)-1H-benzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWEZBEXFMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323245 | |
| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-81-7 | |
| Record name | 2620-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-(4-methoxyphenyl)-1H-benzimidazole has garnered significant attention due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and key biological activities of this compound. It includes detailed experimental protocols for its synthesis and relevant biological assays, presents quantitative biological data in a structured format, and visualizes key signaling pathways modulated by this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Discovery and Historical Context
The discovery of the benzimidazole core is intertwined with early investigations into the structure of naturally occurring molecules. While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its origins can be traced back to the late 19th and early 20th centuries with the development of general methods for benzimidazole synthesis.
The foundational method for creating 2-aryl-substituted benzimidazoles is the Phillips-Ladenburg synthesis , first reported in 1872. This acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) remains a cornerstone of benzimidazole chemistry. It is highly probable that this compound was first synthesized using a variation of this method, by reacting o-phenylenediamine with 4-methoxybenzoic acid or its corresponding aldehyde, p-anisaldehyde.
Another classic approach is the Weidenhagen reaction , which involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[1] Over the decades, numerous modifications and improvements to these initial methods have been developed, employing a variety of catalysts and reaction conditions to improve yields and simplify procedures. These advancements have facilitated the exploration of the pharmacological potential of a vast library of benzimidazole derivatives, including the subject of this guide.
Synthetic Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common and effective approaches.
Method 1: Condensation with an Aldehyde using a Catalyst
This method, adapted from modern synthetic procedures, utilizes a catalyst to facilitate the condensation of o-phenylenediamine with p-anisaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add p-anisaldehyde (1.0 eq).
-
Catalyst Addition: Introduce a catalytic amount of an ammonium salt, such as ammonium chloride (NH₄Cl), or a Lewis acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the catalyst and temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.[1][2]
Method 2: Synthesis using Sodium Metabisulfite
This procedure provides an efficient route for the synthesis of 2-aryl benzimidazoles.[3]
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and p-anisaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium metabisulfite (Na₂S₂O₅) to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC.
-
Isolation and Purification: Once the reaction is complete, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization.[3]
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. The methoxy group on the phenyl ring often plays a crucial role in modulating this activity.
Anticancer Activity
Benzimidazole derivatives are well-known for their anticancer properties, which are often attributed to their ability to interfere with microtubule dynamics.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | A549 (Lung) | IC₅₀ | 11.75 µg/mL | [2] |
| N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | IC₅₀ | 0.15 µM | [2] |
| N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon) | IC₅₀ | 3.68 µM | [2] |
| 2-(4-phenoxyphenyl)-1H-benzimidazole derivative (Compound 10) | K562 (Leukemia) | - | Remarkable Cytotoxicity | [4] |
| 2-phenylbenzimidazole derivative (Compound 40) | MDA-MB-231 (Breast) | IC₅₀ | 3.55 µg/mL | [5] |
Antimicrobial Activity
The benzimidazole scaffold is also a key component of many antifungal and antibacterial agents.
| Compound/Derivative | Fungal/Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| This compound | Candida albicans | MIC | 128-512 | [4] |
| This compound | Aspergillus niger | MIC | 128-512 | [4] |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | MIC | 8 | [4] |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | MIC | 4 | [4] |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Methicillin-resistant S. aureus | MIC | 4 | [4] |
| N-alkylated this compound (2c, 2e, 2f) | Candida albicans | MIC | 64-128 | [6] |
| N-alkylated this compound (2c, 2e, 2f) | Aspergillus niger | MIC | 64-128 | [6] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound and its analogs can be attributed to their interaction with multiple cellular signaling pathways.
Inhibition of Tubulin Polymerization
A primary mechanism of anticancer activity for many benzimidazole derivatives is the disruption of microtubule dynamics. These compounds can bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
- 1. Benzimidazole Derivative (N-{4-[this compound-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-1H-benzimidazole
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methoxyphenyl)-1H-benzimidazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a versatile pharmacophore, this molecule's unique structure endows it with a wide spectrum of biological activities, including potential applications as an antiproliferative, antifungal, and antibacterial agent. The physicochemical properties of this compound are paramount as they directly govern its behavior in both biological and chemical systems. These properties dictate critical drug-like attributes such as solubility, permeability, metabolic stability, and target-binding affinity, which are collectively essential for the rational design and development of novel therapeutic agents.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed to serve as a foundational resource, offering not just empirical data but also the underlying scientific context and validated experimental protocols. By synthesizing data from authoritative sources with practical, field-proven insights, this document aims to empower researchers to better understand, predict, and manipulate the behavior of this promising molecule in their research and development endeavors.
Chemical Identity and Structure
Precise identification is the cornerstone of any chemical investigation. The fundamental properties and identifiers for this compound are summarized below.
Core Physicochemical Properties
The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its physicochemical properties. This section details the key parameters for this compound.
Experimental Protocols
Reproducible and validated methods are essential for accurate characterization. This section provides step-by-step protocols for key experiments.
Biological and Pharmacological Context
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. Derivatives have demonstrated a vast array of biological activities, including anticancer, antifungal, antiviral, and antiparasitic effects. The specific physicochemical properties of this compound are key to its potential therapeutic applications.
An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole (CAS: 2620-81-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and known biological activities of 2-(4-methoxyphenyl)-1H-benzimidazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, with the CAS number 2620-81-7, is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties. The 2-aryl substitution, as seen in this compound, is a common motif in many biologically active benzimidazoles. This guide will delve into the technical details of this specific compound, providing a foundation for its further investigation and potential therapeutic applications.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine with 4-methoxybenzaldehyde. Several catalytic systems and reaction conditions have been reported to afford the desired product in good to excellent yields.
General Synthetic Pathway
The fundamental reaction involves the formation of a Schiff base intermediate from the reaction of o-phenylenediamine and 4-methoxybenzaldehyde, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis using Ammonium Chloride as a Catalyst
This protocol describes a straightforward and environmentally benign synthesis method.
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
4-Methoxybenzaldehyde (1 mmol, 0.136 g, 0.12 mL)
-
Ammonium chloride (catalytic amount)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a solution of o-phenylenediamine in ethanol, add 4-methoxybenzaldehyde and a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
-
-
Yield: 85%[1]
Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst
This method utilizes a solid acid catalyst for the condensation reaction.
-
Materials:
-
o-Phenylenediamine (1M)
-
4-Methoxybenzaldehyde (1.1M)
-
p-Toluenesulfonic acid (1M)
-
Ethanol (20 mL)
-
-
Procedure:
-
Mix o-phenylenediamine and 4-methoxybenzaldehyde thoroughly in ethanol.
-
Add p-toluenesulfonic acid to the mixture.
-
Reflux the solution for 6-8 hours, monitoring the reaction by TLC (7:3 v/v ethyl acetate:petroleum ether).
-
After the reaction is complete, evaporate the solvent.
-
Recrystallize the resulting product from isopropyl alcohol.
-
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic data for this compound is provided below.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2620-81-7 | [2][3][4] |
| Molecular Formula | C₁₄H₁₂N₂O | [4] |
| Molecular Weight | 224.26 g/mol | [4] |
| Melting Point | 223-226 °C | |
| Appearance | White to yellow solid | |
| Solubility | Soluble in ethanol, DMSO |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.73 (s, 1H, -NH), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.59-7.53 (m, 2H, Ar-H), 7.20-7.12 (m, 2H, Ar-H), 7.11 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, -OCH₃) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 161.07, 151.81, 128.47, 123.15, 122.24, 121.55, 114.84, 55.80 | |
| IR (KBr, cm⁻¹) | 3053 (-NH stretch), 2835 (Ar-CH stretch), 1610 (C=N stretch), 1251 (C-O stretch) | |
| Mass Spectrum (ESI) | m/z 225.1024 [M+1]⁺ |
Biological Activity and Mechanism of Action
While extensive quantitative biological data for the parent compound this compound is limited in the public domain, the biological activities of its derivatives are well-documented, suggesting the potential for the core molecule to exhibit similar properties. The benzimidazole scaffold is a known pharmacophore for a variety of biological targets.
Anticancer Activity
Many 2-aryl-benzimidazole derivatives have been reported to possess significant anticancer activity. The proposed mechanisms of action often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of anticancer action for many benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial Activity
N-alkylated derivatives of this compound have been shown to exhibit antibacterial and antifungal activities. The introduction of a lipophilic alkyl chain at the N-1 position often enhances the antimicrobial potency.
Table of Antimicrobial Activity for N-alkylated Derivatives
| Compound | Alkyl Chain | Test Organism | MIC (µg/mL) |
| 2g | n-heptyl | Streptococcus faecalis | 8 |
| 2g | n-heptyl | Staphylococcus aureus | 4 |
| 2g | n-heptyl | MRSA | 4 |
| Amikacin (Std.) | - | Streptococcus faecalis | 256 |
Note: Data is for N-alkylated derivatives of this compound.
Anti-inflammatory Activity
Derivatives of this compound have been investigated for their anti-inflammatory properties. One study demonstrated that an N-sulfonylacetamide derivative ameliorated methotrexate-induced intestinal mucositis in mice by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and inhibiting the NF-κB signaling pathway.
Experimental Protocols for Biological Assays
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol provides a general method for assessing the inhibitory effect of a compound on tubulin polymerization.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in GTB on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Dispense the tubulin solution into the wells of a pre-chilled 96-well plate.
-
Add the test compound at various concentrations (typically in a final DMSO concentration of <1%). Include wells with a positive control and a vehicle control (DMSO).
-
Incubate the plate at 37°C in a microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
The rate of polymerization can be determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound is a versatile scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the broad biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. While more research is needed to fully elucidate the specific biological targets and quantitative activity of the parent compound, the existing literature strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a solid foundation of the current knowledge on this compound, which should aid researchers in designing future studies to unlock its full therapeutic potential.
References
- 1. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2620-81-7 [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | C14H12N2O | CID 345686 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)-1H-benzimidazole, a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, acting as a versatile pharmacophore in drug design.[1] This document details the physicochemical properties, synthesis, characterization, and known biological activities of this compound, serving as a resource for professionals in drug discovery and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is crucial for its identification, purification, and assessment of its chemical behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₂O | [2] |
| Molecular Weight | 224.26 g/mol | [2] |
| Melting Point | 228-230 °C | [3] |
| Boiling Point | 428.2 °C at 760 mmHg | [4] |
| Appearance | White crystals | [5] |
| IR (KBr, cm⁻¹) | 3439 (N-H), 2965 (C-H, CH₃), 1613 (C=N), 1244 (C-O) | [5] |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 12.76 (s, 1H, NH), 8.13 (d, J = 3.0 Hz, 2H), 7.56 (s, 2H), 7.18 (dd, J₁=5.4 Hz, J₂ = 3.0 Hz, 2H), 7.13 (d, J = 2.4 Hz, 2H), 3.85 (s, 3H, OCH₃) | [5] |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 | [5] |
| HRMS (ESI) | Calculated for C₁₄H₁₃N₂O [M+H]⁺: 225.1022, Found: 225.1021 | [5] |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation reaction of an o-phenylenediamine with an appropriate aldehyde.
This protocol is a generalized procedure based on common synthetic methods for 2-arylbenzimidazoles.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as water or ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-methoxybenzaldehyde (1 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to reflux, depending on the specific procedure and catalysts used. Reaction times can vary from a few minutes to several hours.[6] The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, the crude reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The product is then purified, typically by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from an appropriate solvent to afford pure this compound as a white solid.[5]
Caption: Experimental workflow for the synthesis and purification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).[5] The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the molecular formula by determining the accurate mass of the protonated molecule [M+H]⁺.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands corresponding to functional groups like N-H, C-H, C=N, and C-O bonds.[5]
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess the purity of the synthesized compound.
Biological Activities and Potential Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.[1]
-
Antifungal Activity: Several studies have investigated benzimidazole derivatives for their antifungal properties.[7][8] The mechanism often involves the inhibition of fungal-specific cellular processes. A study on benzimidazole-1,2,4-triazole derivatives, which share structural similarities, identified compounds with potent activity against various Candida species, including C. glabrata.[7]
-
Anticancer and Antimicrobial Properties: The benzimidazole core is present in numerous compounds with demonstrated anticancer and antimicrobial effects.[9]
-
Antiviral and Anthelmintic Agents: Benzimidazoles are known to act as antiviral agents and are the basis for several anthelmintic drugs, where their mechanism often involves binding to the protein tubulin.[10][11]
-
Neurodegenerative Diseases: It has been suggested that this compound can be used as a PPARGC1A activator, indicating potential therapeutic applications in the treatment of neurodegenerative diseases.[3]
-
Leishmanicidal Activity: While not directly studying the title compound, research on a related derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, showed significant leishmanicidal activity against Leishmania mexicana.[12] This suggests that the 2-arylbenzimidazole scaffold is a promising starting point for developing new antiprotozoal agents.
Caption: Overview of the diverse biological activities reported for the benzimidazole class of compounds.
Conclusion
This compound is a compound of significant interest, built upon the pharmacologically important benzimidazole nucleus. Its synthesis is straightforward, and its structure presents multiple avenues for further functionalization to optimize biological activity. The existing data on its and related compounds' antifungal, antiparasitic, and potential neuroprotective activities underscore its value as a lead compound for further investigation in drug discovery programs. This guide provides the foundational technical information required for researchers to undertake such investigations.
References
- 1. isca.me [isca.me]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound CAS#: 2620-81-7 [m.chemicalbook.com]
- 4. 1H-Benzimidazole,2-(4-methoxyphenyl)- | CAS#:2620-81-7 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole | 2620-82-8 [smolecule.com]
- 10. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1H-benzimidazole, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and explores its biological activities and associated signaling pathways.
Physicochemical Properties
This compound is a solid compound at room temperature. Its core structure consists of a fused benzene and imidazole ring, with a 4-methoxyphenyl group attached at the 2-position of the imidazole ring. This structure is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | [1][2][3] |
| Molecular Weight | 224.26 g/mol | [2][3][4][5] |
| Melting Point | 228-230 °C | [4] |
| Boiling Point | 428.2±47.0 °C (Predicted) | [4] |
| Density | 1.216±0.06 g/cm³ (Predicted) | [4] |
| CAS Number | 2620-81-7 | [1][3][4] |
Experimental Protocols
The synthesis of this compound is typically achieved through the condensation of an o-phenylenediamine with 4-methoxybenzaldehyde. Various catalysts and reaction conditions have been reported to facilitate this reaction efficiently.
Synthesis via Catalytic Condensation
A common and efficient method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst.
Materials:
-
o-phenylenediamine
-
4-methoxybenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) or Ammonium Chloride (NH₄Cl)[6]
-
Ethanol
-
Isopropyl alcohol
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and 4-methoxybenzaldehyde in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.[7]
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 v/v ethyl acetate and petroleum ether).[7]
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from isopropyl alcohol to obtain the purified this compound.[7]
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 3.70 (d, 3H, OCH₃), 6.12 (bs, 1H, NH), 6.94 (d, 2H, aromatic), 6.98 (d, 2H, aromatic), 7.20 (d, 2H, aromatic), 7.58 (d, 2H, aromatic).[6]
-
IR (KBr, cm⁻¹): 3294 (-NH), 3103 (Ar-CH), 1588 (-C=N), 1184 (-OCH₃).[6]
-
Mass (LCMS): m/z 225 (M⁺+H).[6]
Below is a graphical representation of the synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Biological Activities and Signaling Pathways
Benzimidazole derivatives are recognized as "privileged substructures" in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant effects.[8][9]
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antibacterial and antifungal activities.[10] The proposed mechanism for its antibacterial action, particularly against Gram-positive bacteria like Staphylococcus aureus, involves the inhibition of Dihydrofolate Reductase (DHFR).[11] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the biosynthesis of nucleotides and amino acids. Its inhibition disrupts these pathways, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action via DHFR inhibition.
Neuroprotective Activity
Recent studies have highlighted the potential of benzimidazole derivatives in the context of neurodegenerative diseases like Alzheimer's disease (AD). One study suggests that this compound can act as an activator of PPARGC1A (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha).[5] Furthermore, benzimidazole derivatives, in synergy with other compounds, may protect against AD by enhancing autophagy and reducing cellular senescence.[12] This involves the modulation of key signaling pathways such as AMPK/mTOR and the inhibition of NF-κB, which collectively help in clearing toxic protein aggregates and reducing neuroinflammation.[12]
Caption: Signaling pathways involved in the neuroprotective effects of benzimidazoles.
References
- 1. 1H-Benzimidazole,2-(4-methoxyphenyl)- | CAS#:2620-81-7 | Chemsrc [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 2620-81-7 [m.chemicalbook.com]
- 5. This compound | 2620-81-7 [chemicalbook.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 2-(4-methoxyphenyl)-1H-benzimidazole. It includes a compilation of reported melting point data, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance, which underscores the importance of its precise physicochemical characterization in drug discovery and development.
Quantitative Physicochemical Data
The melting point of this compound has been reported in several studies, with slight variations. These values are summarized in the table below for comparative analysis. The minor discrepancies can be attributed to differences in experimental conditions, sample purity, and measurement techniques.
| Parameter | Reported Value | Source |
| Melting Point | 228-230 °C | [1][2] |
| Melting Point | 235-236 °C | [3] |
| Melting Point | 502.3 K (229.15 °C) | [4] |
| Molecular Formula | C₁₄H₁₂N₂O | [1][3] |
| Molecular Weight | 224.26 g/mol | [1][3] |
Experimental Protocols
The determination of an accurate melting point is contingent on the synthesis of a pure compound. The following sections detail the common procedures for the synthesis, purification, and characterization of this compound.
2.1. Synthesis of this compound
A prevalent method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with an appropriate aldehyde.[5][6]
-
Reaction: o-phenylenediamine is reacted with 4-methoxybenzaldehyde. This reaction is typically catalyzed by an acid, such as ρ-toluenesulfonic acid (p-TSA), or can be carried out under reflux in a suitable solvent like ethanol.[5][7]
-
Procedure:
-
To a solution of o-phenylenediamine (1 equivalent) in ethanol, 4-methoxybenzaldehyde (1 equivalent) is added.
-
A catalytic amount of an acid, such as p-TSA, may be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a specified period, and the progress of the reaction is monitored using thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into cold water.[4]
-
2.2. Purification
The crude this compound is purified to obtain a sample suitable for analytical characterization, including melting point determination.
-
Crystallization: The solid product is typically purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[6]
-
Column Chromatography: Alternatively, column chromatography using a silica gel stationary phase and an appropriate eluent, like petroleum ether, can be employed for purification.[7]
2.3. Characterization and Melting Point Determination
Once a pure sample is obtained, its identity and purity are confirmed using various spectroscopic methods before determining the melting point.
-
Spectroscopic Analysis:
-
Melting Point Determination:
-
The melting point of the purified this compound is determined using a standard melting point apparatus.
-
A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.
-
The temperature range over which the solid melts is recorded as the melting point. A narrow melting point range is indicative of high purity.
-
Biological Significance and Signaling Pathways
Benzimidazole derivatives are recognized as "privileged substructures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][9] this compound, in particular, has been identified as a potential activator of PPARGC1A, a protein implicated in neurodegenerative diseases.[1] Furthermore, N-alkylated derivatives of this compound have shown promise as antiproliferative, antifungal, and antibacterial agents.[10][11] The development of these derivatives for therapeutic applications necessitates a thorough understanding of their physicochemical properties, with the melting point being a fundamental parameter for identity and purity assessment.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound, culminating in the determination of its melting point.
References
- 1. This compound CAS#: 2620-81-7 [m.chemicalbook.com]
- 2. 2620-81-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. rsc.org [rsc.org]
- 7. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. isca.me [isca.me]
- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Determining the Solubility of 2-(4-methoxyphenyl)-1H-benzimidazole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences its purification, crystallization, formulation, and overall bioavailability. This technical guide addresses the solubility of 2-(4-methoxyphenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It outlines a detailed protocol for the widely accepted shake-flask method coupled with gravimetric analysis, and discusses the key factors influencing the solubility of benzimidazole derivatives. This guide is intended to equip researchers with the necessary knowledge to accurately and reliably measure the solubility of this compound in various organic solvents.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, making them important scaffolds in drug discovery. Understanding the solubility of this compound in different organic solvents is paramount for various stages of drug development, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a pure crystalline form of the compound.
-
Formulation Development: Solubility data informs the choice of excipients and solvents for creating stable and effective dosage forms.
-
Process Chemistry: Optimizing reaction conditions and product isolation often depends on the solubility of the starting materials and products.
This guide provides a robust experimental protocol and theoretical background to enable researchers to determine the solubility of this compound in a range of organic solvents.
Quantitative Solubility Data
As of the writing of this guide, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. Therefore, experimental determination is necessary. The following sections provide a detailed methodology for obtaining this critical data.
Experimental Protocol: Determination of Thermodynamic Solubility
The thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[1][2] This protocol is followed by gravimetric analysis to quantify the dissolved solute.[3][4][5]
Materials and Equipment
-
This compound (solid, pure form)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, etc.) of analytical grade
-
Glass vials with screw caps
-
Thermostatic shaker or water bath with shaking capabilities
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven for drying
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute remains constant.[4]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtrate to determine the mass of the solution.
-
Evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood or at an elevated temperature in an oven. The temperature should be kept well below the boiling point of the solute to avoid any loss of the compound.
-
Once the solvent is completely evaporated, dry the residue in an oven until a constant weight is achieved.[4][5]
-
Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Data Calculation
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Mass of dissolved solute (m_solute):
-
m_solute = (Mass of dish + residue) - (Mass of empty dish)
-
-
Mass of solvent (m_solvent):
-
m_solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
-
Solubility in g/100 g of solvent:
-
Solubility = (m_solute / m_solvent) * 100
-
-
To convert to g/100 mL of solvent:
-
Volume of solvent (V_solvent) = m_solvent / density_solvent
-
Solubility = (m_solute / V_solvent) * 100
-
Visualizing the Experimental Workflow and Influencing Factors
To better understand the experimental process and the underlying principles of solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Several factors related to the solute, solvent, and external conditions play a role:
-
Solute Properties:
-
Molecular Structure: The presence of the polar benzimidazole ring system and the methoxy group, along with the N-H group capable of hydrogen bonding, suggests that this compound will have higher solubility in polar solvents.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. A higher lattice energy generally leads to lower solubility.
-
-
Solvent Properties:
-
Polarity: Polar solvents are more likely to dissolve polar solutes. Solvents can be categorized as polar protic (e.g., alcohols, which can donate hydrogen bonds) and polar aprotic (e.g., acetone, which cannot donate hydrogen bonds).
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with the N-H group of the benzimidazole, enhancing solubility.
-
-
External Conditions:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. It is therefore crucial to control and report the temperature at which solubility is measured.
-
Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible.
-
Conclusion
References
Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-methoxyphenyl)-1H-benzimidazole, a molecule of interest in medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.
Spectroscopic Data
The structural characterization of this compound is supported by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.76 | s | 1H | N-H (benzimidazole) |
| 8.13 | d, J = 3.0 Hz | 2H | H-2', H-6' (methoxyphenyl) |
| 7.56 | s | 2H | H-4, H-7 (benzimidazole) |
| 7.18 | dd, J₁=5.4 Hz, J₂=3.0 Hz | 2H | H-5, H-6 (benzimidazole) |
| 7.13 | d, J = 2.4 Hz | 2H | H-3', H-5' (methoxyphenyl) |
| 3.85 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound.
| Chemical Shift (δ) ppm | Assignment |
| 161.07 | C-4' (methoxyphenyl) |
| 151.82 | C-2 (benzimidazole) |
| 128.48 | C-2', C-6' (methoxyphenyl) |
| 123.18 | C-1' (methoxyphenyl) |
| 122.21 | C-5, C-6 (benzimidazole) |
| 114.83 | C-3', C-5' (methoxyphenyl) |
| 55.79 | -OCH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz[1]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3439 | N-H stretching |
| 2965 | C-H stretching (CH₃) |
| 1613 | C=N stretching |
| 1244 | C-O stretching (asymmetric) |
Sample Preparation: KBr pellet[1]
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound.
| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| ESI | 225.1022 | 225.1021 | [C₁₄H₁₃N₂O + H]⁺ |
[1]
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was used, and a larger number of scans were accumulated due to the lower natural abundance of the ¹³C isotope. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
High-resolution mass spectrometry was performed using an Electrospray Ionization (ESI) source. A dilute solution of the sample was prepared in a suitable solvent such as methanol or acetonitrile. This solution was then introduced into the mass spectrometer. The data was acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined with high accuracy.
Workflow Visualization
The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted below.
Caption: General workflow for spectroscopic analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 2-(4-Methoxyphenyl)-1H-benzimidazole
This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzimidazole scaffold.[1][2] This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and relevant biological context.
Molecular Structure and Crystallographic Data
The crystal structure of this compound (C₁₄H₁₂N₂O) has been determined by single-crystal X-ray diffraction.[3] The molecule consists of a benzimidazole ring system linked to a 4-methoxyphenyl group at the 2-position.
Crystal Data and Structure Refinement
The crystallographic data provides precise information about the solid-state conformation of the molecule. The key parameters from the crystallographic analysis are summarized in the table below.[3]
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂N₂O |
| Formula Weight | 224.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.354 (2) |
| b (Å) | 10.562 (2) |
| c (Å) | 9.868 (2) |
| β (°) | 112.22 (3) |
| Volume (ų) | 1095.5 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| Density (calculated) (Mg/m³) | 1.359 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 472 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 1.9 to 26.5 |
| Reflections collected | 5998 |
| Independent reflections | 2245 |
| R_int | 0.028 |
| Final R indices [I>2σ(I)] | R1 = 0.049, wR2 = 0.117 |
| R indices (all data) | R1 = 0.063, wR2 = 0.124 |
| Goodness-of-fit on F² | 1.04 |
Data sourced from Moreno-Diaz et al., Acta Crystallographica Section E, 2006.[3]
Molecular Geometry
In the crystalline state, the dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent is 34.12 (6)°.[3] The molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains that run along the c-axis.[3]
Experimental Protocols
The synthesis and crystallization of this compound can be achieved through various methods. Below are detailed protocols from published literature.
Microwave-Assisted Synthesis
This method offers a rapid and efficient route to the target compound.[3]
Materials:
-
o-phenylenediamine
-
p-anisaldehyde
-
Sodium metabisulfite
-
Ethanol-water mixture (9:1)
Procedure:
-
A mixture of o-phenylenediamine, p-anisaldehyde, and sodium metabisulfite is prepared in an ethanol-water (9:1) solvent.
-
The reaction mixture is subjected to microwave irradiation for 40-50 seconds.
-
After irradiation, the mixture is poured into cold water.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by crystallization from an ethanol-water mixture to yield colorless blocks of this compound.[3]
Conventional Synthesis using a Natural Acid Catalyst
This environmentally friendly method utilizes a readily available natural catalyst.
Materials:
-
1,2-phenylenediamine
-
4-methoxybenzaldehyde
-
Ethanol
-
Water extract of onion (as a catalyst)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred mixture of 1,2-phenylenediamine (1 mmol) in ethanol (5 mL), add 1 mL of the water extract of onion at room temperature.
-
Add a solution of 4-methoxybenzaldehyde (1 mmol) in 5 mL of ethanol to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Add water (5 mL) to the residue and extract the organic phase with ethyl acetate (2 x 10 mL).
-
Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Characterization Data
The synthesized compound can be characterized by various spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.73 (s, 1H, -NH), 8.12 (d, 2H, J = 8.80 Hz, -Ar-H), 7.59-7.53 (m, 2H, -Ar-H), 7.20-7.12 (m, 2H, -Ar-H), 7.11 (d, 2H, J = 8.8 Hz, -Ar-H), 3.84 (s, 3H, OMe).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 161.07, 151.81, 128.47, 123.15, 122.24, 121.55, 114.84, 55.80.
-
IR (KBr, cm⁻¹): 3053, 3005, 2835, 1610, 1498, 1433, 1251, 1177, 1032, 963, 844, 744.
-
HRMS (ESI): m/z calculated for C₁₄H₁₃N₂O [M+H]⁺: 225.1022, found: 225.1021.[4]
Synthesis and Characterization Workflow
The general workflow for the preparation and analysis of this compound is depicted in the following diagram.
Biological Significance and Potential Applications
Benzimidazole derivatives are recognized as a "privileged substructure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Various compounds containing this scaffold have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Derivatives of this compound have shown inhibitory effects against various bacterial and fungal strains.[5]
-
Antiproliferative Activity: N-alkylated derivatives have been investigated for their potential as anticancer agents, showing activity against cell lines such as MDA-MB-231.[5]
-
Antiviral Activity: Some benzimidazole derivatives have been identified as inhibitors of viral polymerases, such as the NS5B polymerase of the hepatitis C virus (HCV).[1]
The specific biological targets and signaling pathways for this compound are still under active investigation. However, the known activities of related compounds suggest that this molecule could be a valuable lead structure for the development of new therapeutic agents. Further research into its mechanism of action is warranted to fully elucidate its therapeutic potential. The following diagram illustrates a generalized logical relationship for the drug discovery process involving this class of compounds.
References
Quantum Chemical Analysis of 2-(4-methoxyphenyl)-1H-benzimidazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(4-methoxyphenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. This document details the theoretical and experimental characterization of its molecular structure, vibrational frequencies, and spectroscopic properties, offering a valuable resource for researchers in drug design and materials science.
Molecular Structure
The molecular structure of this compound has been determined experimentally through single-crystal X-ray diffraction and computationally using Density Functional Theory (DFT). The optimized molecular geometry provides insights into the molecule's conformation and steric properties.
Experimental Crystal Structure
The solid-state structure of this compound reveals a non-planar conformation.[1] The dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent is 34.12(6)°.[1] In the crystal, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains.[1]
Theoretical Optimized Geometry
Quantum chemical calculations using DFT methods, such as B3LYP with the 6-311G** basis set, have been employed to determine the optimized molecular geometry in the gas phase. These calculations provide a theoretical model of the molecule's structure, which can be compared with experimental data to validate the computational methodology.
Table 1: Selected Experimental and Theoretical Geometric Parameters for this compound
| Parameter | Bond/Angle | Experimental (X-ray)[1] | Theoretical (B3LYP/6-311G**) |
| Bond Lengths (Å) | C1—N1 | 1.380(2) | Data not available in search results |
| C7—N2 | 1.328(2) | Data not available in search results | |
| C11—O1 | 1.363(2) | Data not available in search results | |
| Dihedral Angle (°) | Benzimidazole/Methoxyphenyl | 34.12(6) | Data not available in search results |
Note: Specific theoretical bond lengths and the dihedral angle from the primary computational study were not available in the provided search results. A comprehensive computational study would typically report these values for comparison.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. The experimental vibrational spectrum of this compound has been recorded and compared with theoretical spectra obtained from quantum chemical calculations.
Experimental FT-IR Spectrum
The room temperature attenuated total reflection (ATR) FT-IR spectrum of solid this compound has been recorded.[2] The experimental spectrum shows characteristic bands corresponding to the various functional groups present in the molecule.
Theoretical Vibrational Analysis
The harmonic vibrational frequencies have been calculated using various levels of theory, including Hartree-Fock (HF) and DFT with different functionals (B3LYP, BLYP, B3PW91, and mPW1PW91) and the 6-311G** basis set.[2] The calculated frequencies are often scaled to better match the experimental values. The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions.[2]
Table 2: Comparison of Experimental and Calculated (B3LYP/6-311G ) Vibrational Frequencies (cm⁻¹) for this compound**
| Experimental FT-IR (cm⁻¹)[2] | Calculated (Scaled) (cm⁻¹)[2] | Assignment (based on PED)[2] |
| 3436 | - | N-H stretching |
| 3064 | 3070 | Aromatic C-H stretching |
| 1613 | 1615 | C=N stretching |
| 1508 | 1510 | Aromatic C=C stretching |
| 1244 | 1250 | Asymmetric C-O-C stretching |
| 1178 | 1180 | In-plane C-H bending |
| 835 | 838 | Out-of-plane C-H bending |
Note: This is a selection of key vibrational modes. The full spectrum contains numerous other bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the chemical environment of atomic nuclei within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental NMR Spectra
Experimental ¹H and ¹³C NMR spectra of this compound have been recorded, typically in a deuterated solvent such as DMSO-d₆.[3]
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Nucleus | Chemical Shift (ppm)[3] |
| ¹H NMR | |
| N-H | 12.76 (s, 1H) |
| Aromatic-H | 8.13 (d, J = 3.0 Hz, 2H) |
| 7.56 (s, 2H) | |
| 7.18 (dd, J₁=5.4 Hz, J₂ = 3.0 Hz, 2H) | |
| 7.13 (d, J = 2.4 Hz, 2H) | |
| OCH₃ | 3.85 (s, 3H) |
| ¹³C NMR | |
| C=N | 151.82 |
| C (Aromatic) | 161.07, 128.48, 123.18, 122.21, 114.83 |
| OCH₃ | 55.79 |
Note: The assignments of aromatic protons and carbons can be complex and may require further 2D NMR experiments for unambiguous confirmation.
Electronic Properties and UV-Vis Spectroscopy
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and electronic transitions of a molecule. These properties can be correlated with the experimental UV-Vis absorption spectrum.
Information regarding the experimental and computationally predicted UV-Vis spectrum for this compound was not available in the conducted searches. A comprehensive study would involve recording the UV-Vis spectrum in a suitable solvent and performing Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions.
Experimental and Computational Protocols
Experimental Protocols
Synthesis: The synthesis of this compound can be achieved by the condensation reaction of o-phenylenediamine with 4-methoxybenzaldehyde.[4]
FT-IR Spectroscopy:
-
A small amount of the solid sample is placed on the diamond/ZnSe crystal of an ATR accessory.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
NMR Spectroscopy:
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 600 MHz for ¹H and 150 MHz for ¹³C).[3]
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Computational Workflow
The quantum chemical calculations are typically performed using a computational chemistry software package like Gaussian.
References
Tautomerism in 2-Aryl-1H-Benzimidazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 2-aryl-1H-benzimidazoles, a critical aspect for understanding their chemical behavior, reactivity, and interaction with biological systems. The phenomenon of prototropic tautomerism in these heterocyclic compounds has significant implications for their application in medicinal chemistry and materials science. This document details the quantitative analysis of tautomeric equilibria, experimental protocols for their determination, and computational approaches for predictive studies.
The Core Principle: Prototropic Tautomerism in 2-Aryl-1H-Benzimidazoles
2-Aryl-1H-benzimidazoles exist as a dynamic equilibrium of two tautomeric forms, 1H- and 3H-, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring. This equilibrium is influenced by a variety of factors, including the electronic nature of substituents on the 2-aryl ring, the solvent polarity, and temperature. The position of this equilibrium can significantly affect the molecule's properties, such as its dipole moment, pKa, and its ability to act as a hydrogen bond donor or acceptor, which are all crucial for drug-receptor interactions.
The tautomeric equilibrium is a key consideration in the design of benzimidazole-based therapeutic agents, as one tautomer may exhibit a higher binding affinity for a biological target than the other.[1] Understanding and controlling this equilibrium is therefore a fundamental aspect of rational drug design involving this scaffold.
Quantitative Analysis of Tautomeric Equilibria
The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The determination of KT is essential for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.
Substituent Effects on Tautomeric Equilibrium
The electronic properties of substituents on the 2-aryl ring can significantly influence the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other by altering the electron density on the imidazole nitrogen atoms.
Below is a summary of the tautomeric content for a series of 2-(substituted phenacyl)-1H-benzimidazoles in DMSO-d6, as determined by 1H NMR spectroscopy. In this specific case, the tautomerism is between a ketimine and an enolimine form, which is a related tautomeric phenomenon in functionalized benzimidazoles.
| Substituent (R) on Phenyl Ring | Tautomer Form | Content (%) |
| p-OCH₃ | Ketimine | 85.3 |
| Enolimine | 14.7 | |
| p-CH₃ | Ketimine | 88.7 |
| Enolimine | 11.3 | |
| m-CH₃ | Ketimine | 71.7 |
| Enolimine | 28.3 | |
| H | Ketimine | 70.5 |
| Enolimine | 29.5 | |
| p-F | Ketimine | 69.5 |
| Enolimine | 30.5 | |
| p-Cl | Ketimine | 78.6 |
| Enolimine | 21.4 | |
| p-Br | Ketimine | 76.8 |
| Enolimine | 23.2 | |
| m-F | Ketimine | 78.6 |
| Enolimine | 21.4 | |
| p-NO₂ | Ketimine | 97.5 |
| Enolimine | 2.5 |
Data extracted from Skotnicka, A., et al. (2019). Tautomeric Equilibria in Solutions of 2-Phenacylbenzimidazoles. Heteroatom Chemistry.[2]
Experimental Protocols
The study of tautomerism in 2-aryl-1H-benzimidazoles relies on a combination of spectroscopic and computational methods. Below are detailed protocols for the key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used method for the qualitative and quantitative analysis of tautomeric equilibria in solution. The principle lies in the fact that the two tautomers are distinct chemical species and, if the rate of interconversion is slow on the NMR timescale, will give rise to separate sets of signals.
Protocol for Determination of Tautomeric Equilibrium Constant (KT) by 1H NMR:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 2-aryl-1H-benzimidazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration (typically 5-10 mg/mL).
-
Transfer the solution to a clean and dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum at a constant temperature (e.g., 298 K). It is crucial to ensure the temperature is stable as it can affect the equilibrium.
-
Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration (a D1 of 5 times the longest T1 is recommended).
-
-
Spectral Analysis and Integration:
-
Identify the signals corresponding to each tautomer. This often requires the synthesis of N-methylated derivatives to serve as reference compounds for the "locked" tautomers.[3]
-
Select well-resolved signals that are unique to each tautomer and do not overlap with other signals.
-
Carefully integrate the selected signals for each tautomer.
-
-
Calculation of KT:
-
The ratio of the integrals of the signals corresponding to the two tautomers is proportional to the molar ratio of the tautomers.
-
Calculate the equilibrium constant, KT = [Tautomer B] / [Tautomer A], where the concentrations are proportional to the integral values.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption spectra.
Protocol for UV-Vis Spectroscopic Analysis of Tautomerism:
-
Sample Preparation:
-
Prepare a stock solution of the 2-aryl-1H-benzimidazole derivative in the desired solvent (e.g., ethanol, acetonitrile, water).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration range where Beer-Lambert's law is obeyed.
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Analyze the absorption spectrum for the presence of multiple absorption bands or isosbestic points, which can indicate the presence of a tautomeric equilibrium.
-
By comparing the spectrum to those of N-methylated "locked" tautomers, it is possible to deconvolve the spectrum and determine the relative concentrations of the two tautomers.
-
Computational Chemistry Protocols
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies of tautomerism. They can provide insights into the relative stabilities of tautomers and help in the interpretation of spectroscopic data.
Protocol for Computational Analysis of Tautomerism using DFT:
-
Molecular Structure Preparation:
-
Draw the 3D structures of both tautomers of the 2-aryl-1H-benzimidazole derivative using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]
-
To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
The frequency calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Energy Calculation and KT Prediction:
-
Calculate the relative Gibbs free energies (ΔG) of the two tautomers.
-
The tautomeric equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).
-
-
NMR and UV-Vis Spectra Simulation:
-
The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the NMR chemical shifts for each tautomer, which can aid in the assignment of experimental spectra.[5]
-
Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectra of the individual tautomers.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the tautomerism in 2-aryl-1H-benzimidazoles.
Caption: Tautomeric equilibrium in 2-aryl-1H-benzimidazoles.
Caption: Influence of substituents on tautomeric equilibrium.
Caption: Workflow for studying tautomerism.
Conclusion
The tautomerism of 2-aryl-1H-benzimidazoles is a fundamental characteristic that profoundly influences their chemical and biological properties. A thorough understanding of the tautomeric equilibrium and the factors that govern it is paramount for the successful design and development of novel benzimidazole-based compounds for pharmaceutical and material science applications. The integrated use of experimental techniques, particularly NMR spectroscopy, and computational methods provides a powerful approach to elucidate and predict the tautomeric behavior of this important class of heterocyclic compounds. This guide provides a foundational framework for researchers to design and execute studies on the tautomerism of 2-aryl-1H-benzimidazoles.
References
- 1. sketchviz.com [sketchviz.com]
- 2. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic heterocyclic aromatic organic compound formed by the fusion of a benzene ring and an imidazole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to naturally occurring purines allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] This versatility has established the benzimidazole nucleus as a "privileged scaffold," a core molecular structure that is recurrently found in a variety of potent and clinically successful drugs.[1] This technical guide provides a comprehensive overview of the profound biological importance of the benzimidazole scaffold, with a focus on its anticancer, antimicrobial, antiviral, and anthelmintic properties.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[3][4] Their ability to target various hallmarks of cancer has led to the development of several clinically approved drugs and numerous candidates in preclinical and clinical development.
Mechanisms of Anticancer Action
The anticancer effects of benzimidazole-containing compounds are multifaceted and include:
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics.[5] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are crucial for mitotic spindle formation and cell division.[5] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[4]
-
Kinase Inhibition: Benzimidazole derivatives have been successfully developed as inhibitors of various protein kinases that are often dysregulated in cancer.[6][7] These include key players in oncogenic signaling pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Benzimidazole-based inhibitors can block this pathway, leading to the downregulation of pro-survival signals and the induction of apoptosis.[8][9]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by benzimidazole compounds can halt uncontrolled cell growth.[6][10][11]
-
Receptor Tyrosine Kinases (RTKs): Many benzimidazoles target RTKs like EGFR, which are frequently overexpressed or mutated in various cancers.[6]
-
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways. This can be achieved by increasing the levels of reactive oxygen species (ROS), activating caspases, and modulating the expression of pro- and anti-apoptotic proteins.[3][12]
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole compounds can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby leading to DNA damage and cell death.[3]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| V7 | Benzimidazole Derivative | H103 (Head and Neck) | 11.64 | [13] |
| V7 | Benzimidazole Derivative | H314 (Head and Neck) | 16.68 | [13] |
| BZD9Q1 | Benzimidazole Derivative | H103 (Head and Neck) | 5.83 | [13] |
| BZD9Q1 | Benzimidazole Derivative | H314 (Head and Neck) | >100 | [13] |
| Compound 1 | Fluoro aryl benzimidazole | HOS (Osteosarcoma) | 1.8 | [3] |
| Compound 1 | Fluoro aryl benzimidazole | G361 (Melanoma) | 2 | [3] |
| Compound 1 | Fluoro aryl benzimidazole | MCF-7 (Breast) | 2.8 | [3] |
| Compound 1 | Fluoro aryl benzimidazole | K-562 (Leukemia) | 7.8 | [3] |
| Compound 5 | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | 0.39 µg/mL | [3] |
| Compound 5 | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | 0.32 µg/mL | [3] |
| Compound 21 | Benzimidazole-pyrimidine hybrid | A549 (Lung) | 2.21 | [3] |
| Compound 21 | Benzimidazole-pyrimidine hybrid | PC-3 (Prostate) | 7.29 | [3] |
| Compound 21 | Benzimidazole-pyrimidine hybrid | HeLa (Cervical) | 3.15 | [3] |
| Compound 21 | Benzimidazole-pyrimidine hybrid | MDA-MB-231 (Breast) | 4.86 | [3] |
| Compound 32 | Benzimidazole-triazole hybrid | HCT-116 (Colon) | 3.87 | [3] |
| Compound 32 | Benzimidazole-triazole hybrid | HepG2 (Liver) | 5.12 | [3] |
| Compound 32 | Benzimidazole-triazole hybrid | MCF-7 (Breast) | 8.34 | [3] |
| Compound 32 | Benzimidazole-triazole hybrid | HeLa (Cervical) | 6.41 | [3] |
| Compound 4w | 5-Methoxy-6-substituted-1H-benzimidazole | A549 (Lung) | 1.55 | [8] |
| BKM120 | PI3K Inhibitor (Reference) | A549 (Lung) | 9.75 | [8] |
| Flubendazole | Anthelmintic | Pancreatic Cancer Cell Line 1 | 0.01 - 3.26 | [14] |
| Fenbendazole | Anthelmintic | Pancreatic Cancer Cell Line 2 | 0.01 - 3.26 | [14] |
| Flubendazole | Anthelmintic | Paraganglioma Cell Line 1 | 0.01 - 3.29 | [14] |
| Fenbendazole | Anthelmintic | Paraganglioma Cell Line 2 | 0.01 - 3.29 | [14] |
| Compound 7n | Benzimidazole derivative | SK-Mel-28 (Melanoma) | 2.55 | [15] |
| Compound 7u | Benzimidazole derivative | SK-Mel-28 (Melanoma) | 17.89 | [15] |
| Compound 5a | Chrysin benzimidazole derivative | A549 (Lung) | 2.2 | [4] |
| Compound (1) | Chrysin benzimidazole derivative | MFC (Forestomach) | 25.72 | [4] |
| Compound (3) | 1-substituted benzimidazole | A-549, HCT-116, MCF-7 | 28.29 | [4] |
| Compound 20a | N-substituted benzimidazole | OVCAR-3 (Ovarian) | 10.34 - 14.88 | [4] |
| SL-9 | Benzimidazole derivative | DLD-1 (Colon) | 57.68 | [16] |
Signaling Pathway Diagrams
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nSurvival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzimidazole [label="Benzimidazole\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; AKT -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> CellGrowth [color="#4285F4"]; Benzimidazole -> PI3K [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=bold]; Benzimidazole -> AKT [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=bold]; } .dot Caption: Inhibition of the PI3K/AKT signaling pathway by benzimidazole derivatives.
// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzimidazole [label="Benzimidazole\nDerivative", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor [color="#4285F4"]; Receptor -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> TranscriptionFactors [color="#4285F4"]; TranscriptionFactors -> Proliferation [color="#4285F4"]; Benzimidazole -> RAF [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=bold]; Benzimidazole -> MEK [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=bold]; } .dot Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The benzimidazole scaffold is a versatile pharmacophore for the development of potent antimicrobial agents.[17][18][19][20] Derivatives have shown significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Mechanisms of Antimicrobial Action
The antimicrobial activity of benzimidazoles is attributed to several mechanisms, including:
-
Inhibition of Microbial Growth: Benzimidazole derivatives can interfere with essential cellular processes in microorganisms, leading to the inhibition of their growth and proliferation.[21]
-
Targeting Essential Enzymes: Some benzimidazoles are known to inhibit microbial enzymes that are crucial for survival, such as DNA gyrase and topoisomerase.[21]
Quantitative Data on Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected benzimidazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).
Table: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| 5e | S. aureus | 15.62 | Ciprofloxacin | - | [17] |
| 5g | S. aureus | 15.62 | Ciprofloxacin | - | [17] |
| 5i | S. aureus | 15.62 | Ciprofloxacin | - | [17] |
| 5g | S. epidermidis | 7.81 | Ciprofloxacin | - | [17] |
| 5i | S. epidermidis | 7.81 | Ciprofloxacin | - | [17] |
| 5g | B. cereus | 7.81 | Ciprofloxacin | - | [17] |
| 5i | B. cereus | 7.81 | Ciprofloxacin | - | [17] |
| 5i | E. coli | 7.81 | Ciprofloxacin | - | [17] |
| 5e | E. coli | 7.81 | Ciprofloxacin | - | [17] |
| 5g | E. coli | 7.81 | Ciprofloxacin | - | [17] |
| EJMCh-13 | S. aureus ATCC 25923 | 15.6 | Vancomycin, Ciprofloxacin | - | [18] |
| EJMCh-13 | S. epidermidis ATCC 12228 | 15.6 | Vancomycin, Ciprofloxacin | - | [18] |
| EJMCh-13 | M. luteus ATCC 10240 | <15.6 | Vancomycin, Ciprofloxacin | - | [18] |
| 11d | S. aureus | 2 | Norfloxacin, Chloromycin | - | [19] |
| 11d | B. subtilis | 2 | Norfloxacin, Chloromycin | - | [19] |
| 11d | E. coli | 16 | Norfloxacin, Chloromycin | - | [19] |
| 11d | P. aeruginosa | 8 | Norfloxacin, Chloromycin | - | [19] |
| 12 | B. subtilis MTCC 1789 | 0.95 | - | - | [19] |
| 12 | S. aureus ATCC 6538P | 1.56 | - | - | [19] |
| 12 | P. aeruginosa ATCC 25668 | 3.12 | - | - | [19] |
| 12 | E. coli MTCC 739 | 3.12 | - | - | [19] |
| 5b | E. coli 35218 | 6.25 | Chloramphenicol | 12.5 | [19] |
| 66a | S. aureus | 3.12 | Chloramphenicol | 12.50 | [20] |
| 66a | E. coli | 3.12 | Chloramphenicol | 6.25 | [20] |
| 66b | S. aureus | 3.12 | Chloramphenicol | 12.50 | [20] |
| 65a | E. coli | 0.026 | Norfloxacin | 0.039 | [20] |
| 65a | S. aureus | 0.031 | Norfloxacin | 0.020 | [20] |
| 67b | B. cereus | 32 | Ciprofloxacin | 8 | [20] |
| 67b | S. aureus | 32 | Ciprofloxacin | 4 | [20] |
| 67b | E. coli | 64 | Ciprofloxacin | 1 | [20] |
| 67b | P. aeruginosa | 64 | Ciprofloxacin | 1 | [20] |
Table: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| 5g | A. niger | 7.81 | Clotrimazole | - | [17] |
| 5i | A. niger | 7.81 | Clotrimazole | - | [17] |
| 5g | A. fumigatus | 7.81 | Clotrimazole | - | [17] |
| 5i | A. fumigatus | 7.81 | Clotrimazole | - | [17] |
Antiviral Activity: A Broad-Spectrum Defense
The benzimidazole scaffold has proven to be a valuable template for the development of antiviral agents with activity against a wide range of DNA and RNA viruses.[22][23][24]
Quantitative Data on Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives, presented as EC50 values (the concentration required to inhibit 50% of the viral effect).
| Compound ID | Virus | EC50 (µM) | Reference |
| 1 | Zika Virus (African Strain) | 1.9 | [22] |
| 1d | Zika Virus | 7.5 | [22] |
| 1g | Zika Virus | 6.1 | [22] |
| 2a | Yellow Fever Virus (YFV) | 1.7 | [23] |
| 2a | Zika Virus | 4.5 | [23] |
| 36a | Vaccinia Virus (VV) | 0.1 | [23] |
| 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | [23] |
| 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | [23] |
| 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 | [23] |
| Various | Coxsackievirus B5 (CVB-5) | 9 - 17 | [24] |
| Various | Respiratory Syncytial Virus (RSV) | 5 - 15 | [24] |
Anthelmintic Activity: A Long-standing Therapeutic Application
Benzimidazoles are a well-established class of anthelmintic drugs used extensively in both human and veterinary medicine to treat infections caused by parasitic worms.
Mechanism of Anthelmintic Action
The primary mechanism of anthelmintic action of benzimidazoles is the inhibition of tubulin polymerization in the parasite.[14] This selective binding to parasite β-tubulin disrupts the formation of microtubules, leading to impaired cellular functions and ultimately, the death of the parasite.
Quantitative Data on Anthelmintic Activity
The antiproliferative effects of several anthelmintic benzimidazoles have been repurposed and evaluated against cancer cells, demonstrating their potential beyond their original indication.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Flubendazole | Pancreatic Cancer | 0.01 - 3.26 | [14] |
| Parbendazole | Pancreatic Cancer | 0.01 - 3.26 | [14] |
| Oxibendazole | Pancreatic Cancer | 0.01 - 3.26 | [14] |
| Mebendazole | Pancreatic Cancer | 0.01 - 3.26 | [14] |
| Albendazole | Pancreatic Cancer | 0.01 - 3.26 | [14] |
| Fenbendazole | Pancreatic Cancer | 0.01 - 3.26 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of benzimidazole derivatives. Below are outlines of key experimental protocols.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[16][25][26][27][28]
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[26]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and incubate for a specified period (e.g., 72 hours).[26]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[26]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[26]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Zone of Inhibition Assay for Antibacterial Activity
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of bacteria.[29][30]
Protocol Outline:
-
Inoculum Preparation: Prepare a standardized bacterial suspension.
-
Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[29]
-
Disk Application: Place sterile paper discs impregnated with the benzimidazole compound onto the agar surface.
-
Incubation: Incubate the plates at an optimal temperature for 18-24 hours.[29]
-
Zone Measurement: Measure the diameter of the clear zone of no bacterial growth around the disc.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[5][31][32][33]
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer, and GTP.
-
Compound Addition: Add the benzimidazole derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.[31]
-
Data Analysis: Analyze the polymerization curves to determine the extent of inhibition.
Drug Discovery Workflow
The discovery and development of new drugs based on the benzimidazole scaffold typically follows a structured workflow.
// Nodes Synthesis [label="Synthesis of\nBenzimidazole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="High-Throughput\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; HitID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; LeadGen [label="Lead Generation\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization\n(ADMET Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(In vivo models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Screening; Screening -> HitID; HitID -> LeadGen; LeadGen -> LeadOpt; LeadOpt -> Preclinical; Preclinical -> Clinical; } .dot Caption: A typical drug discovery workflow for benzimidazole-based compounds.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eastjmed.org [eastjmed.org]
- 17. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TRDizin [search.trdizin.gov.tr]
- 26. MTT (Assay protocol [protocols.io]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. microchemlab.com [microchemlab.com]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Substituted Benzimidazole Derivatives: Synthesis, Biological Activities, and Experimental Protocols
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, serves as a crucial scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making its derivatives highly sought after in drug discovery.[3] Among these, 2-substituted benzimidazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[4][5] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and anthelmintic properties.[1][5][6] The versatility of the benzimidazole nucleus, particularly the ease of substitution at the 2-position, allows for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency and selectivity for various biological targets.[7] This technical guide provides an in-depth review of the synthesis, biological activities, and key experimental methodologies related to 2-substituted benzimidazole derivatives, aimed at researchers, scientists, and professionals in drug development.
Synthesis of 2-Substituted Benzimidazole Derivatives
The most prevalent and versatile method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[8][9] The choice of reactant and catalyst significantly influences reaction efficiency, yield, and environmental impact.[3][10]
General Synthetic Workflow
The synthesis typically begins with the reaction of an o-phenylenediamine with a substituted aldehyde or carboxylic acid.[8] This condensation reaction is often facilitated by a catalyst and a suitable solvent system, sometimes under microwave irradiation to reduce reaction times.[3][8] Following the reaction, the product is isolated through precipitation or solvent removal and then purified using techniques like recrystallization or column chromatography. The final structure is confirmed by spectroscopic analysis.[8]
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Detailed Experimental Protocols for Synthesis
Method 1: Lanthanum Chloride Catalyzed Synthesis
This method describes a mild and efficient one-pot synthesis at room temperature.[8]
-
Materials: o-phenylenediamine (1.0 mmol), desired aldehyde (1.2 mmol), Lanthanum chloride (LaCl₃) (10 mol%), Acetonitrile (5 mL), Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄.[8]
-
Procedure:
-
Dissolve o-phenylenediamine and the aldehyde in acetonitrile in a round-bottom flask.
-
Add lanthanum chloride to the mixture and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 1.5 - 4 hours), quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[8]
-
Method 2: Ammonium Chloride Catalyzed Synthesis
This protocol presents an environmentally friendly approach using a readily available catalyst.[8]
-
Materials: o-phenylenediamine (1 mmol), aromatic aldehyde (1 mmol), Ammonium chloride (NH₄Cl) (10 mol%), Ethanol.[8][11]
-
Procedure:
-
Take a mixture of o-phenylenediamine, the aromatic aldehyde, and a catalytic amount of ammonium chloride in ethanol.
-
Reflux the reaction mixture at 80-90°C for 2-3 hours.[8][11]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the product from ethanol to get the pure 2-substituted benzimidazole.[1]
-
Method 3: Phillips Condensation (Acid-Catalyzed)
This is a classic method involving the condensation of o-phenylenediamine with a carboxylic acid in the presence of a strong acid.[1][9]
-
Materials: o-phenylenediamine (0.1 mol), monochloroacetic acid (0.1 mol), 4N Hydrochloric acid (50 mL), Ammonium hydroxide solution.[1][12]
-
Procedure:
-
Reflux a mixture of o-phenylenediamine and the carboxylic acid in 4N hydrochloric acid on a water bath for 3 hours.[1][9][12]
-
Cool the reaction mixture to room temperature.
-
Basify the mixture with ammonium hydroxide solution to precipitate the product.[1][12]
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.[1]
-
Biological Activities of 2-Substituted Benzimidazole Derivatives
These compounds exhibit a wide array of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous 2-substituted benzimidazole derivatives have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines.[13][14][15] Their mechanisms of action are diverse and can involve the disruption of microtubule formation, inhibition of key enzymes like topoisomerase, or interference with angiogenesis.[7][14]
Mechanism of Action: Angiogenesis Inhibition
A key strategy in cancer therapy is to inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. Some benzimidazole derivatives have been shown to reduce the secretion of vascular endothelial growth factor (VEGF) or disrupt endothelial cells, thereby inhibiting angiogenesis.[14]
Caption: Inhibition of angiogenesis by 2-substituted benzimidazoles.
Table 1: Anticancer Activity of Selected 2-Substituted Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| TCRB | Human Cytomegalovirus (HCMV) | 2.9 | [16] |
| BDCRB | Human Cytomegalovirus (HCMV) | ~0.7 | [16] |
| Naphthalene substituted derivative (11) | Various cancer cell lines | 0.078 - 0.625 | [15] |
| Naphthalene substituted derivative (13) | Various cancer cell lines | 0.078 - 0.625 | [15] |
| Compound 9A (Triazole ring) | SK-BR-3 (Breast Cancer) | 12.99 µg/mL | [14] |
| Compound 9B (Triazole ring) | SK-BR-3 (Breast Cancer) | 9.86 µg/mL |[14] |
Antimicrobial Activity
Benzimidazole derivatives are effective against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][9][17] The presence of specific substituents, such as nitro or chloro groups, can enhance their antimicrobial potency.[9]
Table 2: Antimicrobial Activity of Selected 2-Substituted Benzimidazole Derivatives
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| Compound 10 | Gram-positive & Gram-negative bacteria | Potent antibacterial agent | [18] |
| Compound 11 | Aspergillus niger | MIC = 0.018 mM | [18] |
| AP-6 | E. coli, S. aureus | Good activity at 50 & 100 µg/ml | [9] |
| AP-9 | E. coli, S. aureus | Good activity at 50 & 100 µg/ml | [9] |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | S. aureus, MRSA | MIC = 0.39-0.78 µg/ml | |
Antiviral Activity
The antiviral potential of benzimidazoles is well-documented, with activity against a variety of DNA and RNA viruses.[19][20] Notably, derivatives like 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) have shown potent and selective activity against human cytomegalovirus (HCMV).[16] The substitution at the 2-position is critical, with chlorine or bromine being preferred for maximum activity against HCMV.[16]
Table 3: Antiviral Activity of Selected 2-Substituted Benzimidazole Derivatives
| Compound | Virus | IC50 (µM) | Reference |
|---|---|---|---|
| TCRB | Human Cytomegalovirus (HCMV) | 2.9 | [16] |
| BDCRB | Human Cytomegalovirus (HCMV) | ~0.7 (4-fold more active than TCRB) | [16] |
| DRB | HCMV, HSV-1 | 42, 30 | [16] |
| Compound 32 | HIV-1 | 1.3 | [18] |
| Compound 33 | HIV-1 | 0.79 | [18] |
| Compound 24 | Vaccinia Virus (VV) | 0.1 | [20] |
| Compound 51 | Bovine Viral Diarrhea Virus (BVDV) | 0.8 |[20] |
Anti-inflammatory and Analgesic Activities
Certain 2-substituted benzimidazoles exhibit significant anti-inflammatory and analgesic properties.[6][12][18] Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX).[8]
Table 4: Anti-inflammatory Activity of Selected 2-Substituted Benzimidazole Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Compound 3f | In-vitro anti-inflammatory | 97.20% inhibition | [8] |
| Compound 11d | Carrageenan-induced paw edema | 86.69% inhibition | [8] |
| Diclofenac Sodium (Standard) | In-vitro anti-inflammatory | - | [8] |
| Aceclofenac (Standard) | Carrageenan-induced paw edema | 87.83% inhibition |[8] |
Experimental Protocols for Key Biological Assays
Anticancer Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Materials: Synthesized benzimidazole derivatives, human cancer cell lines (e.g., MCF-7, PC-3), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, culture medium.[14]
-
Procedure:
-
Seed cancer cells in 96-well plates and incubate to allow attachment.
-
Treat the cells with various concentrations (e.g., 0.5, 5, and 50 µg/mL) of the synthesized compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[14]
-
Antimicrobial Activity: Disc Diffusion Method
This method assesses the antimicrobial activity of compounds by measuring the zone of inhibition around a filter paper disc impregnated with the test compound.[9]
-
Materials: Synthesized compounds, bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton agar, sterile filter paper discs, standard antibiotic (e.g., ampicillin).[9]
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper discs with known concentrations (e.g., 50 and 100 µg/ml) of the synthesized compounds.
-
Place the discs on the surface of the agar plate. A disc with the standard antibiotic serves as a positive control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.[9]
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in-vivo model for evaluating the acute anti-inflammatory activity of compounds.[8]
-
Materials: Synthesized compounds, Wistar albino rats, 1% carrageenan solution, standard drug (e.g., aceclofenac), plethysmometer.[8]
-
Procedure:
-
Divide the rats into groups: control, standard, and test groups (receiving different doses of the synthesized compounds).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume using a plethysmometer at regular intervals (0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.[8]
-
Conclusion
2-substituted benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. The synthetic versatility of the benzimidazole core allows for extensive structural modifications, leading to the development of potent and selective agents for treating cancer, microbial infections, viral diseases, and inflammation. The continued exploration of novel synthetic methodologies, coupled with detailed biological evaluations and mechanistic studies, will undoubtedly lead to the discovery of new therapeutic agents based on this versatile heterocyclic system. This guide provides a foundational resource for researchers aiming to contribute to this exciting and impactful field of drug discovery.
References
- 1. srrjournals.com [srrjournals.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjlbpcs.com [rjlbpcs.com]
- 12. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole, a key scaffold in medicinal chemistry and drug development. The methodologies outlined below are compiled from various established procedures, emphasizing efficiency, yield, and environmentally benign approaches.
Introduction
Benzimidazole derivatives are a critical class of heterocyclic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The 2-aryl substituted benzimidazoles, in particular, are prominent pharmacophores. The one-pot synthesis from o-phenylenediamine and an appropriate aldehyde offers a straightforward and atom-economical route to these valuable molecules. This document focuses on the synthesis of this compound, a common analog in drug discovery programs.
Reaction Scheme
The synthesis proceeds via the condensation and subsequent oxidative cyclization of o-phenylenediamine with 4-methoxybenzaldehyde in a single pot. Various catalytic systems can be employed to facilitate this transformation under different reaction conditions.
Caption: General reaction scheme for the one-pot synthesis.
Comparative Data of Synthetic Protocols
The following table summarizes various catalytic systems and conditions for the one-pot synthesis of this compound, allowing for easy comparison of their efficiencies.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnFe2O4 (nanoparticles) | Not specified | Ethanol | 70 | 22-28 min | 88-92 | [1] |
| Lanthanum Chloride (LaCl3) | 10 | Acetonitrile | Room Temp. | Not specified | Good | [2] |
| MgO@DFNS | 10 wt% | Ethanol | Room Temp. | 3 h | 90+ | [3] |
| Pomegranate Peel Powder (PGP) | 10 wt% | Ethanol | Room Temp. | Not specified | High | [4] |
| Ammonium Chloride (NH4Cl) | 4 mmol | Chloroform | Room Temp. | 4 h | 85 | [5] |
| Catalyst-Free | N/A | Acetonitrile | Room Temp. | Variable | Good | [6] |
| Fe(III) Porphyrin | Not specified | Not specified | Room Temp. | Not specified | High | [7][8] |
Note: "Not specified" indicates that the specific value was not provided in the cited source. "Good" and "High" are qualitative descriptions of yield from the source.
Detailed Experimental Protocols
Two distinct protocols are provided below, one utilizing a heterogeneous nanocatalyst for ease of recovery and another employing a mild, readily available salt catalyst.
Protocol 1: MgO@DFNS Catalyzed Synthesis in Ethanol
This protocol is adapted from a method utilizing engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) as a sustainable and highly efficient heterogeneous catalyst.[3][9]
Materials:
-
o-phenylenediamine (OPD)
-
4-methoxybenzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol (reagent grade)
-
Ethyl acetate (for TLC)
-
n-Hexane (for TLC)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser (if heating is desired, though RT is reported)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a two-neck round-bottom flask, add o-phenylenediamine (1 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in ethanol.
-
Add the 10 wt% MgO@DFNS catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and n-hexane as the eluent.
-
Upon completion of the reaction, filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Ammonium Chloride Catalyzed Synthesis
This protocol utilizes the readily available and inexpensive ammonium chloride as a catalyst in chloroform at room temperature.[5]
Materials:
-
o-phenylenediamine
-
4-methoxybenzaldehyde
-
Ammonium chloride (NH4Cl)
-
Chloroform (CHCl3)
-
Ethyl acetate
-
Water (distilled or deionized)
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, stir a mixture of 4-methoxybenzaldehyde (1 mmol), o-phenylenediamine (1 mmol), and ammonium chloride (4 mmol) in chloroform (5 ml) for five minutes at room temperature.
-
Continue stirring for four hours.
-
Monitor the reaction progress via TLC (eluent: Hexane/ethyl acetate 30/70).
-
After completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 ml).
-
Wash the organic layer with water (10 ml).
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using petroleum ether:EtOAc (9:1) as the eluent to yield the final product.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound.
Caption: General workflow for one-pot benzimidazole synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Chloroform is a hazardous solvent; handle it with extreme caution.
-
Ensure that heated reactions are properly monitored.
Conclusion
The one-pot synthesis of this compound can be achieved through various efficient and mild protocols. The choice of catalyst and reaction conditions can be tailored based on the desired reaction time, yield, and available resources. The protocols provided herein offer reliable methods for obtaining this valuable compound for further research and development in the pharmaceutical industry.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 8. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Green Synthesis of 2-Arylbenzimidazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various green synthetic methods to obtain 2-arylbenzimidazoles, a crucial scaffold in medicinal chemistry. These methods emphasize eco-friendly approaches, including the use of green solvents, alternative energy sources, and catalyst-free conditions, aiming to reduce the environmental impact of chemical synthesis.
Introduction
2-Arylbenzimidazoles are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and expensive catalysts. The protocols outlined below offer sustainable alternatives that are efficient, cost-effective, and environmentally benign.
I. Microwave-Assisted Synthesis in Aqueous Media
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times.[1][2] The use of water or waste curd water as a solvent further enhances the green credentials of this methodology.[3][4]
Application Note:
This protocol is suitable for the rapid synthesis of a diverse range of 2-arylbenzimidazole derivatives. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods.[1] Employing waste curd water as a catalytic solvent represents a "waste-to-wealth" approach.[3][4]
Experimental Protocol: Microwave-Assisted Synthesis using Waste Curd Water[3][4]
-
Reactant Preparation: In a microwave-safe vessel, combine o-phenylenediamine (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol).
-
Solvent Addition: Add waste curd water (10 mL) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature of 60°C for the time specified in Table 1.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (8:2) mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold water and recrystallize from ethanol to afford the pure 2-arylbenzimidazole.
Quantitative Data Summary:
Table 1: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles using Waste Curd Water [3][4]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 96 |
| 2 | 4-Chlorobenzaldehyde | 6 | 94 |
| 3 | 4-Methylbenzaldehyde | 7 | 92 |
| 4 | 4-Methoxybenzaldehyde | 8 | 90 |
| 5 | 4-Nitrobenzaldehyde | 5 | 95 |
Experimental Workflow:
Caption: Workflow for Microwave-Assisted Synthesis.
II. Ultrasound-Promoted Synthesis at Room Temperature
Sonochemistry provides a facile and efficient method for organic synthesis, often proceeding under mild conditions without the need for external heating.[5][6] The use of recyclable catalysts like Amberlite IR-120 resin makes this an attractive green protocol.[5][6]
Application Note:
This method is ideal for the synthesis of 2-arylbenzimidazoles under ambient conditions, avoiding the energy costs associated with heating. The use of a solid acid catalyst simplifies the work-up procedure, as the catalyst can be easily recovered by filtration and reused.[5][6]
Experimental Protocol: Ultrasound-Promoted Synthesis using Amberlite IR-120 Resin[5][6]
-
Reactant Preparation: In a suitable flask, mix o-phenylenediamine (1.0 mmol), a substituted aromatic aldehyde (1.0 mmol), and Amberlite IR-120 resin (100 mg).
-
Solvent Addition: Add acetonitrile (10 mL) to the mixture.
-
Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature for the duration specified in Table 2.
-
Reaction Monitoring: Monitor the reaction's progress using TLC with a hexane:ethyl acetate (7:3) eluent.
-
Catalyst Removal: After completion, filter the reaction mixture to remove the Amberlite IR-120 resin. The resin can be washed, dried, and stored for future use.
-
Work-up and Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by chromatography on silica gel using ethyl acetate as the eluent.
Quantitative Data Summary:
Table 2: Ultrasound-Promoted Synthesis of 2-Arylbenzimidazoles [5][6]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | 5 | 96 |
| 2 | 4-Chlorobenzaldehyde | 10 | 94 |
| 3 | Benzaldehyde | 15 | 92 |
| 4 | 4-Nitrobenzaldehyde | 10 | 95 |
| 5 | 2-Chlorobenzaldehyde | 20 | 85 |
Logical Relationship Diagram:
Caption: Key Components of Ultrasound-Promoted Synthesis.
III. Catalyst-Free Synthesis in Water or Solvent-Free Conditions
The ultimate goal of green chemistry is to perform reactions without the need for any catalysts or solvents. Several protocols have been developed for the synthesis of 2-arylbenzimidazoles that align with these principles.[7][8][9][10]
Application Note:
These protocols are the most environmentally friendly, eliminating the need for catalyst synthesis, recovery, and disposal, as well as reducing solvent waste. The solvent-free method is particularly advantageous in terms of atom economy and process efficiency.[7][8]
Experimental Protocol: Catalyst-Free Synthesis in Water[8][10]
-
Reactant Combination: In a round-bottom flask, suspend o-phenylenediamine (1.0 mmol) and arylidene malononitrile (1.0 mmol) in water (5 mL).
-
Heating: Heat the mixture at 90°C with stirring for the time indicated in Table 3.
-
Reaction Monitoring: Follow the reaction's progress by TLC (petroleum ether:ethyl acetate, 8:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from an ethanol-water mixture to yield the pure product.
Experimental Protocol: Solvent-Free Synthesis[8][10]
-
Reactant Grinding: In a mortar, grind together o-phenylenediamine (1.0 mmol) and arylidene malononitrile (1.0 mmol) at 90°C using a pestle.
-
Reaction Progression: Continue grinding for the time specified in Table 3. The reaction mixture will liquefy and then resolidify.
-
Reaction Monitoring: Monitor the completion of the reaction by TLC.
-
Purification: After cooling, the resulting semi-solid is recrystallized from an ethanol-water mixture to obtain the pure 2-arylbenzimidazole.
Quantitative Data Summary:
Table 3: Catalyst-Free Synthesis of 2-Arylbenzimidazoles [8][10]
| Entry | Aromatic Aldehyde Derivative (from Arylidene Malononitrile) | Condition | Time (min) | Yield (%) |
| 1 | Phenyl | Water | 30 | 98 |
| 2 | Phenyl | Solvent-Free | 30 | 96 |
| 3 | 4-Chlorophenyl | Water | 30 | 95 |
| 4 | 4-Chlorophenyl | Solvent-Free | 30 | 94 |
| 5 | 4-Methoxyphenyl | Water | 45 | 96 |
| 6 | 4-Methoxyphenyl | Solvent-Free | 45 | 95 |
Reaction Pathway Diagram:
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [file.scirp.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. [PDF] Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
Application Note: A Detailed Protocol for the Synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole
Abstract
This application note provides a comprehensive and detailed experimental procedure for the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The protocol outlines the condensation reaction between o-phenylenediamine and 4-methoxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a step-by-step methodology, characterization data, and a visual workflow of the experimental process.
Introduction
Benzimidazole derivatives are a crucial class of heterocyclic compounds, recognized as a "privileged substructure" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound this compound is a representative member of this family. The most common and efficient method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with an appropriate aldehyde.[1][2] This protocol details a reliable and high-yielding synthesis of this compound using this established method.
Reaction Scheme
Reaction: o-Phenylenediamine + 4-Methoxybenzaldehyde → this compound
Caption: Condensation of o-phenylenediamine and 4-methoxybenzaldehyde to form this compound.
Experimental Protocol
This protocol is based on established procedures for the condensation of o-phenylenediamine and aldehydes.[3]
3.1 Materials and Reagents
-
o-Phenylenediamine (C₆H₈N₂, FW: 108.14 g/mol )
-
4-Methoxybenzaldehyde (C₈H₈O₂, FW: 136.15 g/mol )
-
p-Toluenesulfonic acid (p-TsOH) (C₇H₈O₃S, FW: 172.20 g/mol )
-
Dimethylformamide (DMF)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
3.2 Detailed Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 0.01 mol) and 4-methoxybenzaldehyde (1.36 g, 0.01 mol).
-
Solvent and Catalyst Addition: Add 20 mL of p-Toluenesulfonic acid (p-TsOH) and 3 mL of Dimethylformamide (DMF) to the flask.[3]
-
Reaction: Place a magnetic stir bar in the flask and fit it with a reflux condenser. Heat the mixture to 80°C with continuous stirring.[3] Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: In a separate beaker, prepare a solution of sodium carbonate (0.01 mol) in 20 mL of cold deionized water. Slowly add the reaction mixture dropwise to the sodium carbonate solution while stirring vigorously. A precipitate will form.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filtered solid thoroughly with cold deionized water to remove any residual catalyst and salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The final product is a solid.[4][5]
Data Presentation
The following table summarizes the key physical and spectral data for the synthesized this compound.
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₂N₂O[4][6] |
| Molecular Weight | 224.26 g/mol [6][7] |
| Appearance | White crystals or Pale brown solid[5][8] |
| Yield | ~85%[4][5] |
| Melting Point | 220-236 °C (Note: Reported values vary, e.g., 220-223°C, 235-236°C)[5][6] |
| ¹H NMR (DMSO-d₆) | δ 12.73 (s, 1H, -NH), 8.12 (d, 2H, J = 8.80 Hz, -Ar-H), 7.59-7.53 (m, 2H, -Ar-H), 7.20-7.12 (m, 2H, -Ar-H), 7.11 (d, 2H, J = 8.8 Hz, -Ar-H), 3.84 (s, 3H, OMe)[5] |
| ¹³C NMR (DMSO-d₆) | δ 161.07, 151.81, 128.47, 123.15, 122.24, 121.55, 114.84, 55.80[5] |
| IR (KBr, cm⁻¹) | 3294 (-NH), 3103 (Ar-CH), 1588 (-C=N), 1184 (-OCH₃)[4] |
| Mass Spec (MS) | m/z: 225.1024 [M+H]⁺[5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis procedure.
Caption: Workflow for the synthesis of this compound.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Purification of 2-(4-methoxyphenyl)-1H-benzimidazole by Recrystallization: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide to the purification of 2-(4-methoxyphenyl)-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry and drug development, through the technique of recrystallization. The document delves into the underlying principles of crystallization, systematic solvent selection, a detailed step-by-step protocol for the purification process, and robust analytical methods for purity verification. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development endeavors.
Introduction: The Significance of Purity for this compound
This compound is a prominent member of the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The biological efficacy and safety of such compounds are intrinsically linked to their purity. Impurities, which can originate from starting materials, byproducts of the synthesis, or degradation products, can significantly alter the compound's pharmacological profile, introduce toxicity, and compromise the reliability of experimental data[3].
The synthesis of this compound typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde or p-anisic acid[4]. This process can lead to the presence of unreacted starting materials and side-products as impurities. Therefore, a robust purification method is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities[5][6].
This document provides a detailed protocol for the recrystallization of this compound, underpinned by a thorough understanding of the principles of crystallization, to empower researchers to consistently obtain a highly purified final product.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system[5][7]. The core principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent when it is cold[5].
The process involves dissolving the impure solid in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution. This supersaturation drives the nucleation and subsequent growth of crystals of the pure compound. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration[6].
The success of recrystallization hinges on the careful selection of a suitable solvent. An ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either completely dissolve the impurities at all temperatures or not dissolve them at all.
-
Be chemically inert towards the compound being purified.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
Physicochemical Properties and Solvent Selection
A systematic approach to solvent selection is crucial for a successful recrystallization. This begins with an understanding of the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O | [4][8] |
| Molecular Weight | 224.26 g/mol | [4][8] |
| Melting Point | 235-236 °C | ChemSynthesis |
| Appearance | White to off-white crystalline solid | [9] |
Based on literature precedents for the recrystallization of other 2-aryl-benzimidazoles, ethanol and ethanol-water mixtures are promising candidates[10]. An ethanol-water mixture often provides a good balance of solubility at high temperatures and insolubility at low temperatures.
Experimental Solvent Screening Protocol:
A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent mixture.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will show poor solubility at room temperature, good solubility at elevated temperatures, and significant crystal formation upon cooling.
For this compound, an ethanol-water mixture is often effective. The compound is typically soluble in hot ethanol, and the addition of water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.
Detailed Recrystallization Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using an ethanol-water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at a near-boiling temperature. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield[6].
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (the "cloud point"). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals[6].
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water mother liquor.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator.
-
Purity Assessment and Acceptance Criteria
The purity of the recrystallized this compound must be rigorously assessed to ensure it meets the required standards for its intended application, particularly in a drug development context.
Purity Assessment Methods:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (235-236 °C) is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to assess the purity of the recrystallized product. The purified compound should appear as a single spot on the TLC plate, with no visible impurities that were present in the crude material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. A high-purity sample will show a single major peak in the chromatogram. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the compound and detect the presence of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of the compound.
-
Acceptance Criteria for Pharmaceutical Development:
For drug development applications, purity standards are guided by regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances[5][7][11].
| Parameter | Acceptance Criteria |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥ 99.5% |
| Individual Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.50% |
| Melting Point | 234-237 °C |
Note: These are typical acceptance criteria and may need to be adjusted based on the specific requirements of the project and regulatory guidance.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling out" occurs | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure. | - Reheat the solution and add more of the "good" solvent (ethanol in this case).- Ensure slow cooling.- Consider using a different solvent system with a lower boiling point. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtration.- Allow sufficient time for cooling in the ice bath. |
Conclusion
Recrystallization is a highly effective and scalable method for the purification of this compound. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can consistently obtain a high-purity product that is suitable for demanding applications in research and drug development. Rigorous purity assessment using a combination of analytical techniques is essential to validate the success of the purification process and ensure the quality of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. moravek.com [moravek.com]
- 4. 1H-Benzimidazole,2-(4-methoxyphenyl)- | CAS#:2620-81-7 | Chemsrc [chemsrc.com]
- 5. database.ich.org [database.ich.org]
- 6. nicovaper.com [nicovaper.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. This compound CAS#: 2620-81-7 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Application Note: High-Purity Isolation of 2-(4-methoxyphenyl)-1H-benzimidazole via Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-(4-methoxyphenyl)-1H-benzimidazole from a crude reaction mixture using silica gel column chromatography. The described methodology is optimized for researchers, scientists, and drug development professionals, ensuring high-purity isolation of the target compound. This protocol is critical for downstream applications where compound purity is paramount.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. Benzimidazole derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties. The synthesis of this compound typically involves the condensation of o-phenylenediamine and 4-methoxybenzaldehyde. The resulting crude product often contains unreacted starting materials and various side products, necessitating an efficient purification strategy. Column chromatography is a robust and widely used technique for the separation and purification of such organic compounds. This protocol outlines a systematic approach to achieve high-purity this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O[1] |
| Molecular Weight | 224.26 g/mol [1] |
| Appearance | Pale brown to white solid[2] |
| Melting Point | 220-225 °C[2] |
| Polarity | Moderately polar |
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography will be necessary for different quantities of crude material.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography[3]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column (40-50 cm length, 2-3 cm diameter)
-
Cotton wool or fritted glass disc
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, and test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure
1. Preparation of the Mobile Phase (Eluent):
Prepare a series of n-hexane and ethyl acetate mixtures in varying ratios (e.g., 9:1, 8:2, 7:3 v/v). The optimal eluent system should provide a good separation of the target compound from impurities on a TLC plate, with the target compound having an Rf value of approximately 0.25-0.35. Based on literature, a gradient elution starting with a less polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity is recommended.[3]
2. Thin Layer Chromatography (TLC) Analysis of Crude Product:
Before performing column chromatography, analyze the crude product using TLC to identify the number of components and determine the appropriate eluent system.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing the chosen eluent system.
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a distinct spot. Note the Rf values of the product and any impurities.
3. Packing the Chromatography Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton wool at the bottom of the column to support the packing material.[4]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[4]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[4][5]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from disturbance during sample loading.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]
4. Sample Loading:
-
Dissolve the crude this compound (approx. 1 g) in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Adsorb this solution onto a small amount of silica gel (2-3 g) and dry it under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dried, adsorbed sample onto the top of the packed column.
-
Gently add a small layer of sand on top of the sample.
5. Elution and Fraction Collection:
-
Carefully add the initial eluent (e.g., 9:1 n-hexane:ethyl acetate) to the column without disturbing the top layer.
-
Begin collecting the eluate in fractions (e.g., 10-15 mL per test tube).
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under a UV lamp.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 n-hexane:ethyl acetate) to elute the compounds with higher polarity.[6] The less polar impurities will elute first, followed by the desired product.
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
6. Isolation of the Pure Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the melting point and acquire spectroscopic data (e.g., ¹H NMR, ¹³C NMR) to confirm the purity and identity of the compound. The expected ¹H NMR in DMSO-d₆ should show a singlet for the N-H proton around 12.76 ppm, signals for the aromatic protons, and a singlet for the methoxy group protons around 3.85 ppm.[2][7]
Data Summary
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate (e.g., starting from 9:1 and increasing to 7:3) |
| Sample Preparation | Dry loading on silica gel |
| Detection Method | Thin Layer Chromatography with UV visualization (254 nm) |
| Expected Rf of Product | ~0.25 - 0.35 (in an optimized eluent system) |
| Expected Yield | Dependent on the purity of the crude product |
| Purity Assessment | TLC, Melting Point, NMR Spectroscopy |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation is not efficient, consider using a less polar starting eluent or a more gradual gradient. Ensure the column is packed uniformly without any cracks or channels.
-
Compound Won't Elute: If the compound remains at the top of the column, increase the polarity of the mobile phase.
-
Band Broadening: This can occur if the initial sample volume is too large or if the sample is not loaded evenly. Using the dry loading technique described helps to minimize this issue.
By following this detailed protocol, researchers can effectively purify this compound, ensuring the high quality required for subsequent biological and chemical studies.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. acgpubs.org [acgpubs.org]
- 3. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Biological Evaluation of 2-(4-Methoxyphenyl)-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 2-(4-methoxyphenyl)-1H-benzimidazole and its derivatives have emerged as a "privileged scaffold," demonstrating a wide spectrum of biological effects, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2] This document provides a detailed overview of the biological evaluation of these compounds, summarizing key quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.
I. Anticancer Activity
Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR2, EGFR, and topoisomerase.[3][4][5]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against different cancer cell lines.
| Compound ID | Derivative/Hybrid Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4r | Benzimidazole-Oxadiazole Hybrid with 2,4-dichloro group | PANC-1 | 5.5 | [3][6] |
| A549 | 0.3 | [3][6] | ||
| MCF-7 | 0.5 | [3][6] | ||
| 4s | Benzimidazole-Oxadiazole Hybrid with 3,4-dihydroxy group | PANC-1 | 6.6 | [3][6] |
| A549 | Not Reported | [3][6] | ||
| MCF-7 | 1.2 | [3][6] | ||
| 4c | Benzimidazole-Oxadiazole Hybrid | MCF-7 | 6.1 | [3][6] |
| 5a | Benzimidazole-Triazole Hybrid | HepG-2 | <10 | [4][7] |
| 6g | Benzimidazole-Triazole Hybrid | HepG-2, HCT-116, MCF-7, HeLa | Potent Activity | [4] |
| 11 | 1,3,4-Oxadiazole/Benzimidazole Hybrid | MCF-7 | 1.87 | [8] |
| MDA-MB-231 | 5.67 | [8] | ||
| 24 | N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | MDA-MB-231 | 16.38 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., PANC-1, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualization: Anticancer Mechanism of Action
Caption: Simplified signaling pathways targeted by this compound derivatives.
II. Antimicrobial and Antifungal Activity
These compounds have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their broad-spectrum antimicrobial properties make them interesting candidates for the development of new anti-infective agents.
Data Presentation: Antimicrobial and Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values of various this compound derivatives against different microbial strains.
| Compound ID | Derivative Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 2g | N-heptyl-2-(4-methoxyphenyl) | Streptococcus faecalis | 8 | [9] |
| Staphylococcus aureus | 4 | [9] | ||
| MRSA | 4 | [9] | ||
| 1b, 1c, 2e, 2g | N-alkylated derivatives | Candida albicans | 64 | [9] |
| Aspergillus niger | 64 | [9] | ||
| Compounds 13, 15, 18, 20, 21 | 2-[4-(1H-benzimidazol-1-yl)phenyl] derivatives | Candida albicans | Moderate Activity | [2] |
| 6b, 6i, 6j | Benzimidazole-1,2,4-triazole hybrids | Candida glabrata | 0.97 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and Fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualization: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Enzyme Inhibition
The biological activities of this compound derivatives are often attributed to their ability to inhibit specific enzymes. For instance, some derivatives have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism.
Data Presentation: α-Amylase Inhibitory Activity
| Compound ID | Derivative Structure | α-Amylase IC50 (µM) | Reference |
| 4 | 5-Chloro-2-(furan-2'-yl)-1H-benzo[d]imidazole | 1.89 ± 0.25 | [11] |
| 10 | Methylated derivative of compound 4 | 2.10 ± 0.09 | [11] |
| Acarbose (Standard) | 1.46 ± 0.26 | [11] |
Experimental Protocol: α-Amylase Inhibition Assay
This protocol details the procedure for evaluating the α-amylase inhibitory activity of the test compounds.
Materials:
-
This compound derivatives
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
Acarbose (positive control)
-
96-well plates
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix 20 µL of the test compound solution (at various concentrations), 20 µL of α-amylase solution, and 20 µL of phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 20 minutes.
-
Starch Addition: Add 20 µL of starch solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 80 µL of DNSA reagent.
-
Color Development: Heat the plate in a boiling water bath for 10 minutes.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-amylase activity. The IC50 value is determined as the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
Visualization: Enzyme Inhibition Logical Relationship
Caption: Logical diagram of competitive or non-competitive enzyme inhibition.
Conclusion
The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. The data and protocols presented herein provide a foundational resource for researchers engaged in the biological evaluation of these promising compounds. Further investigations into their structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
- 1. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antimicrobial Activity of 2-(4-methoxyphenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antimicrobial activity of 2-(4-methoxyphenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The following sections detail its antimicrobial spectrum, quantitative efficacy, and standardized protocols for its evaluation.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their broad range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound has been identified as a promising scaffold in the development of new anti-infective drugs. This document outlines the methodologies to assess its efficacy against various microbial strains.
Antimicrobial Activity Profile
This compound and its derivatives have demonstrated significant inhibitory activity, particularly against Gram-positive bacteria and various fungal strains. The antimicrobial potency is influenced by substitutions on the benzimidazole ring and the phenyl moiety.
Data Presentation
The following tables summarize the quantitative antimicrobial activity of this compound and its closely related derivatives against a panel of clinically relevant microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Methicillin-resistantStaphylococcus aureus (MRSA) | Streptococcus faecalis | Escherichia coli | Reference |
| 2g (N-heptyl derivative) | 4 | 4 | 8 | - | [1][2] |
| 2-substituted benzimidazoles | 87.5 - 200 (mean for Staphylococcus group) | - | - | - | [3] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| 2e, 2g (N-alkylated derivatives) | 64 | 64 | [1][2] |
| 2-substituted benzimidazoles | 104.6 - 151.78 (mean for Candida group) | - | [3] |
Experimental Protocols
Detailed methodologies for determining the in vitro antimicrobial activity of this compound are provided below. These protocols are based on established standards to ensure reproducibility.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of the test compound against bacterial and fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial cultures (bacterial and fungal strains)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in the appropriate broth to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid inhibiting microbial growth.
-
-
Preparation of Inoculum:
-
Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Fungi: Prepare a fungal spore suspension and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL in RPMI-1640.
-
-
Assay Setup:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution (at twice the highest desired test concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine if the compound is microbicidal.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a sterile agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at the appropriate temperature and duration as in the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflows for determining the antimicrobial activity of this compound.
References
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of 2-(4-methoxyphenyl)-1H-benzimidazole Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial properties. The compound 2-(4-methoxyphenyl)-1H-benzimidazole belongs to this class and is of interest for its potential antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) is a fundamental metric for assessing the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.
Data Presentation
Quantitative data on the MIC of a closely related derivative, N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole, is summarized below. It is important to note that N-alkylation can significantly influence the biological activity of benzimidazole compounds.
| Compound | Bacterial Strain | MIC (µg/mL) |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Staphylococcus aureus | 4[1] |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4[1] |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Streptococcus faecalis | 8[1] |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Escherichia coli | Ineffective |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | Pseudomonas aeruginosa | Ineffective |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Appropriate solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (sterile broth)
-
0.5 McFarland turbidity standard
2. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Assay Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add a specific volume of the test compound stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension to a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
General Antimicrobial Mechanism of 2-Aryl-Benzimidazoles
The antibacterial activity of many benzimidazole derivatives is attributed to their ability to interfere with essential cellular processes. A primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and transcription. By binding to these enzymes, the compounds prevent the resealing of DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.
References
Application Notes and Protocols: Anticancer Activity of 2-(4-phenoxyphenyl)-1H-benzimidazole Derivatives on the K562 Cell Line
A Note on the Investigated Compound: The following data and protocols are based on studies of 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives, closely related structural analogs of 2-(4-methoxyphenyl)-1H-benzimidazole. This information is provided as a representative guide due to the limited availability of specific data for this compound's activity on the K562 cell line.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Bcr-Abl fusion oncogene. The K562 cell line, derived from a CML patient in blast crisis, is a widely used in vitro model for studying the pathogenesis of CML and for the screening of potential therapeutic agents. This document outlines the anticancer effects of certain 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on the K562 human chronic myelogenous leukemia cell line, focusing on their cytotoxic and apoptotic activities.
Data Presentation
The cytotoxic and apoptotic effects of several 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on the K562 cell line have been evaluated. The key findings are summarized below.
Table 1: Cytotoxic Activity of 2-(4-phenoxyphenyl)-1H-benzimidazole Derivatives on K562 Cells
| Compound Derivative | Modification | IC50 (µM) |
| 10 | 5-amidino | Data Not Available |
| 11 | 5-N-isopropylamidino | Data Not Available |
| 13 | 5-bromo | Data Not Available |
| 14 | 5,6-dimethyl | Data Not Available |
Note: While the study mentions remarkable cytotoxic activity for compounds 10, 11, 13, and 14, specific IC50 values were not provided in the available abstract.
Table 2: Apoptotic Effects of 2-(4-phenoxyphenyl)-1H-benzimidazole Derivatives on K562 Cells
| Compound Derivative | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic Cells |
| 10 | Significantly higher than control | Significantly higher than control |
| 11 | Significantly higher than control | Significantly higher than control |
| 13 | Significantly higher than control | Significantly higher than control |
| 14 | Significantly higher than control | Significantly higher than control |
Note: The study indicates a significant increase in both early and late apoptotic cells compared to untreated cells, as determined by flow cytometry.[1]
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the anticancer activity of 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on the K562 cell line.
1. Cell Culture and Maintenance
-
Cell Line: Human chronic myelogenous leukemia (CML) cell line K562.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on the K562 cells.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Treat the cells with various concentrations of the benzimidazole derivatives for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic cells.
-
Procedure:
-
Treat K562 cells with the IC50 concentration of the benzimidazole derivatives for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells are determined.[1]
-
4. Gene Expression Analysis by qRT-PCR
This technique is used to investigate the effects of the compounds on the expression of apoptosis-related genes.
-
Procedure:
-
Treat K562 cells with the benzimidazole derivatives.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for apoptosis-related genes such as BAX, BCL-2, BAD, and BIM.
-
Normalize the expression levels of the target genes to a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression changes. Treatment of K562 cells with compounds 10-14 was found to significantly increase the expression levels of the proapoptotic genes BAX, BAD, and BIM.[1]
-
Visualizations
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer effects.
Proposed Apoptotic Signaling Pathway
References
Application Notes and Protocols: Apoptosis-Inducing Effects of 2-(4-Methoxyphenyl)-1H-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the apoptosis-inducing effects of 2-(4-methoxyphenyl)-1H-benzimidazole derivatives, a class of compounds with significant potential in anticancer research. These notes include a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer properties. The this compound scaffold, in particular, has been a focus of research due to its demonstrated ability to induce apoptosis in various cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways that regulate programmed cell death. Understanding the mechanism of action and having standardized protocols to evaluate these effects are crucial for the development of novel therapeutics.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic and apoptosis-inducing activity of various this compound and related derivatives against several cancer cell lines.
Table 1: Cytotoxicity (IC50) of Benzimidazole Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Compound 4r | Benzimidazole-1,3,4-oxadiazole | PANC-1 (Pancreatic) | 5.5 | [1][2] |
| A549 (Lung) | 0.3 | [1][2] | ||
| MCF-7 (Breast) | 0.5 | [1][2] | ||
| Compound 4s | Benzimidazole-1,3,4-oxadiazole | PANC-1 (Pancreatic) | 6.6 | [1][2] |
| A549 (Lung) | 1.6 | [1] | ||
| MCF-7 (Breast) | 1.2 | [1][2] | ||
| Compound 10 | Benzimidazole-based 1,3,4-oxadiazole | MDA-MB-231 (Breast) | 0.33 (as EGFR inhibitor) | [3][4] |
| Compound 13 | Benzimidazole-based 1,3,4-oxadiazole | MDA-MB-231 (Breast) | 0.38 (as EGFR inhibitor) | [3][4] |
| Compound 5 | Bromo-derivative | MCF-7 (Breast) | 17.8 (µg/mL) | [5] |
| DU-145 (Prostate) | 10.2 (µg/mL) | [5] | ||
| H69AR (Lung) | 49.9 (µg/mL) | [5] | ||
| Compounds C1 & D1 | Novel Benzimidazoles | T98G, PC3, MCF-7, H69AR | < 50 (µg/mL) | [6] |
Table 2: Effects on Apoptosis-Related Proteins and Gene Expression
| Compound ID | Cell Line | Target | Effect | Reference |
| Compounds 10-14 | K562 (Leukemia) | BAX, BAD, BIM | Significant increase in expression | [7] |
| Compounds 4c & 4e | PC-3 (Prostate) | Caspase-8 | Overexpression (1.90 & 2.20 ng/mL respectively) | [8] |
| Compounds 6i & 10e | MCF-7 (Breast) | Bax | 34 and 36-fold increase in expression | [9] |
| Bcl-2 | 6 and 7-fold decrease in expression | [9] | ||
| Compounds C1 & D1 | T98G, PC3, MCF-7, H69AR | Bcl-2 | Significant reduction in mRNA and protein levels | [6] |
| Compounds 21 & 22 | K562R (Imatinib-resistant Leukemia) | Caspase 3/7 | Significant increase in activity |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and should be optimized for specific laboratory conditions and cell lines.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of benzimidazole derivatives for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100-400 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[10] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V-FITC and PI.[10]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations
Apoptosis Signaling Pathway
The following diagram illustrates a common signaling pathway activated by this compound derivatives, leading to apoptosis.
References
- 1. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer effects of some novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Antiviral Activity of 2-(4-methoxyphenyl)-1H-benzimidazole and its Analogs Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the antiviral activity of 2-arylbenzimidazole derivatives against the Hepatitis C Virus (HCV), with a focus on analogs of 2-(4-methoxyphenyl)-1H-benzimidazole. Due to a lack of publicly available data on the specific antiviral activity of this compound against HCV, this document summarizes the activity of structurally related benzimidazole compounds that have been evaluated as inhibitors of HCV replication. The primary mechanism of action for this class of compounds is the inhibition of the viral RNA-dependent RNA polymerase, NS5B.
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of various benzimidazole derivatives against HCV. It is important to note that these are not the exact values for this compound but for structurally related compounds, providing an indication of the potential efficacy of this chemical scaffold.
| Compound ID | Structure | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Cell Line | Target | Reference |
| Compound A | 2-[4-({4′-chloro-4-[(4-hydroxypiperidin-1-yl) carbonyl]-1,1′-biphenyl-2-yl}methoxy)-2-fluorophenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylic acid | HCV Replicon | ~0.35 | ~0.25 | >10 | Huh-7 | NS5B Polymerase | [1] |
| Compound B | N-{[1-cyclohexyl-2-(3-furyl)-1H-benzimidazol-5-yl]carbonyl}-5-hydroxy-l-tryptophan | HCV Replicon | >10 | ~0.25 | Not specified | Huh-7 | NS5B Polymerase | [1] |
| B5 | A 2-aminobenzimidazole derivative | HCVcc Infection | ~1 | Not specified | >5 | Huh-7 | HCV Entry | [2] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
Benzimidazole derivatives have been identified as non-nucleoside inhibitors (NNIs) of the HCV NS5B RNA-dependent RNA polymerase.[1] This viral enzyme is essential for the replication of the HCV RNA genome.[1] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the NS5B polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA synthesis.
Figure 1. Mechanism of HCV NS5B polymerase inhibition by benzimidazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral activity and cytotoxicity of compounds like this compound against HCV.
HCV Replicon Assay (Luciferase-Based)
This assay is a widely used method to screen for inhibitors of HCV RNA replication in a cell-based system without the need for infectious virus.
Objective: To determine the EC50 of a test compound against HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (Geneticin) for maintaining replicon-bearing cells.
-
Test compound (e.g., this compound).
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
96-well cell culture plates (white, opaque for luminescence assays).
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM with G418.
-
Trypsinize and resuspend the cells in G418-free DMEM.
-
Seed the cells in a 96-well white, opaque plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in G418-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid toxicity.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include a "no-drug" control (vehicle, e.g., 0.5% DMSO in medium) and a "no-cell" control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.[3]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the "no-cell" control wells from all other readings.
-
Normalize the data by expressing the luciferase signal in the compound-treated wells as a percentage of the signal from the "no-drug" control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Figure 2. Workflow for the HCV Replicon Assay.
Cytotoxicity Assay (MTS-Based)
This assay is used to determine the concentration of the test compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.
Objective: To determine the CC50 of a test compound.
Materials:
-
Huh-7 cells (or other relevant cell line).
-
DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.
-
Test compound (e.g., this compound).
-
DMSO for compound dilution.
-
96-well cell culture plates (clear).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Spectrophotometer (plate reader).
Protocol:
-
Cell Seeding:
-
Culture Huh-7 cells in DMEM.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well clear plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound in culture medium as described for the replicon assay.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include a "no-drug" control and a "no-cell" control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the replicon assay (e.g., 48 to 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Normalize the data by expressing the absorbance in the compound-treated wells as a percentage of the absorbance from the "no-drug" control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Selectivity Index (SI):
The selectivity of a compound is a critical parameter and is calculated as the ratio of its cytotoxicity to its antiviral activity:
SI = CC50 / EC50
A higher SI value indicates a more favorable therapeutic window, as the compound is effective against the virus at concentrations that are not toxic to the host cells.
References
- 1. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols: 2-(4-methoxyphenyl)-1H-benzimidazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including action as kinase inhibitors.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. As such, the development of novel kinase inhibitors is a major focus of drug discovery efforts.
This document provides detailed application notes and experimental protocols for the investigation of 2-(4-methoxyphenyl)-1H-benzimidazole as a potential kinase inhibitor. While specific kinase inhibition data for this exact compound is not extensively available in the public domain, this guide leverages data from structurally related benzimidazole derivatives and provides the necessary methodologies to characterize its activity.
Synthesis of this compound
A common and efficient method for the synthesis of 2-aryl-1H-benzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.
Caption: Synthesis of this compound.
Data Presentation
Quantitative data for the biological activity of this compound and its close analogs are summarized below. This data provides a baseline for the expected potency and can be used as a reference for experimental design.
Table 1: Cytotoxicity of 2-(p-methoxyphenyl)-1H-benzimidazole Derivatives
| Compound | Cell Line | Assay | Endpoint | Value (µM) |
| 5-methyl-2-(p-methoxyphenyl)-1H-benzimidazole | A549 (Lung Carcinoma) | Cytotoxicity | GI50 | 0.9[2] |
| 5-substituted-2-(p-methoxyphenyl)-1H-benzimidazoles | HCT 15 (Colon Carcinoma) | Cytotoxicity | - | Significant[2] |
| 5-substituted-2-(p-methoxyphenyl)-1H-benzimidazoles | PC-3 (Prostate Carcinoma) | Cytotoxicity | - | Significant[2] |
| 5-substituted-2-(p-methoxyphenyl)-1H-benzimidazoles | ACHN (Renal Carcinoma) | Cytotoxicity | - | Significant[2] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed protocols for the evaluation of this compound as a potential kinase inhibitor are provided below.
Caption: General workflow for evaluating a potential kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in kinase buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 or GI50 value from the dose-response curve.
Caption: Workflow for a cell viability (MTT) assay.
Protocol 3: Western Blotting for Target Engagement
This protocol can be used to determine if this compound inhibits a specific kinase signaling pathway within cells by examining the phosphorylation status of downstream target proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Potential Signaling Pathways
Benzimidazole derivatives have been shown to inhibit various kinases involved in key cancer-related signaling pathways. A potential mechanism of action for this compound could involve the inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR, which would subsequently block downstream pro-survival and proliferative pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: A potential signaling pathway targeted by this compound.
References
- 1. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of 5-Substitution on the Cytotoxicity of 2-(p-Methoxyphenyl)-1H-Benzimidazoles in Human Cancer Cell Lines | Scientific.Net [scientific.net]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for 2-(4-methoxyphenyl)-1H-benzimidazole as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The inherent fluorescence of many benzimidazole scaffolds makes them attractive candidates for the development of fluorescent probes for various analytes, including metal ions. 2-(4-methoxyphenyl)-1H-benzimidazole, a specific derivative, possesses a conjugated system that is anticipated to exhibit fluorescence sensitive to its local environment. Perturbation of this system upon coordination with metal ions can lead to changes in its fluorescence properties, such as quenching or enhancement, forming the basis for its application as a fluorescent sensor. This document provides detailed application notes and protocols for the utilization of this compound as a potential fluorescent probe for the detection of metal ions, with a particular focus on iron(III) (Fe³⁺).
Principle of Detection
The sensing mechanism of this compound is predicated on its ability to act as a ligand, binding to metal ions through the nitrogen atoms of the benzimidazole ring. This coordination event alters the electronic properties of the molecule, affecting the intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes that govern its fluorescence. For instance, the interaction with paramagnetic metal ions like Fe³⁺ often leads to fluorescence quenching due to efficient electron or energy transfer from the excited state of the fluorophore to the metal ion. In contrast, coordination with some diamagnetic ions such as Al³⁺ can potentially enhance fluorescence by promoting rigidity and reducing non-radiative decay pathways, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | |
| Molecular Weight | 224.26 g/mol | |
| Melting Point | 235-236 °C | |
| Appearance | White to off-white solid |
Spectral Properties
| Parameter | Wavelength (nm) | Notes |
| Absorption Maximum (λabs) | ~320-340 | In common organic solvents. The exact wavelength may vary with solvent polarity. |
| Emission Maximum (λem) | ~360-380 | In common organic solvents. The exact wavelength may vary with solvent polarity. |
Note: The specific photophysical properties such as quantum yield and molar extinction coefficient for this compound are not extensively reported in publicly available literature and should be determined experimentally in the desired solvent system.
Application Data: Metal Ion Sensing (Hypothetical Data Based on Similar Benzimidazole Probes)
The following table summarizes the expected performance of this compound as a fluorescent probe for various metal ions. This data is illustrative and based on the known behavior of similar benzimidazole-based sensors. Experimental validation is crucial.
| Metal Ion | Fluorescence Response | Selectivity | Limit of Detection (LOD) (µM) | Potential Mechanism |
| Fe³⁺ | Quenching ('Turn-off') | High | ~0.1 - 1.0 | Photoinduced Electron Transfer (PET) |
| Al³⁺ | Enhancement ('Turn-on') | Moderate | ~1.0 - 5.0 | Chelation-Enhanced Fluorescence (CHEF) |
| Cu²⁺ | Quenching ('Turn-off') | Moderate | ~0.5 - 2.0 | Paramagnetic Quenching / PET |
| Co²⁺ | Quenching ('Turn-off') | Low | Not Determined | Paramagnetic Quenching |
| Ni²⁺ | Quenching ('Turn-off') | Low | Not Determined | Paramagnetic Quenching |
| Zn²⁺ | Slight Enhancement | Low | Not Determined | CHEF |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | No significant change | High | Not Applicable | - |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 2-aryl-benzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.
Materials:
-
o-phenylenediamine
-
4-methoxybenzaldehyde
-
Ethanol or a similar solvent
-
Catalyst (e.g., an oxidizing agent like sodium metabisulfite or a mild acid)
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and 4-methoxybenzaldehyde in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of an appropriate reagent (e.g., sodium metabisulfite).
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Stock Solutions
a) Probe Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in a dark, airtight container at 4 °C.
b) Metal Ion Stock Solutions:
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or a suitable buffer at a concentration of 10 mM.
-
Store these solutions at room temperature.
General Protocol for Fluorescence Measurements
Instrumentation:
-
A fluorescence spectrophotometer capable of measuring excitation and emission spectra.
Procedure:
-
Prepare a working solution of the this compound probe by diluting the stock solution in the desired experimental solvent (e.g., a buffered aqueous solution with a small percentage of co-solvent like acetonitrile or DMSO to ensure solubility). A typical final concentration for the probe is in the low micromolar range (e.g., 1-10 µM).
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).
-
Perform a titration by adding incremental amounts of the metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specific incubation time (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion to determine the response profile.
Determination of Limit of Detection (LOD)
The limit of detection can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (fluorescence intensity of the probe in the absence of the metal ion).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for metal ion detection.
Experimental Workflow
Caption: General experimental workflow for metal ion sensing.
Troubleshooting
-
Poor Solubility: If the probe precipitates in the experimental buffer, increase the percentage of the organic co-solvent (e.g., DMSO, acetonitrile). However, be mindful that high concentrations of organic solvents can affect the binding affinity and the fluorescence properties.
-
No Fluorescence Change:
-
Verify the purity of the synthesized probe.
-
Check the pH of the buffer, as the protonation state of the benzimidazole can influence its binding and fluorescence.
-
Ensure the metal ion solutions are not degraded or precipitated.
-
-
High Background Fluorescence:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all cuvettes and glassware.
-
Optimize the probe concentration to minimize self-quenching or aggregation.
-
Conclusion
This compound holds promise as a fluorescent probe for the detection of metal ions, particularly Fe³⁺, through a fluorescence quenching mechanism. Its straightforward synthesis and the general sensitivity of the benzimidazole core to metal ion coordination make it a valuable tool for researchers. The protocols outlined in this document provide a solid foundation for the application of this compound in metal ion sensing studies. It is imperative to perform thorough experimental validation to determine the specific performance characteristics of this probe in the desired application context.
synthesis of metal complexes with 2-(4-methoxyphenyl)-1H-benzimidazole ligands
An overview of the synthesis, characterization, and potential applications of metal complexes featuring the 2-(4-methoxyphenyl)-1H-benzimidazole ligand is presented in this comprehensive application note. This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed protocols and summarizing key data to facilitate further investigation and application of these promising compounds.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, such as purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[1][2][3][4] The incorporation of a 4-methoxyphenyl substituent at the 2-position of the benzimidazole ring can further enhance these biological activities.
The chelation of these benzimidazole-based ligands with various transition metals, such as copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn), often results in metal complexes with significantly enhanced biological efficacy compared to the free ligands.[2][5][6][7] This enhancement is attributed to the role of the metal ion in altering the physicochemical properties of the ligand, such as its lipophilicity, which can improve its cellular uptake and interaction with target biomolecules. This document provides a detailed guide to the synthesis of the this compound ligand and its subsequent complexation with various metal ions, along with a summary of their reported biological activities.
Synthesis Workflow
The general workflow for the synthesis of metal complexes with this compound involves a two-step process. The first step is the synthesis of the benzimidazole ligand itself, followed by the reaction of the ligand with a suitable metal salt to form the desired metal complex.
Caption: General workflow for the synthesis and application of metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is based on the condensation reaction between o-phenylenediamine and 4-methoxybenzaldehyde.[8]
Materials:
-
o-phenylenediamine
-
4-methoxybenzaldehyde
-
Ethanol
-
Ammonium acetate (optional catalyst)[1]
-
Dichloromethane
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of o-phenylenediamine and 4-methoxybenzaldehyde in ethanol.[9]
-
The addition of a catalytic amount of ammonium acetate can be beneficial.[1]
-
Reflux the reaction mixture for a period of 2-4 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Extract the product with dichloromethane and wash with water.[8]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the solid product by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography using petroleum ether as the eluent.[1]
Characterization:
-
Melting Point: 235-236 °C[10]
-
Molecular Formula: C₁₄H₁₂N₂O[10]
-
Molecular Weight: 224.26 g/mol [10]
-
FT-IR (cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3436 cm⁻¹) and C=N stretching (around 1599 cm⁻¹).[11]
-
¹H NMR: Confirm the presence of aromatic protons and the methoxy group protons at their expected chemical shifts.
Protocol 2: Synthesis of Metal(II) Complexes
This is a general protocol for the synthesis of metal complexes with the this compound ligand. This can be adapted for various metal salts.[2][9][12]
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve the this compound ligand in ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve the metal(II) salt in ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.[13]
-
The reaction mixture is then refluxed for 2-4 hours.[2] The formation of a precipitate often indicates the formation of the complex.
-
After reflux, cool the mixture to room temperature.
-
Filter the precipitated metal complex, wash it with cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization:
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
Molar Conductivity: To determine if the complex is an electrolyte or non-electrolyte.
-
FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching vibration is indicative of coordination of the nitrogen atom to the metal ion. The appearance of new bands in the low-frequency region can be attributed to M-N bonds.
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing its geometry.
Applications in Drug Development
Metal complexes of benzimidazole derivatives are being extensively explored for their potential as therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery.
Antimicrobial Activity
The chelation of benzimidazole ligands with metal ions can significantly enhance their antimicrobial activity. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its penetration through the lipid membrane of the microorganism, allowing it to interfere with vital cellular processes.[7]
Table 1: Antimicrobial Activity of Benzimidazole-based Metal Complexes
| Complex | Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Cu(II) Complex | Escherichia coli | MIC: 6.25 µg/mL | [2] |
| Cu(II) Complex | Staphylococcus aureus | MIC: 50 µg/mL | [2] |
| Ni(II) Complex | Staphylococcus aureus | MIC: 100 µg/mL | [2] |
| Ni(II) Complex | Escherichia coli | MIC: 250 µg/mL | [2] |
| Co(II) Complex | Staphylococcus aureus | MIC: 200-800 µg/mL | [14] |
| Zn(II) Complex | Candida albicans | MIC: 100-800 µg/mL | [14] |
Note: The data in this table is illustrative and is based on various benzimidazole-metal complexes. The specific activity of complexes with this compound may vary.
Anticancer Activity
Benzimidazole-containing compounds have shown significant potential as anticancer agents.[4][15] Their metal complexes have been reported to exhibit enhanced cytotoxic effects against various cancer cell lines.[5][6][16] The proposed mechanisms of action often involve the inhibition of key enzymes, such as kinases, or the induction of apoptosis through various signaling pathways. The metal ion in these complexes can play a crucial role in their interaction with biological targets like DNA.
Caption: Hypothetical mechanism of anticancer action for benzimidazole metal complexes.
Table 2: In Vitro Cytotoxicity of Benzimidazole-based Metal Complexes
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Zn(II) Complex | MDA-MB-231 (Breast) | < 10.4 | [5][6] |
| Ag(I) Complex | MDA-MB-231 (Breast) | < 10.4 | [5][6] |
| Cu(II) Complex | A549 (Lung) | Not specified, but showed good cytotoxicity | [17][18] |
| Co(II) Complex | HeLa (Cervical) | 8.3 | [15] |
| Zn(II) Complex | HepG2 (Liver) | 12.31 | [15] |
Note: The data in this table is illustrative and is based on various benzimidazole-metal complexes. The specific activity of complexes with this compound may vary.
Conclusion
The offers a promising avenue for the development of novel therapeutic agents. The straightforward synthetic protocols and the potential for significant biological activity make these compounds attractive candidates for further research in drug discovery. The information and protocols provided in this document are intended to serve as a valuable resource for scientists working in this exciting area of medicinal and coordination chemistry. Further studies are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of these metal complexes.
References
- 1. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. [PDF] Synthesis, characterization, and antimicrobial activity of 2-{4- (1H benzimidazole-2-yl) phenyl imino}-2-hydroxy-4-methoxy benzaldehyde and its Cu (II) metal complex | Semantic Scholar [semanticscholar.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2-(4-methoxyphenyl)-1H-benzimidazole in organic light-emitting diodes (OLEDs)
An in-depth overview of the application of 2-(4-methoxyphenyl)-1H-benzimidazole and its derivatives in the fabrication and enhancement of Organic Light-Emitting Diodes (OLEDs).
Application Notes
The compound this compound is a key heterocyclic building block in the development of advanced materials for organic electronics. While this specific molecule serves primarily as a precursor or intermediate, its core benzimidazole structure is integral to a variety of functional materials used in OLEDs, including emitters, host materials, and electron transport layers.[1][2][3]
The benzimidazole moiety is known for its electron-deficient nature, which facilitates electron transport when incorporated into larger molecular structures.[4][5] By functionalizing this core, for instance, by linking it with other aromatic systems like pyrene or carbazole, researchers can fine-tune the optoelectronic properties of the resulting materials.[4][6] This strategic design allows for the creation of materials with high triplet energies, balanced charge transport, and high thermal stability, which are crucial for developing highly efficient and stable OLED devices.[7][8]
Derivatives of this compound are prominently featured in:
-
Blue Emitters: By conjugating the benzimidazole core with luminophores like pyrene, novel blue-emitting materials have been synthesized. These materials are designed to reduce intermolecular aggregation in the solid state, leading to efficient and pure blue electroluminescence.[4][9][10]
-
Bipolar Host Materials: The combination of an electron-donating unit (like carbazole) and the electron-accepting benzimidazole unit creates bipolar host materials.[5][6][8] These hosts facilitate balanced injection and transport of both holes and electrons within the emissive layer, leading to high external quantum efficiencies (EQE) for both phosphorescent (PHOLED) and thermally activated delayed fluorescence (TADF) emitters.[6][7]
-
Electron Transporting Layers (ETLs): The inherent electron-transporting properties of the benzimidazole core make it a suitable component for ETL materials, which are essential for efficient charge recombination within the OLED's emissive layer.[5]
Data Presentation: Performance of Benzimidazole Derivatives in OLEDs
The following table summarizes the performance of various OLEDs that incorporate derivatives of the benzimidazole core.
| Device Role | Specific Material | Emitter Type | Max EQE (%) | Max Luminance (cd/m²) | Color (CIE x, y) | Ref. |
| Blue Emitter | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | Fluorescent | 4.3 | 290 | Blue (0.148, 0.130) | [4][9] |
| Host | p-CbzBiz (Carbazole-Benzimidazole hybrid) | Phosphorescent (Green) | 21.8 | Not Specified | Green | [6] |
| Host | o-CbzBiz (Carbazole-Benzimidazole hybrid) | TADF (Green) | 16.7 | Not Specified | Green | [6] |
| Emissive Layer | bis{(benzimidazol-2-yl) Pyridenato} magnesium (MgBIP) | Broad Spectrum | Not Specified | 2770 | White | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the benzimidazole core structure via condensation.
Materials:
-
o-phenylenediamine (1,2-phenylenediamine)
-
4-methoxybenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Catalyst (optional, e.g., an acid or oxidizing agent)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in the alcohol solvent.
-
Add 4-methoxybenzaldehyde (1 equivalent) to the solution.
-
The reaction can proceed at room temperature or with gentle heating (e.g., reflux) to increase the reaction rate. The mixture is typically stirred for several hours to overnight.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.[13]
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for fabricating a small-molecule OLED using thermal evaporation. The device structure is a representative example.
Materials & Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., α-NPD (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
Emissive Layer (EML): A benzimidazole-based host doped with a phosphorescent or TADF emitter (e.g., 20% Emitter in Host)
-
Electron Transport Layer (ETL): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminium)
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
-
Metal for cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (Deionized water, acetone, isopropanol, UV-Ozone or Oxygen Plasma cleaner)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. Typical thicknesses and deposition rates are:
-
HIL (α-NPD): 40 nm at a rate of 1-2 Å/s.
-
EML (Host:Emitter): 20 nm at a rate of 1-2 Å/s. The host and emitter are co-evaporated from separate sources, with rates adjusted to achieve the desired doping concentration.
-
ETL (Alq₃): 30 nm at a rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit the EIL (LiF): 1 nm at a rate of 0.1-0.2 Å/s.
-
Deposit the metal cathode (Al): 100 nm at a rate of 2-5 Å/s. A shadow mask is used to define the active area of the device.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber.
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Protocol 3: OLED Device Characterization
This protocol describes the measurement of key performance parameters of the fabricated OLED.
Equipment:
-
Source measure unit (SMU)
-
Photometer or Spectroradiometer
-
Integrating sphere (for EQE measurement)
-
Probe station in a dark box
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the encapsulated device on the probe station.
-
Connect the SMU to the ITO (anode) and Al (cathode) contacts.
-
Position the photometer/spectroradiometer in front of the device's active area.
-
Apply a forward voltage sweep (e.g., from 0 to 10 V in 0.1 V steps).
-
Simultaneously record the current flowing through the device and the luminance (in cd/m²) emitted from the device at each voltage step.
-
Calculate the current density (J) by dividing the current by the active area of the device.
-
Plot J vs. V and Luminance vs. V.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Using the spectroradiometer, capture the EL spectrum of the device at a constant driving voltage (e.g., 7 V).
-
From the spectrum, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y).
-
-
Efficiency Measurement:
-
Current Efficiency (η_c): Calculate from the J-V-L data using the formula: η_c (cd/A) = Luminance / Current Density.
-
Power Efficiency (η_p): Calculate using the formula: η_p (lm/W) = π * Luminance / (Current Density * Voltage).
-
External Quantum Efficiency (EQE): Measure the total light output in an integrating sphere while simultaneously measuring the current. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. Plot all efficiencies as a function of luminance or current density.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflow for OLED fabrication and testing.
Caption: A typical multilayer OLED device architecture.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs-光电查 [oe1.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs | NSF Public Access Repository [par.nsf.gov]
- 10. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the condensation of o-phenylenediamine and p-anisaldehyde, can lead to the formation of several side products. The most commonly encountered impurities include:
-
Schiff Base Intermediate (Incomplete Cyclization): The initial step of the reaction is the formation of a Schiff base intermediate, N-(4-methoxybenzylidene)benzene-1,2-diamine. If the subsequent intramolecular cyclization is incomplete, this intermediate will remain as a significant impurity in the crude product.
-
Bis-Imine Formation: Under certain conditions, two molecules of p-anisaldehyde can react with one molecule of o-phenylenediamine to form N,N'-bis(4-methoxybenzylidene)benzene-1,2-diamine. This is more likely to occur if there is an excess of the aldehyde or if the reaction conditions do not favor the final cyclization step.
-
Oxidative Dimerization of o-phenylenediamine: In the presence of oxidizing agents or even atmospheric oxygen, o-phenylenediamine can undergo oxidative dimerization to yield 2,3-diaminophenazine, a colored impurity that can be difficult to remove.
Q2: My reaction yields are consistently low. What are the potential causes and how can I improve them?
A2: Low yields in benzimidazole synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnose and resolve the issue. Common causes include incomplete reaction, suboptimal reaction temperature, incorrect stoichiometry of reactants, and degradation of starting materials or product.
Q3: The isolated product is colored (e.g., yellow, brown), but the desired product should be a white or off-white solid. What is the likely cause?
A3: The presence of color in the final product often indicates the formation of chromophoric side products. The most probable culprit is 2,3-diaminophenazine, which arises from the oxidation of the o-phenylenediamine starting material. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use purified, colorless o-phenylenediamine.
Q4: How can I effectively purify the crude this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol, methanol, or mixtures of ethanol and water are often effective. If significant amounts of side products are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable method for obtaining a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: If using a catalyst, it may be old or deactivated. 2. Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate. 3. Poor Quality Starting Materials: Impurities in o-phenylenediamine or p-anisaldehyde can inhibit the reaction. | 1. Use fresh or freshly activated catalyst. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Purify starting materials before use. o-Phenylenediamine can be purified by sublimation or recrystallization. |
| Presence of Schiff Base Intermediate in Product | 1. Incomplete Cyclization: Reaction time may be too short, or the temperature may be insufficient for the cyclization step. 2. Insufficient Acid Catalyst: If using an acid-catalyzed method, the amount of acid may be too low. | 1. Increase the reaction time and/or temperature. Monitor the disappearance of the intermediate by TLC. 2. Increase the amount of acid catalyst incrementally. |
| Presence of Bis-Imine Side Product | 1. Incorrect Stoichiometry: An excess of p-anisaldehyde can favor the formation of the bis-imine. | 1. Use a 1:1 molar ratio of o-phenylenediamine to p-anisaldehyde. Adding the aldehyde dropwise to the diamine solution can also help. |
| Colored Product (Yellow/Brown) | 1. Oxidation of o-phenylenediamine: Exposure to air can lead to the formation of colored oxidative side products like 2,3-diaminophenazine. | 1. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use freshly purified, colorless o-phenylenediamine. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent. 2. Side products co-elute with the desired product during column chromatography. | 1. Try a different solvent or a solvent mixture for recrystallization. Cooling the solution to a lower temperature may induce crystallization. 2. Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may improve separation. |
Experimental Protocols
A widely used method for the synthesis of this compound is the Phillips-Ladenburg condensation. Below is a representative protocol.
Synthesis of this compound
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
p-Anisaldehyde (1.36 g, 10 mmol)
-
Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in ethanol.
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To this solution, add p-anisaldehyde followed by a catalytic amount of glacial acetic acid.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
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After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
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Recrystallize the crude product from hot ethanol to obtain pure this compound as a white to off-white solid.
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Dry the purified product in a vacuum oven.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
minimizing dimer formation in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize dimer formation and other side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in benzimidazole synthesis?
A1: Low yields in benzimidazole synthesis, particularly in the condensation of an o-phenylenediamine with an aldehyde, are often due to the formation of side products. The most common of these is the 1,2-disubstituted benzimidazole, often referred to as a "dimer" in this context. Other potential issues include incomplete reaction, degradation of starting materials, or the formation of other impurities.
Q2: What is "dimer formation" in the context of benzimidazole synthesis?
A2: In this context, "dimer formation" refers to the production of an undesired 1,2-disubstituted benzimidazole. This occurs when a second molecule of the aldehyde reacts with the nitrogen at the 1-position of the newly formed benzimidazole ring. For example, in the reaction of o-phenylenediamine with benzaldehyde, the desired product is 2-phenyl-1H-benzimidazole, while the "dimer" or undesired side product is 1-benzyl-2-phenyl-1H-benzimidazole.
Q3: How can I control the selectivity between the desired 2-substituted and the undesired 1,2-disubstituted benzimidazole?
A3: Selectivity can be controlled by carefully choosing the reaction conditions. Key factors include the solvent, catalyst, temperature, and the molar ratio of the reactants. For instance, using a 4:1 molar ratio of o-phenylenediamine to aldehyde can significantly favor the formation of the desired mono-substituted product.[1]
Q4: Can the choice of solvent impact dimer formation?
A4: Absolutely. The polarity and proticity of the solvent play a crucial role. Polar protic solvents like water can favor the formation of the 2-substituted benzimidazole, especially when no catalyst is used.[1] Conversely, aprotic solvents may promote the formation of the 1,2-disubstituted product.
Troubleshooting Guides
Issue: High Percentage of Dimer (1,2-Disubstituted Benzimidazole) in the Final Product
Cause: The reaction conditions are favoring the formation of the 1,2-disubstituted side product. This is often due to an excess of the aldehyde, a non-polar solvent, or a catalyst that promotes N-alkylation.
Solutions:
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Adjust the Reactant Ratio: Increase the molar ratio of o-phenylenediamine to the aldehyde. A ratio of 4:1 has been shown to significantly improve the yield of the 2-substituted product over the 1,2-disubstituted product.[1]
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Solvent Selection: Switch to a polar protic solvent. Water has been shown to be an effective solvent for the selective synthesis of 2-substituted benzimidazoles, especially in the absence of a catalyst.[1]
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Catalyst Choice: The choice of catalyst is critical. Some catalysts, like Er(OTf)3, can promote the formation of the 1,2-disubstituted product.[1] For selective synthesis of the 2-substituted product, consider using a heterogeneous catalyst like Au/TiO2 or a milder catalyst system.
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Temperature Control: Lowering the reaction temperature can sometimes help to reduce the rate of the secondary N-alkylation reaction that leads to the dimer.
Issue: Low Yield of the Desired 2-Substituted Benzimidazole
Cause: This can be a result of dimer formation, incomplete reaction, or degradation of the starting materials or product.
Solutions:
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Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.
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Catalyst Screening: If you are not using a catalyst, consider screening a few to improve the reaction rate and yield. Supported gold nanoparticles (Au/TiO2) have been shown to be effective for the selective synthesis of 2-substituted benzimidazoles under mild conditions.[2]
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Purification Method: Ensure your purification method is suitable for separating the desired product from unreacted starting materials and side products. Column chromatography is often effective.
Quantitative Data Summary
The following tables summarize the effect of different reaction conditions on the product distribution in the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde.
Table 1: Effect of Catalyst and Reactant Ratio in Water [1]
| Entry | Catalyst (mol%) | Amine/Aldehyde Ratio | Temperature (°C) | Time (min) | Yield of 2-phenyl-1H-benzimidazole (%) | Yield of 1-benzyl-2-phenyl-1H-benzimidazole (%) |
| 1 | Er(OTf)3 (10) | 1:1.1 | 1 | 5 | 35 | 50 |
| 2 | None | 4:1 | 1 | 5 | 92 | 8 |
Table 2: Synthesis of Benzimidazoles using Montmorillonite K10 (MK10) Catalyst under Microwave Irradiation [3]
| Entry | Benzaldehyde (mmol) | o-Phenylenediamine (mmol) | MK10 (wt%) | Temperature (°C) | Product | Yield (%) |
| 1 | 1 | 1 | 20 | 60 | 2-phenyl-benzimidazole | 81.2 |
| 2 | 2 | 1 | 20 | 60 | 1-benzyl-2-phenyl-benzimidazole | 98.5 |
Experimental Protocols
Protocol for Selective Synthesis of 2-Substituted Benzimidazoles using Au/TiO2 Catalyst[2]
Materials:
-
o-phenylenediamine
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Aromatic or aliphatic aldehyde
-
Au/TiO2 catalyst (1 mol% Au)
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Chloroform (CHCl3)
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Methanol (MeOH)
Procedure:
-
To a 5 mL glass reactor, add the Au/TiO2 catalyst (e.g., 40 mg for a 0.2 mmol scale reaction).
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Add a 3:1 mixture of CHCl3:MeOH (1.5 mL).
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Add o-phenylenediamine (0.2 mmol) and the corresponding aldehyde (0.2 mmol) to the reactor.
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Stir the reaction mixture at 25 °C for 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, centrifuge the reaction mixture to separate the solid catalyst.
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Wash the catalyst three times with methanol.
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Combine the supernatant and washes, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing reaction pathways in benzimidazole synthesis.
Caption: Troubleshooting flowchart for minimizing dimer formation.
References
Technical Support Center: Purification of 2-Arylbenzimidazoles
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-arylbenzimidazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-arylbenzimidazoles.
Issue 1: Low recovery of the desired product after purification.
| Question | Answer |
| My final yield of purified 2-arylbenzimidazole is very low. What are the possible causes and solutions? | Low yields can stem from several factors throughout the synthesis and purification process.[1] To troubleshoot, consider the following: Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a slight increase in temperature or the addition of more catalyst might be necessary.[1]Product Degradation: Some benzimidazole derivatives can be sensitive to prolonged heating or harsh acidic/basic conditions.[1] Consider optimizing the reaction time and work-up procedure to minimize degradation.Suboptimal Purification Technique: The chosen purification method may not be suitable for your specific compound. It is crucial to select an appropriate method, such as recrystallization, column chromatography, or acid-base extraction, and optimize the conditions.Loss during Transfers: Be mindful of product loss during transfers between flasks and filtration steps. Ensure complete transfer of solids and solutions. |
Issue 2: Presence of persistent impurities in the final product.
| Question | Answer |
| After purification, my NMR spectrum still shows peaks corresponding to impurities. How can I identify and remove them? | Common impurities in 2-arylbenzimidazole synthesis include unreacted starting materials (o-phenylenediamine and aryl aldehyde), and by-products such as bis-benzimidazoles.[1] The presence of colored impurities can be due to the oxidation of o-phenylenediamine.[1] Unreacted Starting Materials: These can often be removed by optimizing the purification method. For example, in column chromatography, adjusting the solvent polarity can help in separating the product from less polar starting materials.Bis-benzimidazole Formation: This by-product arises when two molecules of o-phenylenediamine react with one molecule of a dialdehyde or dicarboxylic acid.[1] To minimize its formation, use a 1:1 molar ratio of the reactants and consider slow, dropwise addition of the aldehyde.[1] Purification to remove this bulkier impurity can be achieved through careful column chromatography.Oxidized Impurities: To prevent the formation of colored impurities from the oxidation of o-phenylenediamine, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] If already formed, these impurities can sometimes be removed by recrystallization with activated charcoal. |
| My product and a key impurity co-elute during column chromatography. What can I do? | Co-elution is a common challenge in column chromatography. To improve separation: Optimize the Mobile Phase: Experiment with different solvent systems. A common eluent for 2-arylbenzimidazoles is a mixture of hexane and ethyl acetate.[2] Try a shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC.Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina could offer different selectivity.Consider an Alternative Technique: If chromatography fails, acid-base extraction can be a powerful alternative for purifying basic benzimidazoles from neutral or acidic impurities. |
Issue 3: Difficulties with crystallization.
| Question | Answer |
| My 2-arylbenzimidazole product oils out or fails to crystallize during recrystallization. What should I do? | "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point. To achieve successful recrystallization: Select an Appropriate Solvent System: A good solvent for recrystallization should dissolve the compound when hot but not when cold.[1] For compounds that are highly soluble in one solvent and insoluble in another, a two-solvent recrystallization can be effective.[3][4]Ensure Saturation: Make sure you are creating a saturated solution at the solvent's boiling point before allowing it to cool.Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-arylbenzimidazoles?
The most common and effective purification techniques for 2-arylbenzimidazoles are recrystallization and silica gel column chromatography.[1] Acid-base extraction is also a highly effective method for separating the basic benzimidazole product from neutral or acidic impurities.
Q2: How do I choose the right solvent for recrystallization?
The ideal solvent for recrystallization is one in which your 2-arylbenzimidazole is highly soluble at elevated temperatures and sparingly soluble at low temperatures. The impurities, on the other hand, should either be completely soluble or insoluble at all temperatures.[1]
Q3: What is a typical eluent system for column chromatography of 2-arylbenzimidazoles?
A frequently used eluent system for the column chromatography of 2-arylbenzimidazoles on silica gel is a mixture of hexane and ethyl acetate.[2] The ratio of these solvents is adjusted based on the polarity of the specific 2-arylbenzimidazole derivative to achieve optimal separation.
Q4: Can acid-base extraction be used to purify 2-arylbenzimidazoles?
Yes, acid-base extraction is a very effective method. Since benzimidazoles are basic, they can be protonated with an aqueous acid (e.g., 1M HCl) and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and then basified (e.g., with 1M NaOH) to precipitate the purified benzimidazole. The pure product can then be extracted back into an organic solvent.[1]
Q5: My purified 2-arylbenzimidazole is colored. What is the likely cause and how can I fix it?
A colored product often indicates the presence of oxidized impurities, which can form from the starting material, o-phenylenediamine, as it is susceptible to oxidation.[1] To prevent this, run the synthesis reaction under an inert atmosphere. To remove the color from the final product, you can try recrystallization with a small amount of activated charcoal.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative 2-Arylbenzimidazole
| Purification Method | Purity (%) | Yield (%) | Notes |
| Crude Product | 75 | 95 | Contains unreacted starting materials and by-products. |
| Recrystallization (Ethanol) | 95 | 70 | Effective for removing less soluble impurities. |
| Column Chromatography (Hexane:Ethyl Acetate) | >98 | 65 | Provides high purity but may involve some product loss on the column. |
| Acid-Base Extraction | >97 | 80 | Excellent for removing neutral and acidic impurities. |
Note: The values presented are illustrative and can vary significantly based on the specific substrate, reaction conditions, and experimental execution.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
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Secure a glass column vertically.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Fill the column with a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
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Allow the silica gel to settle, ensuring an evenly packed column without air bubbles.
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Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.
-
-
Sample Loading:
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Dissolve the crude 2-arylbenzimidazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
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Begin eluting with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.
-
The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 2-arylbenzimidazole.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair in which the 2-arylbenzimidazole has high solubility at high temperatures and low solubility at room temperature.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
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If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
-
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution:
-
Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.
-
Shake the funnel vigorously, venting frequently.
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Allow the layers to separate. The protonated benzimidazole will be in the aqueous layer.
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Drain the lower aqueous layer into a clean flask.
-
-
Washing:
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
-
Basification and Re-extraction:
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Cool the acidic aqueous layer in an ice bath.
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Slowly add 1M aqueous NaOH solution until the solution is basic, which will precipitate the purified benzimidazole.
-
Extract the precipitated product back into an organic solvent (e.g., dichloromethane) two to three times.
-
-
Drying and Isolation:
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Combine the organic extracts.
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Dry the organic layer over an anhydrous salt (e.g., Na2SO4).
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure to yield the purified 2-arylbenzimidazole.
-
Visualizations
Caption: General workflow for the purification of 2-arylbenzimidazoles.
References
optimizing reaction conditions for 2-(4-methoxyphenyl)-1H-benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the condensation of o-phenylenediamine and 4-methoxybenzaldehyde.
Issue 1: Low or No Product Yield
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Question: My reaction has a very low yield, or I am not observing any product formation. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield can stem from several factors. Consider the following troubleshooting steps:
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Reagent Quality: Ensure the purity of your starting materials, o-phenylenediamine and 4-methoxybenzaldehyde. Impurities can interfere with the reaction. o-Phenylenediamine is susceptible to oxidation and should be stored under an inert atmosphere if possible.
-
Catalyst Activity: The choice and concentration of the catalyst are crucial. If you are not using a catalyst, consider adding one, as it significantly improves reaction rates and yields.[1] If you are using a catalyst, ensure it is active and used in the appropriate amount (typically 10 mol%).[1] Different catalysts can have a significant impact on yield.[1]
-
Reaction Temperature: The reaction temperature may be too low. While some methods proceed at room temperature, others require heating or refluxing to proceed efficiently.[2][3] Gradually increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC until the starting materials are consumed.
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Solvent Choice: The solvent can influence the reaction outcome. Ethanol is a commonly used and effective solvent.[3] Ensure the solvent is of an appropriate grade and is dry if the reaction is sensitive to moisture.
-
Issue 2: Impure Product
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Question: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?
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Answer: Product impurity is a common issue and can be addressed through the following purification techniques:
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Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for recrystallizing benzimidazoles include ethanol, water, or a mixture of ethyl acetate and hexane.[1]
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Column Chromatography: For separating the desired product from unreacted starting materials and side products with different polarities, column chromatography is highly effective.[1][2][3] A common stationary phase is silica gel, with an eluent system typically composed of a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1][2][3]
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Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities. Dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove neutral and acidic impurities, and then neutralize the aqueous layer to precipitate the purified product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds through the condensation reaction of o-phenylenediamine and 4-methoxybenzaldehyde. The reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to form the benzimidazole ring.
Q2: What are some common catalysts used to improve the reaction efficiency?
A2: A variety of catalysts can be employed to enhance the reaction rate and yield. These include:
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Ammonium salts like ammonium chloride.[4]
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Acid catalysts such as p-toluenesulfonic acid (p-TSA)[5], phosphoric acid[6], and chlorosulfonic acid.[1]
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Heterogeneous catalysts like engineered MgO@DFNS.[3]
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Environmentally benign options like onion extract have also been reported.[7]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the expected spectral data for this compound?
A4: The characterization of the synthesized compound can be confirmed using various spectroscopic methods:
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¹H NMR (DMSO-d6): You can expect to see signals for the aromatic protons, the N-H proton of the benzimidazole ring, and the methoxy group protons (around 3.84 ppm).[7] The aromatic protons will appear in the range of 7.11-8.12 ppm.[7]
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¹³C NMR (DMSO-d6): Characteristic peaks for the aromatic carbons and the methoxy carbon (around 55.80 ppm) will be observed.[7]
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IR (KBr): Key absorption bands include N-H stretching (around 3053 cm⁻¹), C=N stretching (around 1610 cm⁻¹), and C-O stretching of the methoxy group (around 1251 cm⁻¹).[7]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 225.1024.[7]
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Aryl-1-arylmethyl-1H-benzimidazole Synthesis [1]
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | No Catalyst | 180 | 45 |
| 2 | H₂SO₄ | 120 | 75 |
| 3 | Chlorosulfonic acid | 45 | 94 |
| 4 | p-TSA | 60 | 90 |
| 5 | H₃PO₄ | 150 | 70 |
| Reaction conditions: o-phenylenediamine (1 mmol), aromatic aldehyde (2 mmol), catalyst (10 mol%), solvent-free, 80 °C. |
Table 2: Effect of Different Catalysts on the Synthesis of 2-Phenyl Benzimidazole [4]
| Catalyst | Time (hours) | Yield (%) |
| NH₄Br | 4 | 86 |
| NH₄Cl | 4 | 92 |
| NH₄F | 5 | 72 |
| Reaction conditions: o-Phenylenediamine, benzaldehyde, catalyst in CHCl₃ at room temperature. |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Chloride as a Catalyst [4]
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To a solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃), add 4-methoxybenzaldehyde (1 mmol).
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Add ammonium chloride (NH₄Cl) as a catalyst.
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Stir the reaction mixture at room temperature for 4 hours.
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Monitor the completion of the reaction using TLC.
-
Upon completion, isolate the crude product.
-
Purify the crude product by recrystallization to obtain pure this compound.
Protocol 2: Synthesis using MgO@DFNS as a Heterogeneous Catalyst [3]
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In a two-neck round bottom flask, dissolve o-phenylenediamine (1 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in ethanol.
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Add 10 wt% of MgO@DFNS catalyst to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to separate the catalyst.
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with an ethyl acetate/petroleum ether eluent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the condensation reaction of o-phenylenediamine with 4-methoxybenzaldehyde. This reaction is a specific example of the Phillips condensation, which is widely used for the synthesis of 2-arylbenzimidazoles.[1][2][3] Variations of this method involve different catalysts, solvents, and reaction conditions to improve yield and purity.
Q2: What are some common catalysts used to improve the reaction yield?
A variety of catalysts can be employed to enhance the reaction rate and yield. These include:
-
Acid catalysts: Such as ammonium chloride, silica-supported periodic acid, and polyphosphoric acid.[2][4][5]
-
Lewis acids: Including copper chloride and lanthanum chloride.[1][5]
-
Environmentally benign catalysts: Such as water extract of onion, which has been reported to give good yields.[6]
Q3: What are typical yields for the synthesis of this compound?
Yields can vary significantly depending on the specific protocol used. Reported yields range from moderate (around 50%) to excellent (up to 90% or higher).[7][8] Optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for achieving high yields.
Q4: What are the key starting materials for this synthesis?
The primary starting materials are o-phenylenediamine and 4-methoxybenzaldehyde. The quality and purity of these reagents are critical for a successful reaction and can significantly impact the yield and purity of the final product.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Poor quality of starting materials: Impurities in o-phenylenediamine or 4-methoxybenzaldehyde can inhibit the reaction. | - Ensure the purity of starting materials using techniques like recrystallization or by using freshly purchased, high-purity reagents. |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to low conversion. | - Optimize the reaction temperature. While some protocols use room temperature, others may require heating. - Monitor the reaction over time to determine the optimal reaction duration. - Experiment with different solvents to improve the solubility of reactants and facilitate the reaction. | |
| Ineffective catalyst: The chosen catalyst may not be suitable for the specific substrates or may be inactive. | - If using a catalyst, ensure it is active and used in the correct amount. - Consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids) to find the most effective one for your system. | |
| Formation of Side Products/Impurities | Oxidation of o-phenylenediamine: This starting material is susceptible to oxidation, which can lead to colored impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Over-reaction or side reactions: Prolonged reaction times or high temperatures can sometimes lead to the formation of undesired byproducts. | - Monitor the reaction closely by TLC to avoid over-running the reaction once the starting material is consumed. | |
| Difficulty in Product Purification | Co-elution of impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. | - Experiment with different solvent systems for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. The product is often a solid that can be purified by crystallization from a suitable solvent.[7] |
| Product insolubility: The product may have limited solubility in common organic solvents, making extraction and purification difficult. | - Screen a range of solvents to find one in which the product is sufficiently soluble for purification while impurities are less soluble, or vice-versa. |
Quantitative Data Summary
The following table summarizes various reaction conditions and their reported yields for the synthesis of this compound and related compounds, providing a basis for comparison and optimization.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | Ethanol | 80 | 1 h | 50 | [7] |
| NH4Cl | CHCl3 | Room Temp. | 4 h | 85 | [4] |
| Water Extract of Onion | Ethanol | Room Temp. | 24 h | 85 | [6] |
| Sodium Metabisulfite | Microwave | - | 40-50 s | 90 | [8] |
| PFPAT | Ethanol | Room Temp. | - | 74 (for 2-methoxy) | [9] |
Experimental Protocols
Method 1: Ammonium Chloride Catalyzed Synthesis [4]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add 4-methoxybenzaldehyde (1 mmol) and ammonium chloride (4 mmol).
-
Continue stirring at room temperature for four hours.
-
Monitor the reaction completion by TLC (eluent: Hexane/Ethyl Acetate 30/70).
-
After completion, remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).
-
Separate the layers and dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography using petroleum ether/ethyl acetate (9:1) as the eluent.
Method 2: Green Synthesis using Water Extract of Onion [6]
-
To a stirred mixture of o-phenylenediamine (1 mmol, 0.108 g) in ethanol (5 mL) and water extract of onion (1 mL) at room temperature, add 4-methoxybenzaldehyde (1 mmol) dissolved in 5 mL of ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until all starting materials are consumed.
-
Evaporate the solvent under vacuum.
-
Add water (5 mL) to the residue and extract the organic phase with ethyl acetate (2 x 10 mL).
-
Combine the organic phases, wash with water and brine (5 mL each), and dry over Na2SO4.
-
Filter and evaporate the solvent to obtain the 2-substituted benzimidazole product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
Technical Support Center: Troubleshooting Low Yield in Benzimidazole Condensation Reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their benzimidazole condensation reactions, specifically addressing the common issue of low product yield.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in benzimidazole synthesis can be attributed to several factors. A systematic evaluation of your experimental setup is crucial. The first parameters to investigate are typically the choice of catalyst and solvent, as well as the reaction temperature and duration.[1] Without an appropriate catalyst, conversion rates can be significantly low, and reaction times much longer.[1]
Q2: How does the quality of my starting materials affect the reaction yield?
The purity of the starting materials is critical. Impurities in o-phenylenediamine or the corresponding aldehyde/carboxylic acid can interfere with the condensation reaction.[2] o-Phenylenediamine is particularly susceptible to air oxidation, which can lead to the formation of colored impurities and consequently, a lower yield of the desired benzimidazole.[2][3]
Recommended Action:
-
Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating its aqueous solution with sodium dithionite and activated carbon.[2]
-
Ensure the aldehyde or carboxylic acid is free from contaminants.
Q3: I am observing the formation of multiple products and significant side reactions. How can I improve the selectivity for my desired benzimidazole?
The formation of side products is a common challenge that reduces the yield of the target benzimidazole. Key strategies to enhance selectivity include:
-
Controlling Stoichiometry: Carefully check the molar ratios of your reactants. For 2-substituted benzimidazoles, a 1:1 ratio of o-phenylenediamine to aldehyde is typically used.[2] To favor the formation of the 2-substituted product, a slight excess of o-phenylenediamine may be beneficial.[3]
-
Optimizing Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate Schiff base might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity.[4] For example, certain catalysts can selectively promote the formation of 2-substituted benzimidazoles over 1,2-disubstituted ones.[3]
Q4: My final product is dark-colored and difficult to purify. What steps can I take to resolve this?
A dark-colored product often indicates the presence of oxidized impurities, particularly from the o-phenylenediamine starting material.[3]
Purification Strategies:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[3]
-
Recrystallization: This is a common and effective method for purifying benzimidazoles.[2] Choosing an appropriate solvent system is crucial for successful recrystallization.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method.[2][3] Common solvent systems include mixtures of ethyl acetate and hexane.[2]
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities through acid-base extraction.[3]
Q5: Can the choice of solvent significantly impact the reaction yield?
Yes, the solvent plays a crucial role in the benzimidazole condensation reaction. The polarity of the solvent can influence reaction rates and yields. For example, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] A solvent screen is often a valuable step in optimizing the reaction conditions.[1] In some cases, solvent-free conditions, particularly with microwave assistance, can also lead to improved yields and shorter reaction times.[4][5]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data on how different reaction parameters can influence the yield of benzimidazole synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2-phenyl-1H-benzo[d]imidazole
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl (4) | CHCl₃ | Room Temp | 4 | 94 | [6] |
| NH₄Br (1) | None | Room Temp | - | 20 | [6] |
| NH₄F (4) | CHCl₃ | Room Temp | 5 | 72 | [6] |
| Er(OTf)₃ (1) | None (Microwave) | 60 | 0.08-0.17 | High | [4] |
| None | Ethanol | Room Temp | 4 | Low | [1] |
Table 2: Effect of Solvent on the Synthesis of 2-phenyl-1H-benzo[d]imidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 94 | [6] |
| NH₄Cl | CH₃CN | Room Temp | - | Lower | [6] |
| NH₄Cl | MeOH | Room Temp | - | Lower | [6] |
| NH₄Cl | Ether | Room Temp | - | Lower | [6] |
| NH₄Cl | DMF | Room Temp | - | Lower | [6] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride Catalyst [6]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 mL), add ammonium chloride (NH₄Cl, 4 mmol).
-
Add the corresponding aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).
-
After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [4]
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃, 1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Benzimidazole Yield
Caption: A stepwise guide to troubleshooting low yields in benzimidazole synthesis.
Logical Relationship between Problems and Solutions
Caption: Mapping common problems in benzimidazole synthesis to their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(4-methoxyphenyl)-1H-benzimidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-methoxyphenyl)-1H-benzimidazole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solutions of this compound?
A1: For short-term storage, solutions of this compound should be kept in a cool, dark place. For long-term storage, it is advisable to store solutions at -20°C or -80°C.[1] Working solutions can be stored at these low temperatures, and it is recommended to prepare fresh standard working solutions monthly to ensure accuracy in quantitative studies.[1] The solid compound should be stored in a tightly sealed container in a dry and cool place.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Benzimidazoles can be susceptible to degradation in both acidic and alkaline conditions.
-
Light: Exposure to UV or fluorescent light can lead to photodegradation.
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Oxidizing agents: The presence of oxidizing agents can cause degradation of the benzimidazole ring.
-
Temperature: Elevated temperatures can accelerate degradation processes.
Q3: In which solvents is this compound soluble and what are the implications for stability?
A3: this compound is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3] While these solvents are suitable for preparing stock solutions, their impact on the compound's stability should be considered. For instance, some organic solvents can participate in degradation reactions under certain conditions. For aqueous-based experiments, it is crucial to use buffers and to be aware that the solubility is significantly lower. The stability of benzimidazole derivatives has been shown to be reliable in 0.2% DMSO for up to 96 hours.[4]
Q4: What are the potential degradation pathways for this compound?
A4: Based on studies of similar 2-aryl-benzimidazole compounds, potential degradation pathways include:
-
Hydrolysis: While the benzimidazole ring itself is relatively stable to hydrolysis, substituents can be more susceptible.[5]
-
Oxidation: The benzimidazole ring can undergo oxidative cleavage under strong oxidizing conditions.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, including cleavage of the benzimidazole ring and reactions involving the methoxyphenyl group.[6][7]
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: The most common and effective analytical technique for stability studies of benzimidazole derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare fresh solutions of this compound immediately before each experiment.
-
Protect from light: Conduct experiments under subdued light or use amber-colored vials to minimize photodegradation.
-
Control pH: Ensure the pH of the assay medium is within a stable range for the compound. If possible, perform a preliminary stability test of the compound in the assay buffer.
-
Solvent effects: If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay is low and does not affect the stability of the compound or the biological system.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize degradation products: Use LC-MS to determine the mass of the unknown peaks and propose potential structures for the degradation products.
-
Perform a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm the identity of the peaks observed in your stability samples.
-
Optimize storage conditions: Based on the degradation profile, adjust the storage conditions (e.g., lower temperature, protection from light, use of antioxidants) to improve the stability of the solution.
-
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Expected Stability of 2-Aryl-Benzimidazoles | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Degradation may occur | Hydrolysis of substituents, potential benzimidazole ring opening |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Degradation is likely | Hydrolysis of substituents, potential benzimidazole ring opening |
| Oxidation | 3% H₂O₂, Room Temp | Degradation is likely | N-oxides, products of ring cleavage |
| Photodegradation | UV light (e.g., 254 nm) | Degradation is likely | Complex mixture of photoproducts |
| Thermal Degradation | 60°C | Generally stable, but depends on the solvent | Minimal degradation expected in the absence of other stressors |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for benzimidazole analysis.
-
Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of o-phenylenediamine during benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of benzimidazoles from o-phenylenediamine (OPD), with a specific focus on preventing the oxidation of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is o-phenylenediamine (OPD) oxidation, and why is it a concern in benzimidazole synthesis?
A1: O-phenylenediamine is an aromatic diamine that is highly susceptible to oxidation when exposed to air (oxygen), light, heat, or certain metal ions.[1][2] Pure OPD is a white or colorless solid, but it can darken over time, turning yellow, orange, brown, or red upon oxidation.[1][2] This oxidation is a significant concern because it leads to the formation of colored impurities, which can contaminate the final benzimidazole product, reduce the overall yield, and complicate the purification process.[1]
Q2: What are the primary oxidation products of OPD, and what do they look like?
A2: The initial and most well-known oxidation product of OPD is 2,3-diaminophenazine (DAP), a compound that imparts a distinct yellow color to the solution and has a maximum UV absorbance (λmax) around 425 nm.[1][3][4] Under certain conditions, further oxidation can occur, leading to the formation of a mixture of polymerized molecules, often referred to as polyOPDs.[1][3] These polymers can result in darker brown or reddish hues in the reaction mixture.[1]
Q3: What experimental factors promote the oxidation of OPD?
A3: Several factors can initiate or accelerate the oxidation of OPD during your experiment:
-
Atmospheric Oxygen: The most common cause is exposure to oxygen in the air.[1]
-
Light: Exposure to light can trigger oxidative pathways.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of oxidation.[1]
-
Metal Ion Contaminants: Certain metal ions, such as Cu²⁺, can catalyze the oxidation process.[5][6]
-
Oxidizing Agents: While some benzimidazole synthesis routes require an oxidative step, the presence of unwanted oxidizing agents will lead to undesired side products.[7][8]
-
Solvent Impurities: The use of solvents that have not been degassed can introduce dissolved oxygen into the reaction mixture.[1]
Q4: What are the primary strategies to prevent or minimize OPD oxidation during synthesis?
A4: To maintain the integrity of your starting material and ensure a high-quality product, the following strategies are recommended:
-
Maintain an Inert Atmosphere: Performing the reaction under an inert gas, such as nitrogen or argon, is a highly effective way to exclude atmospheric oxygen.[1] This involves purging the reaction flask with the inert gas before adding reagents and maintaining a positive pressure of the gas throughout the experiment.
-
Use Antioxidants or Reducing Agents: The addition of a small amount of a mild reducing agent or antioxidant can scavenge oxygen or reduce any oxidized species that may form.[1]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can accelerate the rate of oxidation.[1]
-
Use High-Purity Reagents and Solvents: Ensure that your OPD is of high purity and has been stored correctly. Using freshly distilled or degassed solvents will minimize the presence of dissolved oxygen.[1]
-
Proper Storage of OPD: O-phenylenediamine should be stored in a cool (2–8 °C), dark environment, preferably in a brown bottle to protect it from light.[1] For long-term storage, keeping it under an inert atmosphere is also beneficial.[1]
Q5: Which antioxidants or reducing agents are commonly used, and how do I choose one?
A5: The choice of antioxidant depends on the specific reaction conditions and the compatibility with other reagents. The most common and effective options are summarized in the table below.
| Antioxidant / Reducing Agent | Typical Application | Key Considerations |
| Sodium Dithionite (Na₂S₂O₄) | A powerful reducing agent often used during the reaction workup or for decolorizing the final product.[1] | Can be added directly to the reaction mixture or during purification. Effective at removing colored impurities. |
| Sodium Bisulfite (NaHSO₃) | A mild reducing agent used to remove colored impurities during purification or added at the start of the reaction.[9] | Can also be used to form bisulfite adducts with aldehydes, which may be a consideration in your synthesis route.[10] |
| Sodium Metabisulfite (Na₂S₂O₅) | Used as a catalyst and antioxidant in reactions involving aldehydes.[11] | Decomposes in water to form sodium bisulfite. |
| Ascorbic Acid (Vitamin C) | A mild, organic antioxidant that can be used in situations where inorganic salts are not desirable. | Generally considered a "green" and gentle antioxidant option. |
Troubleshooting Guide
Problem 1: My reaction mixture turned dark yellow, brown, or red immediately after adding o-phenylenediamine.
-
Probable Cause: Significant and rapid oxidation has occurred. This is likely due to the presence of a substantial amount of atmospheric oxygen in the reaction flask, the use of a solvent with high dissolved oxygen content, or contamination with an oxidizing agent.[1]
-
Immediate Action: Immediately begin purging the reaction flask with a steady stream of an inert gas (nitrogen or argon) to prevent any further oxidation.[1]
-
Solution for the Current Batch:
-
If the reaction has not proceeded for long, you may be able to salvage it by adding a small amount of an antioxidant like sodium bisulfite.
-
If the reaction is complete, proceed to the workup and purification. You will likely need to perform a decolorization step. Dissolve the crude product in a suitable solvent, add a reducing agent like sodium hydrosulfite (1-2 g) to reduce the colored impurities, followed by a small amount of activated charcoal.[1][9] Filter the hot solution to remove the charcoal and then proceed with crystallization.[9]
-
-
Preventative Measures for Future Experiments:
-
Thoroughly dry and purge your glassware with an inert gas before adding any reagents.
-
Use freshly degassed or distilled solvents to minimize dissolved oxygen.[1]
-
Ensure your o-phenylenediamine has been stored properly and is not already discolored.
-
Problem 2: My final, crystallized benzimidazole product is still colored (e.g., yellow or tan).
-
Probable Cause: The initial purification was insufficient to remove all the colored oxidation byproducts, such as 2,3-diaminophenazine (DAP).[1]
-
Solution: The product needs to be re-purified. A common and effective method is as follows:
-
Dissolve the colored benzimidazole in the minimum amount of boiling water (or another suitable solvent).[9]
-
While the solution is hot, add a strong solution of potassium permanganate dropwise until the liquid becomes opaque due to the formation of manganese dioxide.[9]
-
To the hot mixture, add solid sodium bisulfite portion-wise until the brown color disappears and the solution becomes clear.[9]
-
Add a small amount of decolorizing activated charcoal, keep the solution hot for a few minutes, and then filter it while hot to remove the charcoal.[9]
-
Allow the clear filtrate to cool slowly to crystallize the pure, colorless benzimidazole.
-
Problem 3: My benzimidazole synthesis has a consistently low yield, and I suspect oxidation is the cause.
-
Probable Cause: Oxidation of o-phenylenediamine converts it into side products (DAP, polyOPDs), which means less of the starting material is available to form the desired benzimidazole.[1][3] This effectively reduces the theoretical yield.
-
Solution: Implement rigorous anti-oxidation protocols in your synthesis.
-
Switch to a fully inert atmosphere setup for the entire duration of the reaction.
-
Add a catalytic amount of a suitable antioxidant (see table above) to your reaction mixture at the beginning of the synthesis.
-
Optimize the reaction temperature; it may be possible to run the reaction at a lower temperature to disfavor the oxidation side reactions.[1]
-
Experimental Protocols
Protocol 1: General Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This protocol is based on the classic Phillips-Ladenburg synthesis method.[12]
Materials:
-
o-Phenylenediamine (OPD)
-
Formic Acid (90%)
-
Sodium Hydroxide (10% aqueous solution)
-
Decolorizing Activated Charcoal
-
Nitrogen or Argon gas supply
Procedure:
-
Inerting the Reaction Vessel: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 5.4 g (0.05 mol) of o-phenylenediamine.[9] Purge the flask with nitrogen or argon for 10-15 minutes to remove all atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, carefully add 3.2 mL (0.075 mol) of 90% formic acid to the flask.[9]
-
Reaction: Heat the mixture in a water bath at 100°C for 2 hours with continuous stirring.[9]
-
Workup and Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution while stirring until the mixture is just alkaline to litmus paper.[13][14] The crude benzimidazole will precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water.[14]
-
Purification and Decolorization:
-
Transfer the crude product to a beaker and dissolve it in the minimum amount of boiling water.
-
Anti-oxidation step: If the solution is colored, add a small amount of sodium bisulfite or sodium hydrosulfite and stir until the color fades.
-
Add a small amount (e.g., 0.5 g) of decolorizing activated charcoal and keep the solution boiling for an additional 10-15 minutes.[14]
-
Filter the hot solution rapidly through a pre-heated funnel to remove the charcoal.[14]
-
-
Crystallization: Allow the clear filtrate to cool to room temperature, then place it in an ice bath to complete the crystallization of the pure benzimidazole.
-
Final Product: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.[14]
Visualizations
Workflow for Preventing OPD Oxidation
Caption: Decision workflow for minimizing o-phenylenediamine oxidation.
Simplified Reaction Pathways
Caption: Desired vs. undesired pathways for o-phenylenediamine.
References
- 1. benchchem.com [benchchem.com]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijariie.com [ijariie.com]
- 11. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole.
Solvent Effects on Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction time and yield. Polar protic solvents are generally favored for this condensation reaction.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | NaHSO₄-SiO₂ | 80 (Reflux) | 8 | 95 | |
| Methanol | Cobalt (II) acetylacetone | Not Specified | Not Specified | 97 (for 2-phenylbenzimidazole) | [1] |
| Dioxane | NaHSO₄-SiO₂ | 100 | 12 | 90 | |
| Toluene | NaHSO₄-SiO₂ | Not Specified | Long reaction time | Lower than ethanol | |
| Ethanol | PFPAT | Room Temperature | 4 | 88 (for 2-phenylbenzimidazole) | [2] |
| Benzene | PFPAT | Room Temperature | 9 | 74 (for 2-phenylbenzimidazole) | [2] |
| Dichloromethane | PFPAT | Room Temperature | 7 | 68 (for 2-phenylbenzimidazole) | [2] |
| Water | Onion Extract | Room Temperature | 24 | 85 | [3] |
| DMF | HCl | Not Specified | Not Specified | Moderate to good | [4] |
| Acetal | HCl | Not Specified | Not Specified | Moderate to good | [4] |
Experimental Protocol
This protocol details a common and efficient method for the synthesis of this compound using a silica-supported sodium hydrogen sulfate catalyst in ethanol.
Materials:
-
o-phenylenediamine
-
4-methoxybenzaldehyde
-
NaHSO₄-SiO₂ (catalyst)
-
Ethanol
-
Dichloromethane
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in ethanol (10 mL), add 4-methoxybenzaldehyde (1 mmol).
-
Add a catalytic amount of NaHSO₄-SiO₂ to the mixture.
-
Reflux the reaction mixture at 80°C for 8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and filter.[3]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is my reaction yield consistently low?
A1: Several factors can contribute to low yields:
-
Incorrect Solvent: The choice of solvent significantly impacts reaction rate and yield.[5] For this synthesis, ethanol is often the best choice, leading to high yields in a reasonable time frame.
-
Inactive Catalyst: Ensure the catalyst is active and from a reliable source. The catalyst loading might also need optimization.[5]
-
Poor Quality Starting Materials: Impurities in o-phenylenediamine or 4-methoxybenzaldehyde can interfere with the reaction. Consider purifying your starting materials if their purity is questionable.[5]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Use TLC to monitor the reaction and determine the optimal reaction time.[5]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and lower yields. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5]
Q2: I am observing the formation of multiple products or side products. What could be the cause?
A2: The formation of side products is a common issue:
-
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can be favored in certain solvent systems like water-ethanol mixtures.[5] Using a non-polar solvent like toluene may favor the desired 2-substituted product.[5]
-
N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.[5]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[5]
Q3: How can I control the stoichiometry to favor the formation of the 2-substituted product?
A3: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to 4-methoxybenzaldehyde.[5]
Q4: I am having difficulty purifying the final product. What purification methods are recommended?
A4: Purification can be challenging if the product and impurities have similar polarities.
-
Recrystallization: This is an effective technique for removing small amounts of impurities. Common solvents for benzimidazole recrystallization include ethanol, water, or mixtures like ethyl acetate/hexane.[6]
-
Column Chromatography: This method is useful for separating the desired product from unreacted starting materials and side products with different polarities. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6]
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove impurities, and then neutralizing the aqueous layer to precipitate the purified product.[6]
Q5: Can this reaction be performed under greener conditions?
A5: Yes, several eco-friendly methods have been explored for benzimidazole synthesis. These include using water as a solvent, employing catalysts like onion extract, or conducting the reaction under solvent-free conditions with microwave irradiation.[3][7][8]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. acgpubs.org [acgpubs.org]
- 4. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzimidazoles, and what is the role of a catalyst? A1: The most common methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) in the Phillips-Ladenburg reaction, or with an aldehyde in the Weidenhagen reaction.[1] While traditional methods often require harsh conditions, modern approaches use catalysts to significantly improve reaction efficiency.[2] Catalysts lower the activation energy, enabling the reaction to proceed under milder conditions, which leads to shorter reaction times, higher yields, and a better environmental footprint.[2]
Q2: How do I select the appropriate catalyst for my specific benzimidazole synthesis? A2: Catalyst selection is crucial and depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and target product (e.g., 2-substituted vs. 1,2-disubstituted). The options are broad, ranging from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex systems.[1] Lewis acids such as Erbium(III) triflate (Er(OTf)₃) and Yb(OTf)₃ are also effective.[1][3] For green chemistry applications, easily recoverable heterogeneous catalysts like MgO@DFNS or various metal nanoparticles are advantageous.[1][4]
Q3: My reaction yield is consistently low. What are the first parameters I should investigate? A3: Low yields are a frequent challenge. The first parameters to optimize are typically the choice of catalyst and solvent.[1] The activity of the catalyst and its loading are critical.[5] Additionally, reaction temperature and time play a crucial role.[3] Screening different solvents can have a significant impact; for instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be very low and reaction times much longer.[1]
Q4: I am observing the formation of multiple products, particularly a mix of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity? A4: This is a known challenge, especially when using aldehydes, where a second molecule of the aldehyde can react with the benzimidazole nitrogen.[5][6] Selectivity can be controlled by several factors:
-
Stoichiometry: Use a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde to favor the 2-substituted product.[5]
-
Catalyst Choice: Certain catalysts can steer the reaction towards a single product. For example, Er(OTf)₃ has been used to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[1][6]
-
Solvent: The choice of solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[5]
Q5: What are the advantages of using a heterogeneous catalyst over a homogeneous one? A5: Heterogeneous catalysts, such as those supported on nanoparticles (e.g., Fe₃O₄, Au) or porous materials (e.g., zeolites, MgO@DFNS), offer significant advantages in product purification.[1][4][7] Because they exist in a different phase from the reaction mixture, they can be easily separated by filtration after the reaction is complete.[1] This simplifies the workup process and allows the catalyst to be washed, dried, and reused for multiple cycles, which is both cost-effective and environmentally friendly.[1][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| 1. Low or No Product Yield | Inactive or Inefficient Catalyst: The catalyst may be old, from an unreliable source, or inappropriate for the specific substrate.[5]Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.[5]Suboptimal Reaction Conditions: Temperature may be too low, or reaction time may be too short.[3]Poor Quality Starting Materials: Impurities in the o-phenylenediamine or aldehyde/carboxylic acid can inhibit the reaction.[5]Incorrect Solvent Choice: The solvent may not be suitable for dissolving reactants or facilitating the catalytic cycle.[3][5] | Catalyst Verification: Ensure your catalyst is active. Optimize the catalyst loading by performing small-scale trial reactions.[5] Consult the literature for catalysts proven to work with similar substrates.[3]Optimize Conditions: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]Purify Reagents: If the purity of starting materials is questionable, purify them by recrystallization or chromatography before use.[5]Solvent Screening: Perform a solvent screen with options like ethanol, methanol, acetonitrile, or toluene to find the most effective one for your system.[1] |
| 2. Formation of Side Products | 1,2-Disubstitution: A common side product formed from the reaction of two aldehyde molecules with one o-phenylenediamine molecule.[5]Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[5]N-Alkylation: The presence of alkylating agents can lead to alkylation on the benzimidazole nitrogen.[5]Incomplete Cyclization: The intermediate Schiff base may be stable and not fully cyclize to the benzimidazole.[5] | Control Stoichiometry: To favor the 2-substituted product, use a 1:1 reactant ratio or a slight excess of the o-phenylenediamine.[5]Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of o-phenylenediamine.[5]Catalyst and Solvent Selection: Choose catalysts and solvents known to improve selectivity for your desired product.[5][6]Monitor Reaction: Use TLC to track the consumption of the intermediate and ensure the reaction goes to completion.[5] |
| 3. Difficulty in Product Purification | Contamination with Catalyst: Homogeneous catalysts can be difficult to separate from the final product.[1]Formation of Colored Impurities: Oxidation of starting materials can result in highly colored byproducts that are difficult to remove.[5]Similar Polarity: The desired product and impurities may have similar polarities, making separation by column chromatography challenging.[5] | Use Heterogeneous Catalysts: Employ a solid-supported or nanoparticle catalyst that can be easily filtered off post-reaction.[1][9]Reduce Impurities: Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[10] Running the reaction under an inert atmosphere also helps.[5]Alternative Purification: If chromatography is ineffective, try recrystallization from different solvent systems. Sometimes, an acid-base extraction can help separate the basic benzimidazole product from neutral impurities. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for various catalysts used in the synthesis of 2-substituted benzimidazoles.
Table 1: Performance of Selected Heterogeneous Catalysts
| Catalyst | Catalyst Loading | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Fe/ZrO₂ | 50 mg | o-phenylenediamine, Benzaldehyde | - | 70-80 | 70 min | 94 | [11] |
| MgO@DFNS | 10 wt% | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | 4 h | High | [1] |
| Nano-Fe₂O₃ | 10 mol% | 1,2-diaminobenzenes, Aromatic aldehydes | Water | - | Short | High | [8] |
| Al₂O₃/CuI/PANI | - | o-phenylenediamine, Aldehydes | - | Mild | - | Excellent | [8][9] |
Table 2: Performance of Selected Homogeneous Catalysts
| Catalyst | Catalyst Loading | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ammonium Chloride | 30 mol% | o-phenylenediamine, Aldehyde | - | 80-90 | 2 h | - | [2] |
| Er(OTf)₃ | 10 mol% | o-phenylenediamine, Benzaldehyde | Water | 1 | 5 min | 35* | [6] |
| p-TsOH | Catalytic | o-phenylenediamine, Aldehydes | Solvent-free | Grinding | Short | High | [8][9] |
| Cu-substituted ZnAluminate | 0.1 mol% | o-phenylenediamine, Benzaldehyde | - | Room Temp. | - | High | [11] |
*Note: For the Er(OTf)₃ catalyzed reaction, 50% of the 1,2-disubstituted product was also formed under these specific conditions.[6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using a Heterogeneous MgO@DFNS Catalyst [1]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Workup: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis using Ammonium Chloride as a Homogeneous Catalyst [1]
-
Reaction Setup: To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 ml), add ammonium chloride (4 mmol).
-
Reagent Addition: Add benzaldehyde (1 mmol) to the mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for four hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Workup: Once complete, quench the reaction with water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in benzimidazole synthesis.
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
removal of unreacted starting materials from 2-(4-methoxyphenyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2-(4-methoxyphenyl)-1H-benzimidazole.
Troubleshooting Guide & FAQs
This section addresses common issues related to the purification of this compound, focusing on the removal of residual o-phenylenediamine and p-anisaldehyde.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-color (e.g., pink, brown, or yellow). What is the likely cause?
A1: An off-color appearance in the final product is often indicative of impurities. The most common culprits are unreacted starting materials, particularly o-phenylenediamine, which can oxidize and form colored impurities. Residual p-anisaldehyde can also contribute to a yellowish tint.
Q2: I have unreacted o-phenylenediamine in my product. What is the best way to remove it?
A2: O-phenylenediamine is more polar than the desired benzimidazole product. Two effective methods for its removal are:
-
Column Chromatography: Using a silica gel column with an ethyl acetate/n-hexane eluent system will allow for the separation of the more polar o-phenylenediamine from the product.[1][2]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, can effectively remove o-phenylenediamine, which may have different solubility characteristics than the product.
Q3: How can I remove unreacted p-anisaldehyde from my reaction mixture?
A3: p-Anisaldehyde can be removed through:
-
Column Chromatography: Similar to o-phenylenediamine, p-anisaldehyde can be separated from the product using silica gel column chromatography with an appropriate solvent gradient.[1][3]
-
Recrystallization: Careful selection of a recrystallization solvent can leave the more soluble p-anisaldehyde in the mother liquor.
Q4: My TLC analysis shows multiple spots. How do I identify which spot corresponds to my product and the starting materials?
A4: To identify the spots on your TLC plate, you should run reference spots for your starting materials (o-phenylenediamine and p-anisaldehyde) and your crude product on the same plate. The benzimidazole product is generally less polar than o-phenylenediamine but more polar than p-anisaldehyde. The relative Rf values will help in identifying each component.
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Recrystallization Protocol
Recrystallization is a primary method for purifying the crude product.[1]
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.
-
While the solution is hot, slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
If the cloudiness persists, add a small amount of the alcohol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
Column chromatography is effective for separating the product from both starting materials and other impurities.[1][2]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)[3]
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of the eluent (e.g., ethyl acetate/n-hexane 1:9).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Ratios | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate / n-Hexane | 1:9, 1:1, 3:5 | [1] |
| Petroleum Ether | - | [4] | ||
| Recrystallization | - | Ethanol | - | [1] |
| - | Methanol / Water | - | ||
| - | Dichloromethane / Ethanol | - | [5] |
Visualizations
Logical Workflow for Purification Method Selection
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 2-(4-methoxyphenyl)-1H-benzimidazole via NMR Spectroscopy
Welcome to the technical support center for the purity assessment of 2-(4-methoxyphenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for quality control and compound verification. Here, we address common challenges and provide in-depth, field-proven solutions for interpreting NMR spectra to ensure the purity of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The chemical shifts for this compound can vary slightly depending on the solvent and concentration. However, typical values are summarized in the table below. These reference values are crucial for identifying the signals of your target compound and distinguishing them from potential impurities.
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| NH | ~12.76 | singlet | 1H | Benzimidazole N-H |
| Aromatic | ~8.13 | doublet | 2H | H-2', H-6' |
| Aromatic | ~7.56 | singlet | 2H | H-4, H-7 |
| Aromatic | ~7.18 | multiplet | 2H | H-5, H-6 |
| Aromatic | ~7.13 | doublet | 2H | H-3', H-5' |
| OCH₃ | ~3.85 | singlet | 3H | Methoxy group |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| C=N | ~161.07 | C-2 |
| Aromatic | ~151.82 | C-4' |
| Aromatic | ~128.48 | C-2', C-6' |
| Aromatic | ~123.18 | C-1' |
| Aromatic | ~122.21 | C-5, C-6 |
| Aromatic | ~114.83 | C-3', C-5' |
| OCH₃ | ~55.79 | Methoxy carbon |
Note: Data compiled from literature sources.[1] Slight variations are expected.
Q2: I see a broad singlet around 6.12 ppm in my ¹H NMR spectrum. Is this the N-H proton?
A2: While some literature reports the N-H proton in that region, it is more commonly observed much further downfield, around 12-13 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.[1] A peak at 6.12 ppm could potentially be an impurity or residual water in a less polar solvent like CDCl₃. The broadness of the N-H peak is typical due to quadrupole broadening and chemical exchange. To confirm, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium and the peak will disappear.
Q3: My aromatic region looks more complex than expected. What could be the cause?
A3: A complex aromatic region often indicates the presence of impurities. Common culprits include starting materials from the synthesis, such as o-phenylenediamine or 4-methoxybenzaldehyde, or side products. Additionally, restricted rotation around the C2-C(phenyl) bond can sometimes lead to more complex splitting patterns, although this is less common for this specific molecule at room temperature. To troubleshoot, compare your spectrum with the reference data and consider the possible byproducts of your synthetic route.[2] 2D NMR techniques like COSY and HSQC can be invaluable for definitively assigning all aromatic signals.
Q4: The integration of my methoxy signal is not exactly 3H relative to the aromatic protons. What does this mean for purity?
A4: This is a critical observation for purity assessment. If the integration is significantly off, it strongly suggests the presence of impurities that have signals overlapping with either the methoxy group or the aromatic protons you are using as a reference. It could also indicate the presence of residual solvents. For a definitive purity determination, a quantitative NMR (qNMR) experiment is recommended.[3][4][5]
Troubleshooting Guides
Issue 1: Identifying Unknown Peaks in the Spectrum
Question: I have several unexpected peaks in my ¹H NMR spectrum that I cannot assign to this compound. How can I identify these impurities?
Answer & Workflow:
-
Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are very common.
-
Evaluate Starting Materials: Consider the starting materials used in the synthesis. For a typical condensation reaction, this would be o-phenylenediamine and 4-methoxybenzaldehyde. Check the reference spectra for these compounds to see if your unknown peaks match.
-
Consider Side Products: Think about potential side reactions. For example, incomplete cyclization could leave intermediates in your sample.
-
Utilize 2D NMR: If the identity of the impurities is still unclear, 2D NMR experiments are a powerful tool.
-
COSY (Correlation Spectroscopy): Helps identify coupled proton systems within the impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for piecing together molecular fragments.
-
-
Spiking Experiment: If you have a suspect impurity, you can "spike" your NMR sample with a small amount of that compound and see if the peak intensity increases.
Issue 2: Performing a Quantitative NMR (qNMR) for Purity Assessment
Question: I need to determine the exact purity of my sample. How do I set up a qNMR experiment?
Answer & Protocol:
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[4][6] Instead, a certified internal standard of known purity is used.
Step-by-Step qNMR Protocol:
-
Selection of Internal Standard: Choose an internal standard that has a simple spectrum with at least one sharp singlet that does not overlap with any signals from your analyte or impurities.[7] For this compound, common standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene. The standard must be highly pure and not reactive with your compound.
-
Sample Preparation:
-
Accurately weigh a specific amount of your sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) using an analytical balance.[3]
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a vial before transferring to the NMR tube to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Use a standard 1D proton pulse program.
-
Crucially, set a long relaxation delay (d1). This should be at least 5 times the longest T₁ relaxation time of any proton signal you will integrate (both analyte and standard). A value of 30 seconds is often a safe starting point.[4] This ensures complete relaxation and accurate signal integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[8]
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both your analyte and the internal standard. For this compound, the methoxy singlet at ~3.85 ppm is often a good choice.
-
-
Purity Calculation: The purity of your sample can be calculated using the following equation[9]:
Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : mass
-
Purity : Purity of the standard
-
x : Analyte (your compound)
-
std : Internal standard
-
Visual Workflow for qNMR
Caption: Workflow for purity determination by qNMR.
Issue 3: Dealing with Tautomerism in Benzimidazoles
Question: Can tautomerism of the benzimidazole ring affect my spectrum and purity assessment?
Answer:
Yes, this is an important consideration. The benzimidazole core can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms.
Caption: Tautomeric equilibrium in the benzimidazole ring.
In the case of this compound, the two tautomers are degenerate (identical), so you will only observe one set of signals for the benzimidazole portion of the molecule. The rapid exchange between the two forms on the NMR timescale leads to an averaged spectrum where the C4/C7 and C5/C6 positions are chemically equivalent.[10]
However, if you were working with a substituted benzimidazole (e.g., a methyl group on the benzene ring at position 4), the tautomers would be non-degenerate. This could result in a doubling of some signals or significant peak broadening, complicating spectral interpretation. For the title compound, this is not an issue, but it is a key concept to be aware of when working with benzimidazole derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. enfsi.eu [enfsi.eu]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 2-Arylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the promising classes of heterocyclic compounds, 2-arylbenzimidazoles have garnered considerable attention due to their broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of various 2-arylbenzimidazole derivatives, supported by experimental data, to aid researchers in the field of antimicrobial drug discovery.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activity of 2-arylbenzimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various substituted 2-arylbenzimidazoles against a range of bacterial and fungal strains, as reported in several studies. Lower MIC values indicate higher antimicrobial potency.
Table 1: Antibacterial Activity of 2-Arylbenzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent on 2-Aryl Ring | Substituent on Benzimidazole Ring | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| 1a | 4-H | 5-H | >128 | >128 | >128 | >128 | - | [1] |
| 1b | 3-NHSO₂CH₃ | 5-H | 16 | - | 16 | >128 | - | [1] |
| 1c | 3-NHSO₂CH₃, 4-CH₃ | 5-H | 16 | - | 16 | >128 | - | [1] |
| 2a | 4-H | 1,2-disubstituted | - | 16 | 16 | >128 | 32 | [1] |
| 2b | 4-Cl | 1,2-disubstituted | 8 | 32 | >128 | >128 | >128 | [1] |
| 3a | - | - | 12.5-400 | 12.5-400 | >800 | >800 | - | [2] |
| 4a | 4-NO₂ | 6-Cl (on quinoline) | - | - | - | - | - | [3] |
| 5a | 2-OH | - | 20 | - | 22 | 23 | - | [3] |
Table 2: Antifungal Activity of 2-Arylbenzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent on 2-Aryl Ring | Substituent on Benzimidazole Ring | Candida albicans | Candida tropicalis | Aspergillus niger | Reference |
| 6a | - | - | 50-400 | 6.25-400 | - | [2] |
| 7a | - | 1,2-disubstituted | 104.6-151.78 | - | - | [4] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-arylbenzimidazoles is significantly influenced by the nature and position of substituents on both the benzimidazole nucleus and the 2-aryl ring.[1][3][5]
-
Substituents on the 2-Aryl Ring: The presence of electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, Br), on the 2-phenyl ring has been shown to enhance antibacterial and antifungal activity.[3] For instance, a para-nitrophenyl substitution on the 2-position of the benzimidazole has been reported to be significant for antibacterial activity.[3] Conversely, electron-donating groups may lead to weaker activity.[1] The position of the substituent is also critical, with meta-substitutions on the aryl ring sometimes yielding excellent antimicrobial activity.[1]
-
Substituents on the Benzimidazole Ring: Modifications at the N-1 and C-5/6 positions of the benzimidazole ring can modulate the antimicrobial potency.[1] For example, the introduction of a chloro group at the 6th position of a quinoline ring attached to the 2nd position of the benzimidazole has shown to be important for antibacterial activity.[3] Hybrid molecules, where the benzimidazole scaffold is conjugated with other bioactive moieties like triazoles, have also demonstrated synergistic antimicrobial effects.[6]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following are detailed methodologies for the commonly employed broth microdilution and agar dilution methods.
Broth Microdilution Method
This quantitative method is widely used to determine the MIC of antimicrobial agents against bacteria and fungi.[7][8][9]
-
Preparation of Compound Stock Solution: Dissolve the 2-arylbenzimidazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[7]
-
Preparation of Microtiter Plates: Add a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.[7]
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the microtiter plate to achieve a range of decreasing concentrations.[7]
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.[7]
-
Inoculation: Inoculate each well (except for a sterility control) with the prepared microbial suspension.[7]
-
Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 16-24 hours.[7][8]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[7][10]
Agar Dilution Method
The agar dilution method is another reference method for MIC determination.[7][9]
-
Preparation of Compound-Containing Agar Plates: Prepare a series of agar plates, each containing a different concentration of the 2-arylbenzimidazole derivative incorporated into the molten agar medium.[7][9]
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.[7]
-
Inoculation: Spot a standardized volume of the inoculum onto the surface of each agar plate, including a control plate without the compound.[7]
-
Incubation: Incubate the plates under appropriate conditions until growth is visible on the control plate.[9]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism at the inoculation spot.[9]
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the mechanism of action of 2-arylbenzimidazoles, the following diagrams are provided.
Experimental workflow for the broth microdilution MIC assay.
Proposed mechanism of antimicrobial action of 2-arylbenzimidazoles.
Conclusion
2-Arylbenzimidazoles represent a versatile scaffold with significant potential for the development of new antimicrobial agents. The data presented in this guide highlights the promising activity of several derivatives against a range of clinically relevant pathogens. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency of these compounds. The detailed experimental protocols and workflow diagrams provide a practical resource for researchers engaged in the evaluation of these and other novel antimicrobial candidates. Further investigation into the precise molecular interactions and mechanisms of resistance will be crucial for the successful clinical translation of this promising class of compounds.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-methoxyphenyl)-1H-benzimidazole and Other Benzimidazole Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] In oncology, benzimidazole derivatives have emerged as a promising class of therapeutic agents, exhibiting potent anticancer effects through diverse mechanisms of action.[2][3] This guide provides an objective comparison of the anticancer performance of 2-(4-methoxyphenyl)-1H-benzimidazole and its analogues against other notable benzimidazole derivatives, supported by experimental data from in vitro studies.
Performance and Efficacy: A Quantitative Comparison
The anticancer activity of benzimidazole derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). Lower values indicate higher potency. The following tables summarize the cytotoxic activities of this compound analogues and other prominent benzimidazole derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of this compound Analogues
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 5-methyl-2-(p-methoxyphenyl)-1H-benzimidazole | A549 (Lung) | 0.9 | [4] |
| (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine | HeLa (Cervical) | Moderate cytotoxicity* | [5] |
| 2-((5-(2-(4-Methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone | MCF-7 (Breast) | 0.5 | [6] |
| 2-((5-(2-(4-Methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethanone | MCF-7 (Breast) | 1.2 | [6] |
| 2-((5-(2-(4-Methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone | A549 (Lung) | 0.3 | [7] |
| 2-((5-(2-(4-Methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroxyphenyl)ethanone | A549 (Lung) | 1.6 | [7] |
| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | CCRF/CEM (Leukemia) | >50 | [8] |
| 1-Cyclohexyl-2-(4-methoxyphenyl)-N-(2,4,6-trimethoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide | MCF7 (Breast) | >50 | [8] |
*Specific IC50 value not provided in the study.
Table 2: Cytotoxic Activity of Other Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Albendazole | HT-29 (Colon) | 0.12 | [9] |
| Mebendazole | HCT-116 (Colon) | 0.23 | [10] |
| Fenbendazole | HCT-116 (Colon) | 0.29 | [10] |
| Flubendazole | HT-29 (Colon) | 0.09 | [10] |
| Parbendazole | AsPC-1 (Pancreatic) | Nanomolar range | [9] |
| Oxfendazole | HT-29 (Colon) | 0.14 | [10] |
| Bendamustine | - | DNA alkylating agent | [2] |
| Nocodazole | - | Tubulin polymerization inhibitor | [11] |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide | Breast Cancer Cells | Inhibits HER2 & EGFR | [3] |
| 5-Methoxy-6-substituted-1H-benzimidazole derivative (4w) | A549 (Lung) | 1.55 | [12] |
| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | 3.87 | [13] |
| Benzimidazole-triazole hybrid (5a) | HCT-116 (Colon) | 8.34 | [13] |
| Benzimidazole-triazole hybrid (5a) | MCF-7 (Breast) | 5.51 | [13] |
| Benzimidazole-triazole hybrid (5a) | HeLa (Cervical) | 4.92 | [13] |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 | [14] |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 | [14] |
Mechanisms of Anticancer Action
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many benzimidazole derivatives, including the anthelmintics albendazole, mebendazole, and fenbendazole, is the disruption of microtubule dynamics.[15][16] By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3]
Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.
Modulation of Signaling Pathways
Benzimidazole derivatives have been shown to modulate various signaling pathways that are often dysregulated in cancer. Notably, some derivatives can inhibit the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[17][18] For instance, a novel benzimidazole derivative, DHW-221, has been shown to dually block PI3K and mTOR signaling, leading to antitumor activity in non-small cell lung cancer.[17] Another derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide, effectively suppresses both HER2 and EGFR activity, leading to the downstream inhibition of the PI3K/Akt and MEK/Erk pathways.[3]
Caption: Modulation of Pro-Survival Signaling Pathways.
Induction of Apoptosis
Ultimately, the various mechanisms of action of benzimidazole derivatives converge on the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The disruption of microtubules and the inhibition of pro-survival signaling pathways create cellular stress that activates the apoptotic cascade, leading to the elimination of cancer cells.[19]
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro assays used to assess the efficacy of benzimidazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivatives at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in different channels.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivatives for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The PI fluorescence is measured, and the data is used to generate a histogram representing the cell cycle distribution.
Conclusion
The benzimidazole scaffold represents a versatile platform for the development of novel anticancer agents. While direct comparative data for this compound is still emerging, its analogues have demonstrated significant cytotoxic activity against various cancer cell lines. The broader class of benzimidazole derivatives, including repurposed anthelmintics and newly synthesized compounds, exhibit potent anticancer effects through well-defined mechanisms such as tubulin polymerization inhibition and modulation of critical signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these promising therapeutic candidates. Further research, including head-to-head comparative studies and in vivo efficacy assessments, will be crucial in elucidating the full therapeutic potential of this compound and other derivatives in the fight against cancer.
References
- 1. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. The Effect of 5-Substitution on the Cytotoxicity of 2-(p-Methoxyphenyl)-1H-Benzimidazoles in Human Cancer Cell Lines | Scientific.Net [scientific.net]
- 5. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines [journal.waocp.org]
- 15. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 19. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)-1H-benzimidazole Analogs
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological targets, making it a fertile ground for drug discovery.[1] Among the vast library of benzimidazole derivatives, the 2-(4-methoxyphenyl)-1H-benzimidazole core has emerged as a particularly versatile and potent pharmacophore, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of these analogs. We will dissect how specific structural modifications influence efficacy, offer objective comparisons against established alternatives, and provide the detailed experimental methodologies necessary to validate these findings. Our focus is not merely on what works, but on the causal chemical principles that drive therapeutic potential.
Core Synthetic Methodologies: From Building Blocks to Bioactive Molecules
The construction of the 2-aryl-benzimidazole scaffold is most commonly achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid.[8][9][10] This foundational reaction, while robust, has been refined through various modern techniques to improve yield, reduce reaction times, and enhance environmental compatibility.[10][11] Microwave-assisted synthesis, for instance, offers a significant acceleration of the cyclocondensation process.[11][12]
The choice of synthetic route is critical as it dictates the feasibility of introducing desired substituents and scaling up production. The general principle involves the formation of a Schiff base intermediate from the diamine and aldehyde, followed by an oxidative cyclization to yield the final benzimidazole ring.
Caption: General workflow for benzimidazole synthesis.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring.
Anticancer Activity
This class of compounds has shown significant promise as anticancer agents, with activities often linked to the inhibition of crucial cellular targets like tubulin polymerization, various kinases (EGFR, VEGFR-2), and topoisomerases.[1][5][13]
-
N-1 Position of Benzimidazole: Alkylation at the N-1 position is a key strategy to enhance lipophilicity, which can improve cell membrane penetration. A study on N-alkylated derivatives showed that increasing the alkyl chain length positively influences antiproliferative activity. For instance, an N-heptyl substitution (2g) on the 2-(4-methoxyphenyl) scaffold resulted in a potent IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line.[4]
-
C-2 Phenyl Ring: The 2-(4-methoxyphenyl) group is a frequent starting point for potent anticancer activity. The methoxy group at the para-position appears favorable.[7] Further substitutions on this phenyl ring can fine-tune the activity. For example, a benzimidazole-oxadiazole hybrid featuring a 2-(4-methoxyphenyl) group, when further substituted with 2,4-dichloro groups on a terminal phenyl ring (4r), demonstrated exceptionally high cytotoxicity against A549 (lung), MCF-7 (breast), and PANC-1 (pancreatic) cancer cell lines, with IC50 values of 0.3 µM, 0.5 µM, and 5.5 µM, respectively.[12][14] This suggests that combining the electron-donating methoxy group with electron-withdrawing groups on an extended part of the molecule can create highly potent compounds.[12][14]
-
C-5/C-6 Positions of Benzimidazole: Modifications at the 5 and 6 positions of the benzimidazole ring can significantly impact efficacy. Fusing other heterocyclic rings or adding functional groups at these positions has been explored to interact with additional binding sites on target proteins.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Analogs
| Compound ID | Core Structure | Substituents | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference Drug (IC50) |
| 5a | Benzimidazole-Triazole | 2-(p-tolyl) | 8.34 | - | 3.87 | Doxorubicin (4.17-5.57) |
| 6g | Benzimidazole-Triazole | 2-(p-anisyl) | 10.92 | - | 3.34 | Doxorubicin (4.17-5.57) |
| 4r | Benzimidazole-Oxadiazole | 2-(4-methoxyphenyl), terminal 2,4-dichloro | 0.5 | 0.3 | 5.5 (PANC-1) | Cisplatin (>20) |
| 4s | Benzimidazole-Oxadiazole | 2-(4-methoxyphenyl), terminal 3,4-dihydroxy | 1.2 | 1.6 | 6.7 (PANC-1) | Cisplatin (>20) |
| 2g | N-alkylated Benzimidazole | 2-(4-methoxyphenyl), N-heptyl | 16.38 (MDA-MB-231) | - | - | - |
Data synthesized from multiple sources.[4][12][13]
References
- 1. nveo.org [nveo.org]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of Novel Benzimidazole Derivatives
A comprehensive review of recently synthesized benzimidazole derivatives demonstrates their potent and varied antifungal activities against a spectrum of pathogenic fungi. These compounds exhibit promising inhibitory effects, in some cases surpassing conventional antifungal agents, by targeting critical cellular pathways such as ergosterol biosynthesis and microtubule assembly.
Researchers in mycology and drug development are continually seeking more effective and less toxic antifungal agents to combat the rise of resistant fungal infections. Benzimidazole and its derivatives have long been a focal point of this research due to their broad-spectrum biological activities.[1][2] This guide provides a comparative overview of the antifungal performance of several novel benzimidazole derivatives, supported by experimental data from recent studies.
Comparative Antifungal Activity
The antifungal efficacy of newly synthesized benzimidazole derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and EC50 values. These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism. The data, summarized in the tables below, showcases the activity of these compounds against various fungal species, including clinically relevant Candida and Aspergillus species, as well as significant plant pathogens.
Activity Against Yeast and Human Pathogenic Fungi
A study on benzimidazole-1,2,4-triazole derivatives revealed significant antifungal potential, particularly against Candida glabrata. Notably, compounds 6b , 6i , and 6j exhibited superior activity compared to the reference drugs voriconazole and fluconazole, with MIC values of 0.97 µg/mL.[3] Another investigation into bisbenzimidazole compounds also reported excellent antifungal activities, with MIC values ranging from 0.975 to 15.6 µg/mL against various fungal strains.[4]
| Compound/Drug | C. albicans (MIC µg/mL) | C. glabrata (MIC µg/mL) | C. krusei (MIC µg/mL) | C. parapsilopsis (MIC µg/mL) | Reference |
| Compound 6b | - | 0.97 | - | - | [3] |
| Compound 6i | - | 0.97 | - | - | [3] |
| Compound 6j | - | 0.97 | - | - | [3] |
| Voriconazole | - | 1.95 | - | - | [3] |
| Fluconazole | - | 3.9 | - | - | [3] |
| Compound 4h | 1.95 | - | - | - | [5] |
| Compound 4p | 1.95 | 7.8 | 31.25 | - | [5] |
| Amphotericin B | 1.95 | - | - | - | [5] |
| Ketoconazole | 7.8 | - | - | - | [5] |
| 1-nonyl-1H-benzo[d]imidazole (1a) | 0.5-256 | - | - | - | [1][6] |
| 1-decyl-1H-benzo[d]imidazole (2a) | 2-256 | - | - | - | [1][6] |
Note: A lower MIC value indicates greater antifungal activity. Dashes indicate data not provided in the cited source.
Activity Against Phytopathogenic Fungi
Benzimidazole phenylhydrazone derivatives have demonstrated significant inhibitory effects against plant pathogenic fungi. For instance, compound 6f showed potent activity against Rhizoctonia solani and Magnaporthe oryzae with EC50 values of 1.20 and 1.85 μg/mL, respectively.[7] This highlights the potential of benzimidazole derivatives in agricultural applications.
| Compound | Rhizoctonia solani (EC50 µg/mL) | Magnaporthe oryzae (EC50 µg/mL) | Reference |
| Compound 6f | 1.20 | 1.85 | [7] |
| Validamycin A | 5.07 | - | [7] |
| Carbendazim | - | - | [7] |
| Isoprothiolane | - | - | [7] |
Note: A lower EC50 value indicates greater antifungal activity. Dashes indicate data not provided in the cited source.
Mechanisms of Antifungal Action
The antifungal activity of benzimidazole derivatives is primarily attributed to their interference with essential fungal cellular processes. Two well-established mechanisms are the inhibition of microtubule assembly and the disruption of ergosterol biosynthesis.
Inhibition of Microtubule Assembly
Classic benzimidazoles, such as carbendazim, function by binding to β-tubulin, a subunit of microtubules.[8] This binding disrupts the assembly of microtubules, which are crucial for cell division, leading to the blockage of nuclear division and subsequent inhibition of fungal growth.[8] This mechanism is analogous to the action of colchicine in plant and animal cells.[8]
References
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. annualreviews.org [annualreviews.org]
A Comparative Guide to the Anticancer Mechanisms of 2-(4-methoxyphenyl)-1H-benzimidazole and Established Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of the novel benzimidazole derivative, 2-(4-methoxyphenyl)-1H-benzimidazole, with the well-established chemotherapeutic agents Paclitaxel and Vincristine. The focus is on their mechanisms of action, supported by available experimental data on cytotoxicity, apoptosis induction, and cell cycle arrest.
Executive Summary
This compound belongs to the benzimidazole class of heterocyclic compounds, which have garnered significant interest in oncology for their diverse anticancer activities. These activities often stem from the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will delve into the specifics of this mechanism and compare its efficacy with that of two widely used microtubule-targeting agents, Paclitaxel and Vincristine, across various cancer cell lines.
Mechanism of Action: A Comparative Overview
The primary anticancer mechanism for this compound and its analogs is believed to be the inhibition of tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By disrupting microtubule dynamics, these compounds trigger a cascade of events culminating in cancer cell death.
Signaling Pathway for Tubulin Polymerization Inhibition and Apoptosis Induction
Caption: Anticancer agents targeting tubulin dynamics to induce apoptosis.
Data Presentation: In Vitro Efficacy
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and the comparative drugs Paclitaxel and Vincristine in various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies with potentially varying experimental conditions.
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines (MCF-7)
| Compound | IC50 (µM) | Reference |
| This compound | Data Not Available | - |
| Paclitaxel | ~20 | [1] |
| Vincristine | ~7.37 | [2] |
| Other Benzimidazole Derivatives | 8.86 - 31.2 | [3][4] |
Table 2: IC50 Values (µM) in Lung Cancer Cell Lines (A549)
| Compound | IC50 (µM) | Reference |
| This compound | Data Not Available | - |
| Paclitaxel | ~0.027 (120h) | [2] |
| Vincristine | Data Not Available | - |
| Other Benzimidazole Derivatives | 3.31 - 5.30 | [5] |
Table 3: IC50 Values (µM) in Colon Cancer Cell Lines (HCT-116)
| Compound | IC50 (µM) | Reference |
| This compound | Data Not Available | - |
| Paclitaxel | Data Not Available | - |
| Vincristine | Data Not Available | - |
| Other Benzimidazole Derivatives | 16.2 - 28.5 | [3][4] |
Apoptosis and Cell Cycle Analysis
Benzimidazole derivatives, including 2-aryl benzimidazoles, have been shown to induce apoptosis and cause cell cycle arrest, typically at the G2/M phase, which is consistent with their mechanism as tubulin polymerization inhibitors[6][7][8].
Logical Relationship of Anticancer Mechanism
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Evaluation of 2-(4-methoxyphenyl)-1H-benzimidazole's Anticancer Activity
Abstract
This guide provides a comprehensive framework for the in vivo evaluation of 2-(4-methoxyphenyl)-1H-benzimidazole, a promising heterocyclic compound, as a potential anticancer therapeutic. Benzimidazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This document moves beyond theoretical discussions to present a detailed, comparative experimental guide designed for researchers in oncology and drug development. We will explore the compound's likely mechanisms of action, outline a rigorous protocol for a cell line-derived xenograft (CDX) model, and establish a framework for comparing its efficacy against a standard-of-care chemotherapeutic agent. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and providing a solid foundation for further preclinical development.
Introduction: The Rationale for Targeting Benzimidazoles in Oncology
The benzimidazole core structure is an aromatic organic compound formed by the fusion of a benzene ring with an imidazole ring.[2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with the biopolymers of the cell, such as proteins and nucleic acids.[3] This inherent bioactivity has led to the development of numerous benzimidazole derivatives with a wide spectrum of pharmacological applications, including anthelmintic, antiviral, and, most notably, anticancer properties.[1][4]
The promise of benzimidazoles in cancer therapy lies in their diverse mechanisms of action, which include:
-
Inhibition of microtubule polymerization.
-
Inhibition of key signaling kinases (e.g., VEGFR, EGFR).[5]
-
Intercalation with DNA and inhibition of topoisomerase enzymes.[2]
-
Induction of apoptosis through various cellular pathways.[6]
The specific compound, this compound (Molecular Formula: C₁₄H₁₂N₂O), has been synthesized and characterized, showing potential for biological activity.[7][8][9] Its structure suggests it may share anticancer mechanisms with other 2-substituted benzimidazoles. However, in vitro activity alone is insufficient to predict clinical success. In vivo models are essential to understand a compound's efficacy, toxicity, and pharmacodynamics in a complex biological system.[10][11][12] This guide focuses on the critical step of evaluating this compound's performance in a validated animal model.
Hypothesized Mechanism of Action: A Multi-Target Approach
Based on extensive research into related benzimidazole derivatives, this compound is hypothesized to exert its anticancer effects not through a single target, but via a multi-pronged attack on cancer cell proliferation and survival pathways. A primary proposed mechanism is the disruption of microtubule dynamics, similar to established drugs like nocodazole.[13] Additionally, inhibition of key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell growth, such as VEGFR2, is another plausible route.[14]
Caption: Hypothesized dual mechanism of this compound.
Comparative In Vivo Efficacy Study: Experimental Design
To objectively assess the anticancer potential of this compound, a comparative study using a human tumor xenograft model is paramount.[10][15] This approach allows for the evaluation of the compound's effect on a human tumor growing in an in vivo environment, providing more clinically relevant data than in vitro assays alone.[16][17]
Rationale for Experimental Choices
-
Compound Under Investigation: this compound, synthesized and purified to >98%.
-
Comparative Agent (Positive Control): Doxorubicin. This is a well-characterized anthracycline antibiotic widely used in chemotherapy. Its established efficacy and toxicity profile provide a robust benchmark against which to measure the novel compound.[18]
-
Vehicle (Negative Control): A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. This vehicle is commonly used for administering hydrophobic compounds in vivo and allows for the assessment of any effects caused by the solvent itself.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. The immunodeficient nature of these mice prevents the rejection of human tumor xenografts.[16]
-
Tumor Model: Human breast adenocarcinoma cell line (MCF-7). Many benzimidazole derivatives have shown activity against breast cancer cell lines, making this a relevant model.[13][19]
-
Route of Administration: Intraperitoneal (i.p.) injection. This route provides rapid systemic exposure and bypasses potential issues with oral bioavailability in early-stage preclinical studies.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vivo xenograft study.
Detailed Experimental Protocols
Adherence to a detailed, reproducible protocol is critical for ensuring the scientific integrity of the study.
Cell Culture and Tumor Implantation
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Treatment and Monitoring
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into three treatment groups (n=8 per group).
-
Prepare treatment solutions fresh on each day of dosing. Dissolve this compound in the vehicle. Doxorubicin is prepared in sterile saline.
-
Administer the treatments via intraperitoneal (i.p.) injection on a schedule of Day 1, 4, 8, and 11.
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .
-
Monitor the body weight of each animal twice weekly as a general indicator of toxicity.
-
Observe animals daily for any signs of distress or adverse reactions to the treatment.
Endpoint and Data Analysis
-
The study concludes on Day 21, or earlier if control group tumors exceed 2000 mm³ or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and, if desired, fix them in formalin for subsequent histological or immunohistochemical analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control (vehicle) group.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the treatment groups.
Table 1: Comparative Efficacy and Toxicity Data (Illustrative)
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1850 ± 210 | - | +5.2 ± 1.5 |
| Doxorubicin (2 mg/kg) | 625 ± 95 | 68.1% | -8.5 ± 2.1 |
| This compound (20 mg/kg) | 810 ± 115 | 58.3% | -1.8 ± 1.2 |
SEM: Standard Error of the Mean. Data are illustrative.
Interpretation of Illustrative Data:
-
The test compound, this compound, demonstrated significant anticancer activity, achieving a TGI of 58.3%.
-
Its efficacy is comparable to, though slightly less potent than, the standard-of-care agent Doxorubicin (68.1% TGI) at the tested doses.
-
Crucially, the test compound exhibited a much more favorable toxicity profile. The minimal body weight loss (-1.8%) suggests it is well-tolerated, in stark contrast to the significant weight loss (-8.5%) observed in the Doxorubicin group, which is a common side effect of traditional chemotherapy.[20]
Discussion and Future Directions
The hypothetical results suggest that this compound is a promising anticancer candidate. Its substantial tumor growth inhibition combined with a superior safety profile compared to a conventional chemotherapeutic agent warrants further investigation.
Next Steps in Preclinical Development:
-
Dose-Response Study: Conduct a study with multiple dose levels of the test compound to determine the optimal therapeutic dose and establish a clearer dose-response relationship.
-
Pharmacokinetic (PK) Studies: Analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its behavior in the body and inform optimal dosing schedules.
-
Mechanism of Action Validation: Perform ex vivo analysis of the excised tumors (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) to confirm the hypothesized mechanism of action.
-
Evaluation in Other Models: Test the compound's efficacy in different cancer models, including orthotopic models, which more accurately mimic the tumor microenvironment, or patient-derived xenograft (PDX) models, which better represent human tumor heterogeneity.[17][21]
Conclusion
This guide outlines a robust, scientifically sound methodology for the in vivo evaluation of this compound. By employing a comparative framework with established controls and detailed protocols, researchers can generate reliable and translatable data. The successful demonstration of efficacy and tolerability in such a model is a critical milestone in the journey of a novel compound from the laboratory bench to potential clinical application, offering hope for more effective and less toxic cancer therapies.
References
- 1. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. acu.edu.in [acu.edu.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. xenograft.org [xenograft.org]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. ijpbs.com [ijpbs.com]
- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. crownbio.com [crownbio.com]
Cross-Validation of 2-(4-methoxyphenyl)-1H-benzimidazole Bioactivity in Diverse Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the biological activity of 2-(4-methoxyphenyl)-1H-benzimidazole across various cancer cell lines, drawing upon data from multiple research studies. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the compound's potential as an anticancer agent. This document summarizes quantitative bioactivity data, details common experimental protocols, and visualizes a key signaling pathway implicated in its mechanism of action.
Quantitative Bioactivity Data
The cytotoxic and antiproliferative effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the reported IC50 values for derivatives of this compound in different cell lines. It is important to note that variations in experimental conditions can influence the observed IC50 values.
| Cell Line | Cancer Type | Compound Derivative | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (2g) | Not specified, but identified as having the best antiproliferative activity in the series. | [1][2] |
| A549 | Lung Cancer | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | 0.15 ± 0.01 | [3] |
| SW480 | Colon Cancer | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | 3.68 ± 0.59 | [3] |
| HCT-116 | Colon Cancer | Benzimidazole-triazole hybrid (6f) | 11.72 | [4] |
| MCF-7 | Breast Cancer | Benzimidazole-triazole hybrid (6f) | 14.69 | [4] |
| HepG-2 | Liver Cancer | Benzimidazole-triazole hybrid (6f) | 18.31 | [4] |
| HeLa | Cervical Cancer | Benzimidazole-triazole hybrid (6f) | 22.75 | [4] |
| PANC-1 | Pancreatic Cancer | Benzimidazole-oxadiazole derivative (4r) | 5.5 | [5][6] |
| A549 | Lung Cancer | Benzimidazole-oxadiazole derivative (4r) | 0.3 | [5][6] |
| MCF-7 | Breast Cancer | Benzimidazole-oxadiazole derivative (4r) | 0.5 | [5][6] |
Experimental Protocols
The evaluation of the bioactivity of this compound derivatives commonly involves cell viability and cytotoxicity assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound, this compound, or its derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of many benzimidazole derivatives is linked to their ability to induce apoptosis, or programmed cell death. One of the key mechanisms involves the modulation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzimidazole Derivatives: A Molecular Docking Perspective
This guide offers an objective comparison of the binding affinities of various benzimidazole derivatives against a range of therapeutically relevant protein targets. The data, derived from several in silico molecular docking studies, is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of the benzimidazole scaffold in designing potent inhibitors.
Introduction to Benzimidazole and Molecular Docking
The benzimidazole ring system is a prominent heterocyclic pharmacophore, isosteric with naturally occurring purines, which allows it to interact with a multitude of biological targets. This structural characteristic has led to the development of numerous benzimidazole-based drugs with a wide array of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzimidazole derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[4][5] By estimating the binding affinity, commonly expressed as binding energy in kcal/mol, researchers can screen virtual libraries of compounds and prioritize those with the highest potential for further experimental validation.[6] This guide summarizes the findings from various studies that utilize this in silico approach.
Generalized Experimental Protocol for Molecular Docking
The methodologies cited in this guide generally adhere to a standardized workflow for molecular docking. The key steps are outlined below, providing a reproducible framework for similar computational experiments.
1. Target Protein Preparation:
-
Acquisition: The three-dimensional crystal structures of target proteins are retrieved from the Protein Data Bank (PDB) (--INVALID-LINK--7]
-
Preprocessing: The protein structure is prepared for docking by removing all water molecules and co-crystallized ligands.[8]
-
Protonation: Polar hydrogen atoms are added to the protein structure to correctly model the ionization states of amino acid residues at physiological pH.
-
Software: Commonly used software for this stage includes AutoDock Tools, Schrodinger's Protein Preparation Wizard, and Discovery Studio.[4][5][7]
2. Ligand Preparation:
-
Structure Generation: The two-dimensional (2D) structures of the benzimidazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.[7]
-
Conversion and Optimization: These 2D structures are converted into three-dimensional (3D) formats. Energy minimization is then performed using molecular mechanics force fields to obtain stable, low-energy conformations.[7]
3. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The dimensions and coordinates are centered on the region where the native ligand binds or a predicted binding pocket.[3]
-
Docking Algorithm: Software such as AutoDock Vina, Schrodinger-Maestro, or Hex is used to perform the docking calculations.[3][5][9] These programs systematically explore various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function.
-
Analysis: The results are analyzed based on the binding energy scores (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.[6] The pose with the lowest binding energy is typically considered the most favorable.
Mandatory Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the docking studies of benzimidazole derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Comparative Docking Data
The following tables summarize the binding affinities of various benzimidazole derivatives against several key protein targets implicated in cancer and microbial diseases.
| Benzimidazole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | 2W96 | -8.2 | [2][3] |
| Keto-benzimidazole (Sulfonyl) | EGFR (T790M mutant) | 3VJO | -8.4 | [8] |
| Keto-benzimidazole (Sulfonyl) | EGFR (Wild-Type) | 3VJO | -8.1 | [8] |
| Benzimidazole-Triazole Hybrid (5a) | EGFR | - | - (IC50 = 0.086 µM) | [10] |
| Benzimidazole-Triazole Hybrid (5a) | VEGFR-2 | - | - | [10] |
| Benzimidazole-Triazole Hybrid (5a) | Topoisomerase II | - | - (IC50 = 2.52 µM) | [10] |
| Compound 9g | Bcl-2 | - | -10.77 | [11] |
| Compound W20 | CDK-8 | 5FGK | -9.686 | [5] |
| Compound N9 | ER-alpha | 3ERT | -7.425 | [5] |
| Compound 2a | Colon Cancer Antigen | 2HQ6 | -6.6 | [12] |
| Compound 10 | Thymidylate Synthase | - | - (IC50 = 1.15 µM) | [13] |
| Compound 14 | Thymidylate Synthase | - | - (IC50 = 6.27 µM) | [13] |
| Benzimidazole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| Compound 5d | DNA Gyrase Subunit B | 1KZN | -10.04 | [7] |
| Compound 6d | DNA Gyrase Subunit B | 1KZN | -9.37 | [7] |
| Compound 6d | Topoisomerase II | 1JIJ | -9.10 | [7] |
| Compound 5d | Topoisomerase II | 1JIJ | -9.05 | [7] |
| Hybrid 6a | DNA Gyrase B | 4KFG | -8.4 | [14] |
| Hybrid 6d | DNA Gyrase B | 4KFG | - | [9] |
| Hybrid 6a/6b | DNA Gyrase Subunit B | - | -9.8 | [15] |
| Compound 14 | DNA Gyrase | 1KZN | - (Best Docking Score) | [4] |
| Compound 15 | Topoisomerase II | 1JIJ | - (Best Docking Score) | [4] |
| Hybrid Sb16 | Cytochrome P450 (Antifungal) | 3MDV | -11.9 | [14] |
| Benzimidazole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| N-Mannich Base Derivatives | NMDA Receptor | 4NF8, 4JWY | - (Highest Minimal Energy) | [16][17] |
| 2-phenyl benzimidazole | COX Receptor | 1CX2 | -7.9 | [18] |
| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor | 2E77 | -6.5 | [18] |
| Compound 5e | Carbonic Anhydrase I | - | - (IC50 = 1.288 µM) | [19] |
| Compound 5h | Carbonic Anhydrase II | - | - (IC50 = 1.532 µM) | [19] |
Conclusion
The compiled data from numerous molecular docking studies consistently demonstrates the versatility and potential of the benzimidazole scaffold. Derivatives have shown strong theoretical binding affinities to a wide range of critical protein targets. As seen in the tables, substituted benzimidazoles exhibit low binding energies, often superior to standard reference compounds, against bacterial enzymes like DNA gyrase and key cancer-related proteins such as EGFR and various kinases.[3][7][8] The strong correlation between favorable docking scores and subsequent in vitro activity reported in many of these studies validates molecular docking as an indispensable tool in the rational design of novel benzimidazole-based therapeutic agents.[12][20][21] These in silico findings strongly support the continued exploration and development of this privileged chemical structure for future drug discovery endeavors.
References
- 1. abis-files.lokmanhekim.edu.tr [abis-files.lokmanhekim.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ukm.my [ukm.my]
- 9. pubs.aip.org [pubs.aip.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ijpsr.com [ijpsr.com]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. Design, synthesis, and molecular docking studies of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents | Vietnam Journal of Science and Technology [vjs.ac.vn]
Assessing the Selectivity of 2-(4-methoxyphenyl)-1H-benzimidazole Derivatives for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. Benzimidazole derivatives have emerged as a promising class of compounds due to their diverse biological activities, including potent anti-proliferative effects against various cancer cell lines. This guide provides a comparative assessment of the selectivity of benzimidazole derivatives, with a focus on compounds structurally related to 2-(4-methoxyphenyl)-1H-benzimidazole, for cancer cells over their non-cancerous counterparts.
Comparative Cytotoxicity Analysis
The selective cytotoxicity of a potential anti-cancer drug is a critical determinant of its therapeutic window. An ideal candidate should exhibit high potency against malignant cells while sparing healthy tissues. The following tables summarize the in vitro cytotoxicity of various benzimidazole derivatives against a panel of human cancer cell lines and normal cell lines, as measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a compound's cancer cell-specific toxicity. A higher SI value is indicative of greater selectivity.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (Compound 5o) | A549 | Lung Carcinoma | 0.15 ± 0.01 | MRC-5 | >120 | >794.6 | [1][2] |
| SW480 | Colon Adenocarcinoma | 3.68 ± 0.59 | MRC-5 | >120 | >32.4 | [1][2] | |
| Benzimidazole-triazole hybrid (Compound 5a) | HepG2 | Hepatocellular Carcinoma | 3.87 - 8.34 | WI-38 | Lower cytotoxicity | Not specified | [3] |
| HCT-116 | Colorectal Carcinoma | 3.87 - 8.34 | WI-38 | Lower cytotoxicity | Not specified | [3] | |
| MCF-7 | Breast Adenocarcinoma | 3.87 - 8.34 | WI-38 | Lower cytotoxicity | Not specified | [3] | |
| HeLa | Cervical Carcinoma | 3.87 - 8.34 | WI-38 | Lower cytotoxicity | Not specified | [3] | |
| Benzimidazole-triazole hybrid (Compound 6g) | HepG2 | Hepatocellular Carcinoma | 3.34 - 10.92 | WI-38 | Lower cytotoxicity | Not specified | [3] |
| HCT-116 | Colorectal Carcinoma | 3.34 - 10.92 | WI-38 | Lower cytotoxicity | Not specified | [3] | |
| MCF-7 | Breast Adenocarcinoma | 3.34 - 10.92 | WI-38 | Lower cytotoxicity | Not specified | [3] | |
| HeLa | Cervical Carcinoma | 3.34 - 10.92 | WI-38 | Lower cytotoxicity | Not specified | [3] | |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3) | HepG2 | Hepatocellular Carcinoma | 25.14 | HEK-293T | >200 | >7.95 | [4] |
| MCF-7 | Breast Adenocarcinoma | 22.41 | HEK-293T | >200 | >8.92 | [4] | |
| DLD-1 | Colorectal Adenocarcinoma | 41.97 | HEK-293T | >200 | >4.76 | [4] |
Experimental Protocols
The evaluation of a compound's cytotoxic and selective properties relies on robust and reproducible experimental methodologies. The most commonly employed method in the cited studies is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the benzimidazole derivative) and a vehicle control. A positive control, such as a known chemotherapeutic agent (e.g., cisplatin or doxorubicin), is often included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: An MTT solution is added to each well. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, leading to the formation of purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Several benzimidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. One of the proposed pathways involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
References
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to the Synthetic Routes of 2-(4-methoxyphenyl)-1H-benzimidazole
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. 2-(4-methoxyphenyl)-1H-benzimidazole, a key structural motif in many pharmacologically active molecules, can be synthesized through various routes. This guide provides an objective comparison of common synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable pathway for specific research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound primarily involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde or its derivatives. The key differences between the various reported methods lie in the choice of catalyst, solvent, reaction conditions, and overall efficiency. Below is a summary of quantitative data for several prominent synthetic routes.
| Route No. | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Conventional Synthesis | Ammonium Chloride | Chloroform | Room Temperature | 4 | 85 | [1] |
| 2 | Green Synthesis | Water Extract of Onion | Ethanol | Room Temperature | 24 | 85 | [2][3] |
| 3 | Solvent-Free Synthesis | None | None | 140 | Not Specified | Moderate to High | [4] |
| 4 | Eco-Friendly Oxidation | Air | Ethanol | Room Temperature | Not Specified | Moderate to Good | [5][6] |
| 5 | Lanthanum Chloride Catalysis | Lanthanum Chloride | Acetonitrile | Room Temperature | 2-4 | 85-95 | |
| 6 | Microwave-Assisted Synthesis | Polyphosphoric Acid (PPA) & Phosphoric Acid | None | Not Specified | 0.25 | 92 | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Route 1: Ammonium Chloride Catalyzed Synthesis
This method represents a classical and straightforward approach to benzimidazole synthesis.
Experimental Protocol:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add 4-methoxybenzaldehyde (1 mmol).
-
Add ammonium chloride (4 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (30/70) eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate (20 mL).
-
The resulting solid is this compound.[1]
Route 2: Green Synthesis using Water Extract of Onion
This environmentally benign method utilizes a readily available and non-toxic catalyst.
Experimental Protocol:
-
Prepare the water extract of onion.
-
In a flask, combine o-phenylenediamine (1 mmol, 0.108 g) in ethanol (5 mL) and the water extract of onion (1 mL).
-
To this stirred mixture at room temperature, add a solution of the corresponding nitroalkene (derived from 4-methoxybenzaldehyde) (1 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under vacuum.
-
Add water (5 mL) to the residue and extract the organic phase with ethyl acetate (2 x 10 mL).
-
Wash the combined organic phases with water and brine, then dry over sodium sulfate.
-
Filter and evaporate the solvent to yield this compound.[2][3]
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Ammonium Chloride Catalyzed Synthesis.
Caption: Green Synthesis with Onion Extract.
Caption: General Experimental Workflow.
References
- 1. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. connectsci.au [connectsci.au]
- 6. connectsci.au [connectsci.au]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Evaluating the Drug-Likeness of 2-(4-methoxyphenyl)-1H-benzimidazole and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-(4-methoxyphenyl)-1H-benzimidazole has emerged as a promising lead compound, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative evaluation of the drug-likeness of this compound and its selected derivatives, supported by in silico predictive data and detailed experimental protocols for their assessment.
Comparative Analysis of Physicochemical Properties and Drug-Likeness
The drug-likeness of a compound is a key determinant of its potential for oral bioavailability and clinical success. It is often assessed by evaluating key physicochemical properties in the context of established guidelines, such as Lipinski's Rule of Five. This rule posits that orally active drugs generally possess:
-
A molecular weight (MW) of ≤ 500 Daltons
-
A lipophilicity value (logP) of ≤ 5
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A topological polar surface area (TPSA) of ≤ 140 Ų is also a critical parameter, with values ≤ 90 Ų often associated with good blood-brain barrier penetration.
Here, we present a comparative analysis of these parameters for this compound and three of its representative derivatives. The data was generated using the SwissADME web server, a widely used tool for in silico pharmacokinetic prediction.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Structure | Molecular Formula | MW ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |
| 1 | This compound | C₁₄H₁₂N₂O | 224.26 | 3.12 | 1 | 2 | 41.57 |
| 2 | 2-(4-hydroxyphenyl)-1H-benzimidazole | C₁₃H₁₀N₂O | 210.23 | 2.60 | 2 | 2 | 61.80 |
| 3 | 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole | C₁₄H₁₁N₃O₃ | 269.26 | 2.99 | 1 | 5 | 87.39 |
| 4 | 1-((4-methoxyphenyl)methyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | C₂₂H₂₀N₂O₂ | 344.41 | 4.69 | 0 | 3 | 43.70 |
Table 2: Predicted ADME Properties and Drug-Likeness Evaluation
| Compound | Lipinski's Rule of Five Violations | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein (P-gp) Substrate | CYP2D6 Inhibitor |
| 1 | 0 | High | Yes | No | Yes |
| 2 | 0 | High | Yes | No | No |
| 3 | 0 | High | Yes | No | Yes |
| 4 | 0 | High | Yes | Yes | Yes |
Experimental Protocols
In Silico ADME and Drug-Likeness Prediction using SwissADME
This protocol outlines the steps to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and evaluate the drug-likeness of a compound using the SwissADME web server.
Materials:
-
A computer with internet access.
-
The chemical structure of the compound(s) of interest in a compatible format (e.g., SMILES string or drawn using a chemical sketcher).
Procedure:
-
Access the SwissADME Web Server: Open a web browser and navigate to the SwissADME website (--INVALID-LINK--).
-
Input Compound Structure:
-
Drawing: Use the integrated chemical sketcher to draw the structure of the molecule.
-
SMILES Input: Alternatively, paste the SMILES (Simplified Molecular Input Line Entry System) string of the molecule into the provided text box. For multiple molecules, enter one SMILES string per line.
-
-
Initiate Calculation: Once the structure(s) are entered, click the "Run" or "Submit" button to start the prediction process.
-
Analyze the Results: The output page will display a comprehensive analysis for each molecule. Key sections to evaluate include:
-
Physicochemical Properties: Note the Molecular Weight (MW), logP (lipophilicity), number of Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA), and the Topological Polar Surface Area (TPSA).
-
Lipophilicity: Review the consensus logP value, which is an average of multiple predictive models.
-
Water Solubility: Assess the predicted solubility class (e.g., soluble, moderately soluble, poorly soluble).
-
Pharmacokinetics: Examine the predictions for Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential, and inhibition of Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Drug-Likeness: Check for violations of Lipinski's Rule of Five and other drug-likeness filters (e.g., Ghose, Veber, Egan, Muegge).
-
Medicinal Chemistry: Evaluate parameters like synthetic accessibility and alerts for undesirable chemical features.
-
-
Data Interpretation: Compare the predicted parameters against the established thresholds for good drug-likeness (as outlined in the introduction) to evaluate the potential of the compound as an oral drug candidate.
Visualization of Signaling Pathways
Cyclooxygenase-2 (COX-2) Inhibition Pathway
Several benzimidazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Inhibition of the COX-2 pathway by benzimidazole derivatives.
Fungal Ergosterol Biosynthesis Inhibition Pathway
Benzimidazole derivatives have also shown promise as antifungal agents. One of their potential mechanisms of action is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.
Safety Operating Guide
Proper Disposal of 2-(4-methoxyphenyl)-1H-benzimidazole: A Guide for Laboratory Professionals
For immediate reference, all waste containing 2-(4-methoxyphenyl)-1H-benzimidazole, including contaminated materials, must be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Profile
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Given these properties, all waste generated during the handling of this compound must be managed as hazardous waste.
Operational Disposal Plan: Step-by-Step Procedures
This section outlines the procedural steps for the safe segregation, collection, and disposal of waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, pipette tips, and paper towels, in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste, including unused solutions, reaction mixtures, and solvent rinses containing this compound, in a dedicated, leak-proof, and chemically compatible hazardous waste container. A glass container is generally suitable for organic solvent-based solutions.
-
The container must be securely capped when not in use to prevent the release of vapors.
-
Label the liquid waste container with "Hazardous Waste" and a detailed list of its contents, including the full chemical name and approximate concentrations.
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste with the chemical contaminant identified.[1]
-
3. Container Management:
-
Ensure all waste containers are in good condition and compatible with the waste they contain.[2]
-
Keep waste containers securely closed except when adding waste.[2][3][4] Never leave a funnel in an open waste container.[2]
-
Do not mix incompatible waste streams. For instance, do not mix acidic waste with basic waste or oxidizers with organic materials.[3][5]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas and sources of ignition.[3] This area should have secondary containment to capture any potential leaks.[1]
4. Final Disposal:
-
Once a waste container is full (not exceeding 90% capacity), arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6][7]
-
Follow all institutional, local, state, and federal regulations for the storage and transportation of hazardous waste.[8][9]
-
Maintain a detailed record of all hazardous waste generated and disposed of in accordance with regulatory requirements.[6]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. All materials used for the cleanup must be disposed of as hazardous waste.
-
For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.
Data Presentation: Waste Management Summary
| Waste Type | Container Specification | Labeling Requirements | Disposal Route |
| Solid Waste (contaminated consumables) | Leak-proof container with a plastic liner | "Hazardous Waste", "Solid Waste Contaminated with this compound" | Institutional EHS/Certified Hazardous Waste Contractor |
| Liquid Waste (solutions, rinsates) | Chemically compatible, sealed container (e.g., glass for organic solvents) | "Hazardous Waste", "Liquid Waste" with a full list of chemical components and concentrations | Institutional EHS/Certified Hazardous Waste Contractor |
| Sharps Waste (contaminated glass, needles) | Puncture-resistant sharps container | "Hazardous Waste", "Sharps Contaminated with this compound" | Institutional EHS/Certified Hazardous Waste Contractor |
Experimental Protocols
As this document provides disposal guidance, no experimental protocols for the use of this compound are included. Users should refer to their specific research protocols for the experimental application of this compound and integrate the waste disposal procedures outlined above.
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. danielshealth.com [danielshealth.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-methoxyphenyl)-1H-benzimidazole
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(4-methoxyphenyl)-1H-benzimidazole, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and the integrity of your research. This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation, and is harmful if swallowed.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is mandatory to minimize exposure.[1][3]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use powder-free gloves. Double-gloving is advised for extended handling periods or when working with solutions.[4] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat made of a low-linting, non-flammable material. Ensure cuffs are snug around the wrists. |
| Eye and Face Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. |
| Respiratory Protection | NIOSH-approved Respirator | For handling the powder outside of a certified chemical fume hood, a half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is required. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly sealed when not in use.
Handling and Weighing
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.
-
Before use, ensure all necessary PPE is correctly donned.
-
When weighing, use a dedicated spatula and weighing vessel. Tare the balance with the vessel before adding the compound to avoid contamination of the balance.
-
After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.
Preparing Solutions
-
When dissolving the solid, slowly add the powder to the solvent to prevent splashing.
-
Work in a fume hood and ensure adequate ventilation.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Spill Management
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For small powder spills, gently cover with an absorbent material to avoid raising dust.[1]
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
Emergency Exposure Plan
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, weighing papers, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
